Product packaging for C.I.Acid Violet 47(Cat. No.:CAS No. 12235-16-4)

C.I.Acid Violet 47

Cat. No.: B1172477
CAS No.: 12235-16-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C.I.Acid Violet 47, also known as this compound, is a useful research compound. Its molecular formula is C12H10N2O. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12235-16-4

Molecular Formula

C12H10N2O

Synonyms

C.I.Acid Violet 47

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to C.I. Acid Violet 47 and Related Dyestuffs

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive research for a chemical entity specifically designated as "C.I. Acid Violet 47" has revealed significant ambiguity in publicly available chemical databases and scientific literature. The designation does not correspond to a single, clearly defined chemical structure. Instead, the search results frequently refer to three distinct compounds with similar names: C.I. Direct Violet 47 , C.I. Solvent Violet 47 , and C.I. Acid Violet 48 . This guide presents the available technical information for these three compounds to aid researchers in distinguishing them and to provide a summary of their known properties.

Logical Relationship of "C.I. Acid Violet 47" Ambiguity

User Query User Query C.I. Acid Violet 47 C.I. Acid Violet 47 User Query->C.I. Acid Violet 47 Ambiguous Identity Ambiguous Identity C.I. Acid Violet 47->Ambiguous Identity C.I. Direct Violet 47 C.I. Direct Violet 47 Ambiguous Identity->C.I. Direct Violet 47  C.I. 25410 C.I. Solvent Violet 47 C.I. Solvent Violet 47 Ambiguous Identity->C.I. Solvent Violet 47  C.I. 61690 C.I. Acid Violet 48 C.I. Acid Violet 48 Ambiguous Identity->C.I. Acid Violet 48  CAS 12220-51-8

Caption: Ambiguity of "C.I. Acid Violet 47" and its relation to distinct dyes.

C.I. Direct Violet 47

C.I. Direct Violet 47 is a double azo class dye containing a copper complex. Its properties are summarized below.

Chemical Structure and Properties of C.I. Direct Violet 47
PropertyValueSource
C.I. Name C.I. Direct Violet 47[1][2]
C.I. Number 25410[1][2]
CAS Number 13011-70-6[1][2][3]
Molecular Formula C₃₃H₃₂Cu₂N₁₀O₁₇S₄[3]
Molecular Weight 972.96 g/mol [1]
Synonyms Direct Red Violet RLL, Direct Red Violet 3LB, Red Violet RL[1]
Appearance Brown powder[1][3]
Solubility Soluble in water (red light purple solution), soluble in ethanol.[1][3]
Manufacturing Method of C.I. Direct Violet 47

The synthesis of C.I. Direct Violet 47 involves the following steps:

  • Diazotization of 5-Amino-4-methoxy-2-nitrobenzenesulfonic acid.

  • Coupling with 6-Hydroxynaphthalene-2-sulfonic acid.

  • Reduction of the nitro group on the resulting monoazo dye to an amino group.

  • Phosgenation.

  • Boiling with a copper sulfate solution to form the copper complex.

  • Isolation and conversion to the ammonium salt.[1][3]

During the copper complexation, the methoxy group may be converted to a hydroxyl group.[1]

Experimental Protocols

C.I. Solvent Violet 47

C.I. Solvent Violet 47 is an anthraquinone-based dye.

Chemical Structure and Properties of C.I. Solvent Violet 47
PropertyValueSource
C.I. Name C.I. Solvent Violet 47[4]
C.I. Number 61690[4]
CAS Number 81-63-0[4]
Molecular Formula C₁₄H₁₂N₂O₂[4]
Molecular Weight 240.26 g/mol [4]
Appearance Dark red-light purple[4]
IUPAC Name 1,4-Diimino-2,3-dihydroanthracene-9,10-diol[5]
Experimental Protocols

Specific experimental protocols for C.I. Solvent Violet 47 are not detailed in the available literature. It is noted for its use as a colorant for plastics, polymers, fibers, rubber, wax, oil, lubricants, fuel, gasoline, and candles.[5]

C.I. Acid Violet 48

C.I. Acid Violet 48 is an anthraquinone-based acid dye.

Chemical Structure and Properties of C.I. Acid Violet 48
PropertyValueSource
C.I. Name C.I. Acid Violet 48[6]
CAS Number 12220-51-8[6][7][8][9]
Molecular Formula C₃₇H₃₈N₂Na₂O₉S₂[7][8]
Molecular Weight 764.82 g/mol [7][8]
Appearance Dark reddish-brown powder[6]
Solubility 8 g/L in water at 20°C; 80g/L at 90°C.[6][10]
λmax 592 nm (in water)[6]
Manufacturing Method of C.I. Acid Violet 48

The synthesis of C.I. Acid Violet 48 is described as a two-step condensation process followed by sulfonation:

  • Condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2,4,6-Trimethylbenzenamine.

  • A second condensation reaction with 4-tert-Octylphenol.

  • Sulfonation using fuming sulfuric acid.[6]

Experimental Applications and Protocols

While detailed, step-by-step experimental protocols are not provided in the reviewed literature, some research applications for C.I. Acid Violet 48 have been identified.

C.I. Acid Violet 48 has been used as a model compound in studies focused on the development of methods for treating dye-contaminated wastewater, particularly using adsorption techniques.[7][11] One study investigated its adsorption onto a polyurethane/chitosan composite foam.[7] The concentration changes during these experiments were monitored using a UV-visible spectrophotometer, with absorption bands at 551 nm and 591 nm.[7]

A reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of C.I. Acid Violet 48 has been described.[8]

  • Column: Newcrom R1

  • Mobile Phase: Acetonitrile (MeCN) and water with phosphoric acid. For Mass-Spectrometry (MS) compatible applications, formic acid is substituted for phosphoric acid.[8]

This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[8]

Biological and Toxicological Information

Some research has explored the biological activities of C.I. Acid Violet 48, suggesting potential anticancer, antimicrobial, and antiviral properties.[7] However, it is also noted to be a skin irritant and can exhibit aquatic toxicity.[12]

Experimental Workflow for Adsorption Studies

The general workflow for studying the adsorption of C.I. Acid Violet 48 onto an adsorbent can be summarized as follows:

A Prepare aqueous solution of C.I. Acid Violet 48 at a known concentration B Add a known mass of adsorbent material A->B C Agitate the mixture (e.g., shaking water bath) at a controlled temperature B->C D Periodically sample the aqueous phase C->D E Measure the concentration of C.I. Acid Violet 48 using UV-Vis spectroscopy D->E F Calculate adsorption capacity over time E->F

Caption: General workflow for C.I. Acid Violet 48 adsorption experiments.

Conclusion

The term "C.I. Acid Violet 47" is ambiguous and does not point to a single, well-defined chemical entity in the available scientific literature. Researchers investigating this dye should exercise caution and verify the specific compound they are working with by referencing the Colour Index (C.I.) number and/or the CAS number. This guide provides the available data on the most likely related compounds: C.I. Direct Violet 47, C.I. Solvent Violet 47, and C.I. Acid Violet 48. Of these, C.I. Acid Violet 48 has the most available information regarding its use in research applications, particularly in analytical chemistry and environmental science. However, for all three compounds, there is a lack of in-depth, publicly available experimental protocols and information on their interactions with biological signaling pathways.

References

In-depth Technical Guide to C.I. Acid Violet 47 for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Violet 47 is a synthetic dye that, within scientific and industrial literature, is most prominently identified as C.I. Direct Violet 47 . This guide provides a comprehensive overview of its known synonyms, chemical properties, and limited available information on its applications, tailored for a scientific audience. While its primary use is in the textile and paper industries, this document collates the available technical data to support its potential consideration in research and development contexts.

Chemical Identity and Synonyms

Accurate identification of chemical compounds is critical in research. C.I. Acid Violet 47 is most consistently cross-referenced with the following identifiers:

  • Colour Index (C.I.) Name: Direct Violet 47[1][2][3]

  • C.I. Number: 25410[1][2][3]

  • CAS Number: 13011-70-6[1][2][3]

The dye is known by a variety of synonyms in commercial and scientific databases. Understanding these is crucial for a comprehensive literature search.

Table 1: Key Identifiers and Synonyms for C.I. Direct Violet 47

Identifier TypeValue
C.I. Name Direct Violet 47[1][2][3]
C.I. Number 25410[1][2][3]
CAS Number 13011-70-6[1][2][3]
Molecular Formula C₃₃H₃₂Cu₂N₁₀O₁₇S₄[1] or C₃₃H₁₆Cu₂N₆O₁₇S₄·4H₄N[2]
Molecular Weight ~1096.0 g/mol [4]
Common Synonyms C.I. Direct Violet 47, Direct Red Violet RLL, Direct Red Violet 3LB, Red Violet RL, SOLAR RUBINOLE 3LB, CUPROFIX RUBINOL FBL, FENALUZ RED VIOLET RL, SOLOPHENYL RUBINE 3BL, WOGENAL RED VIOLET CR, PYRAZOL FAST RUBINE FBL, SIRIUS SUPRA RED VIOLET, FASTUSOL RED VIOLET LRLA, SUMILIGHT SUPRA RED VIOLET RL, DIRECT LIGHTFAST RED VIOLET 2KM[1][3][4]

Quantitative Data

Quantitative data on C.I. Direct Violet 47 is sparse in publicly accessible scientific literature. The following table summarizes the available information.

Table 2: Physicochemical Properties of C.I. Direct Violet 47

PropertyValueSource
Molecular Weight 972.96 g/mol (copper-free form)[1]
Molecular Weight 1096.0 g/mol (copper complex)[4]
Appearance Brown powder[1]
Solubility Soluble in water (reddish-purple solution), soluble in ethanol.[1]
Behavior in Acid Forms a wine-red precipitate in strong hydrochloric acid. Color is stable in 10% sulfuric acid.[1]
Behavior in Base Color is stable in dilute sodium hydroxide solution. Forms a red precipitate in concentrated sodium hydroxide.[1]

Logical Relationship of Identifiers

The various names and numbers associated with this dye can be confusing. The following diagram illustrates the relationship between the primary identifiers.

G Identifier Relationship for C.I. 25410 CI_Acid_Violet_47 Topic: C.I. Acid Violet 47 CI_Direct_Violet_47 Primary Name: C.I. Direct Violet 47 CI_Acid_Violet_47->CI_Direct_Violet_47 Most common identification CI_Number C.I. Number: 25410 CI_Direct_Violet_47->CI_Number CAS_Number CAS Number: 13011-70-6 CI_Direct_Violet_47->CAS_Number Synonyms Synonyms: Sirius Supra Red Violet, Solar Rubine 3LB, etc. CI_Direct_Violet_47->Synonyms

Caption: Relationship between the user-specified topic and its primary scientific identifiers.

Experimental Protocols

Decolorization Assay for Water Treatment Studies

This protocol is adapted from a study on the efficiency of dye removal from water.[5] It can be used to assess the binding or degradation of the dye by a given material.

Objective: To measure the removal of "Sirius Red Violet RL" (a synonym for C.I. Direct Violet 47) from an aqueous solution.

Materials:

  • Sirius Red Violet RL (C.I. 25410)

  • Adsorbent material (e.g., pre-treated narrow-leaved cattail powder)

  • Shaker

  • Spectrophotometer

  • Centrifuge

  • Syringes and appropriate filters

  • pH meter and adjustment solutions (e.g., 0.1 N HCl, 0.1 N NaOH)

Methodology:

  • Preparation of Dye Solution: Prepare a stock solution of Sirius Red Violet RL in distilled water. The concentration should be chosen to give a reliable absorbance reading in the spectrophotometer's linear range.

  • pH Adjustment: Adjust the pH of the dye solution to the desired experimental value (e.g., pH 3, 5, 7, 9) using dilute acid or base.

  • Incubation: Add a known amount of the adsorbent material to a defined volume of the pH-adjusted dye solution in a flask.

  • Agitation: Place the flasks on a shaker at a constant speed (e.g., 140 rpm) at room temperature.

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 6, 8, 10, and 12 hours), withdraw an aliquot (e.g., 6 mL) of the solution.

  • Sample Processing: Centrifuge the collected samples (e.g., at 5000 rpm for 10 minutes) to pellet the adsorbent material.

  • Analysis: Measure the absorbance of the supernatant at the dye's maximum absorbance wavelength to determine the remaining dye concentration.

  • Calculation: The percentage of dye removal can be calculated using the initial and final concentrations.

Aftertreatment Protocol for Dyed Textiles

This protocol is derived from a patent describing a method to improve the fastness of dyeings on textiles.[6]

Objective: To perform an aftertreatment on a substrate dyed with C.I. Direct Violet 47 to improve wet fastness.

Materials:

  • Substrate dyed with C.I. Direct Violet 47

  • Aftertreatment bath containing a fixing agent (e.g., an amine, cyanamide derivative, and epihalohydrin condensate as described in the patent)

  • Sodium sulphate

  • Sodium hydroxide solution (e.g., 30%)

  • Water bath or other temperature-controlled vessel

Methodology:

  • Preparation of Aftertreatment Liquor: Prepare the aftertreatment solution with a specific liquor-to-goods ratio (e.g., 20:1). The liquor should contain the fixing agent and other chemicals like sodium sulphate (e.g., 5 g/L).

  • Initial Treatment: Immerse the dyed substrate in the aftertreatment liquor at room temperature.

  • Temperature Increase: Raise the temperature of the bath to 40°C over a period of 5-10 minutes.

  • Holding Period: Maintain the bath at 40°C for 5 minutes.

  • Alkali Addition: Add a defined volume of sodium hydroxide solution to the bath.

  • Final Treatment: Continue the treatment for an additional 25 minutes at 40°C.

  • Rinsing and Drying: Remove the substrate, rinse it thoroughly, and dry at 50°C.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for testing the efficacy of an adsorbent material on dye removal, based on the protocol described above.

G General Workflow for Dye Adsorption Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Dye Prepare Dye Solution (C.I. 25410) Adjust_pH Adjust pH of Solution Prep_Dye->Adjust_pH Incubate Incubate Dye with Adsorbent Adjust_pH->Incubate Prep_Adsorbent Prepare Adsorbent Material Prep_Adsorbent->Incubate Agitate Agitate at Constant Speed and Temperature Incubate->Agitate Sample Collect Samples at Time Intervals Agitate->Sample Centrifuge Centrifuge Samples Sample->Centrifuge Measure_Abs Measure Absorbance of Supernatant Centrifuge->Measure_Abs Calculate Calculate Dye Removal Measure_Abs->Calculate

Caption: A generalized workflow for an in vitro dye adsorption experiment.

Signaling Pathways

There is no information available in the scientific literature to suggest that C.I. Acid Violet 47 (or its synonyms) is involved in or used to study any specific biological signaling pathways. Its characterization is largely confined to its properties as a dye for industrial applications.

Conclusion

C.I. Acid Violet 47 is a dye more accurately and commonly known in scientific and industrial databases as C.I. Direct Violet 47, with the C.I. number 25410 and CAS number 13011-70-6. While a comprehensive list of synonyms and basic physicochemical data are available, its application in published scientific research, particularly in the fields of biology and drug development, appears to be extremely limited. The detailed experimental protocols provided are derived from non-biological, industrial, or environmental applications, reflecting the current state of public knowledge. Researchers considering this dye for novel applications should be aware of the lack of established biological protocols and would need to undertake foundational work to validate its use in their specific systems.

References

C.I. Direct Violet 47 molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

C.I. Name: C.I. Direct Violet 47 C.I. Number: 25410 CAS Number: 13011-70-6 Chemical Class: Double Azo

This document provides a technical summary of the chemical and physical properties of C.I. Direct Violet 47, an azo dye used in various industrial applications.

Molecular Formula and Weight

C.I. Direct Violet 47 is a copper complex. The molecular formula and weight can be represented in two ways: for the parent molecule and for the dicopper complex. The presence of copper significantly impacts the molecular weight.

AttributeValueSource
Molecular Formula (Parent) C₃₃H₃₆N₁₀O₁₇S₄[1]
Molecular Weight (Parent) 972.96 g/mol [1]
Molecular Formula (Dicopper Complex) C₃₃H₃₂Cu₂N₁₀O₁₇S₄[2][3]
Molecular Weight (Dicopper Complex) 1096.0 g/mol [2][3]

Physicochemical Properties

PropertyDescriptionSource
Appearance Brown powder[1][3]
Solubility Soluble in water (forms a red-light purple solution) and ethanol.[1][3]
Reactivity with Acid In strong sulfuric acid, the dye is product red, which turns into a red-light brown upon dilution. Adding strong hydrochloric acid to the dye solution results in a wine-red precipitate.[1][3]
Reactivity with Base The color remains unchanged with the addition of 10% sulfuric acid or dilute sodium hydroxide solution. A thick sodium hydroxide solution produces a red precipitate.[1][3]
Dyeing Properties In the dyeing process, the presence of copper ions can darken the color, while iron ions cause a slight yellowing.[1]

Manufacturing Process

The synthesis of C.I. Direct Violet 47 involves a multi-step chemical process starting from key raw materials.

Raw Materials:

  • 5-Amino-4-methoxy-2-nitrobenzenesulfonic acid

  • 6-Hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid)

  • Phosgene

  • Copper Sulfate Solution

Methodology:

  • Diazotization: 5-Amino-4-methoxy-2-nitrobenzenesulfonic acid undergoes diazotization.

  • Coupling: The resulting diazo compound is coupled with 6-Hydroxynaphthalene-2-sulfonic acid to form a monoazo dye.

  • Reduction: The nitro group of the monoazo dye is reduced to an amino group.

  • Phosgenation: The product from the reduction step is then treated with phosgene.

  • Complexation: Finally, the molecule is treated with a boiling copper sulfate solution, leading to the formation of the copper complex.

  • Isolation: The final product is isolated as an ammonium salt.[1][3]

Below is a diagram illustrating the manufacturing workflow.

G cluster_0 Step 1: Monoazo Dye Synthesis cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Final Product Formation A 5-Amino-4-methoxy-2- nitrobenzenesulfonic acid C Diazotization of A A->C B 6-Hydroxynaphthalene-2-sulfonic acid D Coupling with B B->D C->D E Monoazo Dye D->E F Reduction of Nitro Group E->F G Amino Intermediate F->G H Phosgenation G->H I Urea Derivative H->I K Complexation I->K J Copper Sulfate Solution J->K L C.I. Direct Violet 47 (Ammonium Salt) K->L

Manufacturing workflow for C.I. Direct Violet 47.

Applications

C.I. Direct Violet 47 is primarily used for dyeing and printing on cotton, viscose, and silk fabrics.[1][3] It also finds application in the coloring of paper, leather, and soap.[1]

Note: As C.I. Direct Violet 47 is an industrial dye, information regarding its biological signaling pathways or detailed experimental protocols for research and drug development applications is not available in the public domain.

References

In-Depth Technical Guide to the Spectroscopic Properties of C.I. Acid Violet 49

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Violet 49, also known by its Colour Index number C.I. 42640 and CAS number 1694-09-3, is a synthetic triarylmethane dye. Due to its distinct colorimetric properties, it finds applications in various fields, including as a biological stain and a component in dyeing processes for materials like wool, silk, and nylon.[1] A thorough understanding of its spectroscopic characteristics is crucial for its application in research and development, particularly in analytical and bio-analytical contexts where precise quantification and detection are required. This guide provides a comprehensive overview of the spectroscopic properties of C.I. Acid Violet 49, detailed experimental protocols for its analysis, and the influence of environmental factors on its spectral behavior.

Chemical and Physical Properties

A summary of the key chemical and physical properties of C.I. Acid Violet 49 is presented in the table below.

PropertyValueReference
C.I. Name Acid Violet 49[1]
C.I. Number 42640[1]
CAS Number 1694-09-3[1]
Molecular Formula C₃₉H₄₀N₃NaO₆S₂[1]
Molecular Weight 733.87 g/mol [1]
Appearance Violet powder[1]
Solubility Soluble in cold and hot water (purple), soluble in ethanol (purple)[1]

Spectroscopic Properties

The vibrant color of C.I. Acid Violet 49 arises from its strong absorption of light in the visible region of the electromagnetic spectrum.

UV-Visible Absorption Spectroscopy

The primary spectroscopic feature of C.I. Acid Violet 49 is its intense absorption band in the green-yellow region of the visible spectrum, resulting in its characteristic violet color.

Table of UV-Visible Absorption Properties:

ParameterValueConditions
λmax (Wavelength of Maximum Absorbance) 543 - 549 nmIn 0.02 mol/L ammonium acetate solution
Molar Absorptivity (ε) ≥ 330,241.5 L·mol⁻¹·cm⁻¹Calculated from E1%1cm ≥ 450 in 0.02 mol/L ammonium acetate solution

Note: The molar absorptivity was calculated using the formula ε = (E1%1cm * Molecular Weight) / 10.

Factors Influencing UV-Visible Absorption

The electronic transitions responsible for the color of C.I. Acid Violet 49 are sensitive to the chemical environment.

  • pH: In strongly acidic solutions, such as concentrated sulfuric acid, the dye exhibits a significant color change to orange, which upon dilution becomes mustard-colored.[1] The addition of a sodium hydroxide solution leads to the formation of a dark precipitate, indicating a change in the chemical structure of the dye.[1] These observations suggest that the protonation state of the molecule significantly impacts its absorption spectrum.

  • Solvent: While readily soluble in water and ethanol, producing a purple solution, the specific effects of different solvents on the λmax and molar absorptivity have not been extensively documented in the readily available literature.

Experimental Protocols

Accurate and reproducible spectroscopic analysis requires standardized experimental procedures.

Preparation of a Standard Solution

A detailed method for preparing a standard sample of C.I. Acid Violet 49 for analytical purposes involves the following steps:

  • Purification by High-Speed Counter-Current Chromatography:

    • A solvent system of n-butanol, acetonitrile, and 0.1 mol/L trifluoroacetic acid aqueous solution (in a 4:1:5 ratio) is prepared and allowed to separate into two phases.

    • The crude dye is dissolved in this solvent system.

    • The upper phase is used as the stationary phase and the lower phase as the mobile phase.

    • The sample is injected into the chromatography system, and the eluate corresponding to the dye is collected.[2]

  • Deacidification:

    • The collected fraction is dissolved in water and repeatedly extracted with n-butanol.

    • The combined n-butanol layers are evaporated under reduced pressure.

    • The residue is redissolved in water and further purified by gel column chromatography (e.g., using Sephadex LH-20).

    • The purple fraction is collected, concentrated, and dried to yield the pure standard.[2]

  • Stock Solution Preparation for Spectroscopy:

    • A stock solution of a known concentration (e.g., 1000 mg/L) is prepared by accurately weighing the purified dye and dissolving it in a precise volume of double-distilled water.[3]

    • Working solutions of desired concentrations are then prepared by serial dilution of the stock solution.[3]

UV-Visible Spectroscopic Measurement

The following protocol outlines the general procedure for measuring the UV-Vis absorption spectrum of a C.I. Acid Violet 49 solution:

  • Instrument Preparation: Turn on the spectrophotometer and allow the lamp to warm up for the recommended time to ensure a stable light source.

  • Blank Measurement:

    • Fill a clean cuvette with the same solvent used to prepare the dye solution (e.g., 0.02 mol/L ammonium acetate).

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for absorbance from the solvent and the cuvette.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the dye solution before filling it.

    • Place the sample cuvette in the spectrophotometer.

    • Acquire the absorption spectrum over the desired wavelength range (e.g., 300-700 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at λmax.

    • If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to determine the concentration of the dye, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

Visualizations

Chemical Structure of C.I. Acid Violet 49

cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weighing of C.I. Acid Violet 49 B Dissolution in appropriate solvent A->B C Serial Dilution to working concentrations B->C F Sample Measurement C->F Analyte D Spectrophotometer Warm-up E Blank Measurement (Solvent) D->E E->F G Determine λmax F->G H Record Absorbance G->H I Quantitative Analysis (Beer-Lambert Law) H->I

References

Solubility Profile of C.I. Acid Violet 47: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Violet 47 is an acid dye whose precise chemical identity and associated solubility data are not consistently defined in publicly accessible scientific literature. Research indicates a significant ambiguity in its classification, with nomenclature often overlapping with other dyes, most notably C.I. Acid Violet 17 (CAS 4129-84-4) and C.I. Direct Violet 47 (CAS 13011-70-6). This guide provides a comprehensive overview of the available qualitative solubility information for these closely related compounds, which may serve as a proxy for understanding the solubility characteristics of the substance generally referred to as "Acid Violet 47."

Due to the absence of quantitative solubility data, this document emphasizes qualitative descriptions and presents a general experimental protocol for determining dye solubility. This allows researchers to generate precise data for their specific samples and solvent systems.

Qualitative Solubility Data

The solubility of acid dyes is largely dictated by the presence of sulfonic acid groups, which confer hydrophilicity. The available information for dyes closely related to or potentially synonymous with C.I. Acid Violet 47 is summarized below.

SolventQualitative Solubility of C.I. Acid Violet 17 (CAS 4129-84-4)Qualitative Solubility of C.I. Direct Violet 47 (CAS 13011-70-6)
WaterEasily Soluble[1][2][3]Soluble[2]
EthanolEasily Soluble[1][4]Soluble[2]
MethanolVery Slightly Soluble[2]Not specified
AcetoneNot specifiedNot specified

Note: The term "soluble" indicates that the dye dissolves to an appreciable extent, while "easily soluble" suggests a higher degree of solubility. "Very slightly soluble" implies minimal dissolution. These are qualitative descriptions and the actual solubility can vary with temperature, pH, and the purity of both the dye and the solvent.

For comparative purposes, C.I. Acid Violet 48 has a reported aqueous solubility of approximately 80 g/L at 90 °C. This quantitative value for a structurally similar anthraquinone acid dye provides a useful, albeit indirect, reference point.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an acid dye in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved dye, typically using UV-Vis spectrophotometry.

1. Materials and Equipment:

  • C.I. Acid Violet 47 sample

  • Selected solvents (e.g., deionized water, ethanol, methanol, acetone)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • UV-Vis spectrophotometer

  • Constant temperature bath or shaker

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the C.I. Acid Violet 47 powder to a known volume of the solvent in a sealed container. The excess is to ensure that the solution reaches saturation.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature bath with a shaker is ideal.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the solution to settle.

    • Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by either centrifugation followed by decantation or by filtering the solution through a fine-pore filter that does not adsorb the dye.

  • Quantification of Dissolved Dye:

    • Prepare a series of standard solutions of the dye in the same solvent with known concentrations.

    • Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) for C.I. Acid Violet 47 using a UV-Vis spectrophotometer.

    • Construct a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).

    • Accurately dilute a known volume of the saturated supernatant to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted saturated solution.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration represents the solubility of the dye in that solvent at the specified temperature.

3. Data Presentation:

  • Record the solubility in a table, specifying the solvent, temperature, and the determined solubility value (e.g., in g/L or mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining dye solubility can be visualized as follows:

experimental_workflow start Start: Obtain Dye and Solvents prepare_saturated Prepare Saturated Solution (Excess dye in solvent) start->prepare_saturated equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_saturated->equilibrate separate Separate Undissolved Solid (Centrifugation or Filtration) equilibrate->separate dilute_saturated Dilute Saturated Supernatant separate->dilute_saturated prepare_standards Prepare Standard Solutions (Known Concentrations) measure_standards Measure Absorbance of Standards (UV-Vis Spectrophotometer) prepare_standards->measure_standards calibration_curve Construct Calibration Curve (Absorbance vs. Concentration) measure_standards->calibration_curve determine_concentration Determine Concentration from Curve calibration_curve->determine_concentration measure_sample Measure Absorbance of Diluted Sample dilute_saturated->measure_sample measure_sample->determine_concentration calculate_solubility Calculate Solubility (Account for dilution) determine_concentration->calculate_solubility end End: Report Solubility Data calculate_solubility->end

Caption: Experimental workflow for determining dye solubility.

Signaling Pathway for Dye Dissolution

The dissolution of an acid dye in a polar solvent like water is governed by intermolecular forces. The following diagram illustrates the key interactions involved.

signaling_pathway cluster_dye Acid Dye Molecule cluster_solvent Polar Solvent (e.g., Water) Dye Aromatic Backbone Sulfonic Acid Group (-SO3-) Interaction Solvation Dye:sulf->Interaction Ion-Dipole Interaction Solvent Solvent Molecules (H2O) Dipole Moment Solvent:dipole->Interaction Hydrogen Bonding DissolvedState Dissolved Dye Ion (Hydrated) Interaction->DissolvedState

Caption: Interactions in acid dye dissolution.

Conclusion

While quantitative solubility data for C.I. Acid Violet 47 remains elusive in the public domain, qualitative assessments of closely related dyes indicate good solubility in water and ethanol. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values for their specific samples and conditions. The inherent ambiguity surrounding the identity of C.I. Acid Violet 47 underscores the importance of empirical solubility testing for any research or development application.

References

In-Depth Technical Guide: Thermal Stability and Degradation of C.I. Acid Violet 49

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to C.I. Acid Violet 49

C.I. Acid Violet 49 is a synthetic dye used in various industrial applications. Its chemical structure, characterized by multiple aromatic rings, contributes to its color properties but also influences its stability under thermal stress. Understanding the thermal stability and degradation pathways of C.I. Acid Violet 49 is crucial for its application in high-temperature processes, for predicting its environmental fate, and for the development of effective decolorization and degradation technologies.

Thermal Analysis of C.I. Acid Violet 49

Thermal analysis techniques are essential for characterizing the thermal stability of dyes. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

2.1.1. Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and quantify mass loss.

  • Instrumentation: A thermogravimetric analyzer, typically coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

  • Sample Preparation: A small amount of the C.I. Acid Violet 49 dye powder (typically 5-10 mg) is weighed and placed in a ceramic or aluminum pan.

  • Analysis Conditions:

    • Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

    • Temperature Range: The analysis is typically run from ambient temperature to 800-1000 °C.

    • Atmosphere: The experiment can be conducted in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air or oxygen) to study oxidative degradation. A flow rate of 20-50 mL/min is common.

  • Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of mass loss at different stages.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing start Start weigh Weigh 5-10 mg of C.I. Acid Violet 49 powder start->weigh place Place sample in TGA pan weigh->place load Load pan into TGA instrument place->load purge Purge with N2 or Air (20-50 mL/min) load->purge heat Heat from ambient to 1000°C at 10°C/min purge->heat record Record mass loss vs. temperature heat->record plot Plot TGA and DTG curves record->plot analyze Determine decomposition temperatures and mass loss plot->analyze end End analyze->end DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing start Start weigh Weigh 2-5 mg of C.I. Acid Violet 49 powder start->weigh seal Seal sample in aluminum pan weigh->seal load Load sample and reference pans seal->load purge Purge with N2 load->purge heat_cool Execute heating/cooling program (e.g., 10°C/min) purge->heat_cool record Record heat flow difference heat_cool->record plot Plot heat flow vs. temperature record->plot analyze Identify thermal transitions (peaks) plot->analyze end End analyze->end Degradation_Pathway AV49 C.I. Acid Violet 49 (Chromophore Intact) Intermediate1 Hydroxylated and N-de-alkylated Intermediates AV49->Intermediate1 •OH attack Intermediate2 Cleavage of Central Carbon Bond (Loss of Color) Intermediate1->Intermediate2 Further Oxidation Intermediate3 Aromatic Ring Opening (e.g., formation of smaller acids) Intermediate2->Intermediate3 Oxidative Cleavage Mineralization Mineralization (CO2, H2O, Inorganic Ions) Intermediate3->Mineralization Complete Oxidation

An In-depth Technical Guide to the Health and Safety of C.I. Acid Violet Dyes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "C.I. Acid Violet 47" is ambiguous in publicly available scientific and regulatory literature. Search results indicate several different violet dyes with similar nomenclature, leading to potential confusion. This guide will focus predominantly on C.I. Acid Violet 43 (Ext. D&C Violet No. 2) , for which substantial health and safety data is available. Information on other related "Violet" dyes is also provided for comparative purposes.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the health and safety considerations for C.I. Acid Violet 43 and related compounds.

Chemical Identification and Properties

A critical first step in assessing the health and safety of a chemical is its unambiguous identification. The name "Acid Violet 47" has been associated with multiple chemical entities. The table below summarizes the key identifiers for several related violet dyes to mitigate confusion.

C.I. Name C.I. Number CAS Number Molecular Formula Chemical Class
Direct Violet 47 2541013011-70-6C₃₃H₃₂Cu₂N₁₀O₁₇S₄[1]Double Azo[2]
Solvent Violet 47 6169081-63-0C₁₄H₁₂N₂O₂[3]Anthraquinone[3]
Acid Violet 49 426401694-09-3C₃₉H₄₁N₃NaO₆S₂⁺Triphenylmethane
Acid Violet 48 12220-51-8Not AvailableAnthraquinone[4]
Acid Violet 43 607304474-24-2C₂₁H₁₄NNaO₆SAnthraquinone
Acid Blue 15 426455863-46-7C₄₂H₄₆N₃NaO₆S₂[5]Triarylmethane[5]

Toxicological Data Summary for C.I. Acid Violet 43

The following tables summarize the key toxicological data for C.I. Acid Violet 43 (Ext. D&C Violet No. 2).

Table 2.1: Acute and Subchronic Toxicity
Study Type Species Route Results Reference
Acute Oral LD50Rat (male)Gavage> 4640 mg/kg[6]
Acute Oral LD50DogGavage> 2000 mg/kg[6]
Subchronic Toxicity (13 weeks)RatGavageNOAEL: 200 mg/kg bw/day (equivalent to 109 mg dye/kg bw/day)[6][6]
Short-Term Dermal ToxicityGuinea PigDermalNo test article-related gross and microscopic lesions observed.[6][6]

NOAEL: No-Observed-Adverse-Effect Level

Table 2.2: Genotoxicity and Carcinogenicity
Assay Type System Concentration/Dose Results Reference
Mammalian Cell Mutation AssayMouse Lymphoma Cells≤342 μg dye/ml in DMSONot genotoxic[6][6]
Unscheduled DNA Synthesis AssayRat (in vivo)Single oral dose up to 816 mg dye/kg bwNot genotoxic[6][6]
Micronucleus TestMouse (in vivo)Single oral dose of 1088 mg dye/kg bw or 2000 mg dye/kg bwNot genotoxic[6][6]
CarcinogenicityMouseDermal applicationNot carcinogenic[7][7]
Table 2.3: Developmental and Reproductive Toxicity
Study Type Species Dose Results Reference
Developmental ToxicityRat0, 50, 200, or 800 mg/kg bw/day by gavage on days 6-15 of gestationNo mortality reported. Increased salivation at 800 mg/kg bw/day.[6][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are descriptions of standard protocols relevant to the safety assessment of color additives like C.I. Acid Violet 43.

Acute Oral Toxicity (LD50)
  • Guideline: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or similar.

  • Species: Typically Wistar rats.

  • Procedure: A single dose of the test substance is administered by oral gavage to a group of fasted animals. The animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A necropsy is performed on all animals at the end of the observation period. The LD50 is the statistically estimated dose that would be lethal to 50% of the animals.

Dermal Irritation
  • Guideline: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

  • Species: Albino rabbit.

  • Procedure: A small area of the animal's skin is shaved. The test substance is applied to the shaved area and covered with a gauze patch for a specified period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

Bacterial Reverse Mutation Test (Ames Test)
  • Guideline: OECD Test Guideline 471 (Bacterial Reverse Mutation Test).

  • System: Strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively.

  • Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid. The number of revertant colonies is counted and compared to the control.

Hazard Identification and Risk Management Workflow

The following diagram illustrates a typical workflow for identifying and managing the risks associated with a chemical substance in a research and development setting.

substance_id Substance Identification (e.g., C.I. Acid Violet 43) lit_review Literature Review & Data Gathering substance_id->lit_review hazard_id Hazard Identification (Toxicology, Physicochemical) lit_review->hazard_id risk_char Risk Characterization (Probability & Severity of Harm) hazard_id->risk_char exposure_assess Exposure Assessment (Route, Duration, Concentration) exposure_assess->risk_char risk_manage Risk Management & Control (PPE, Engineering Controls, SOPs) risk_char->risk_manage protocols Develop Safe Handling Protocols risk_manage->protocols review_cycle Periodic Review & Update risk_manage->review_cycle sds Safety Data Sheet (SDS) Review sds->hazard_id training Personnel Training protocols->training training->exposure_assess review_cycle->lit_review

Caption: Chemical Hazard and Risk Management Workflow.

Health and Safety Recommendations

Based on the available data for related compounds, the following health and safety precautions should be considered when handling C.I. Acid Violet dyes:

  • Eye Protection: Wear tightly fitting safety goggles. Some related compounds are classified as causing serious eye irritation.[8][9]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[10]

  • Respiratory Protection: In case of dust formation, use a NIOSH/MSHA-approved respirator.[10]

  • Engineering Controls: Ensure adequate ventilation, such as working in a chemical fume hood, especially when handling powders.[8]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8]

    • Skin: Wash off with soap and water.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[10]

    • Ingestion: Rinse mouth with water and seek medical advice.[8]

Regulatory Context

C.I. Acid Violet 43, when certified as Ext. D&C Violet No. 2, is approved for use in cosmetics in the United States, with specific limits on impurities.[7] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Acid Violet 43 is safe for use in hair dye formulations under the present practices of use and concentration.[11] The European Scientific Committee on Consumer Safety (SCCS) has also issued opinions on the use of Acid Violet 43 in hair dyes.[12]

It is imperative for researchers and professionals to consult the specific Safety Data Sheet (SDS) for the exact product they are using and to be aware of the local regulatory requirements governing its use.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Anthraquinone-Based Acid Dyes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific synthesis of "C.I. Acid Violet 47" is scarce and often conflated with other dyes. This guide provides detailed synthesis and manufacturing information for structurally related and commonly confused anthraquinone dyes, namely C.I. Acid Green 25 (CAS: 4403-90-1) and C.I. Acid Violet 48 (CAS: 12220-51-8), to serve as a comprehensive technical reference for researchers and professionals in dye chemistry.

Introduction to Anthraquinone Acid Dyes

Acid dyes are water-soluble anionic dyes applied to fibers such as silk, wool, nylon, and modified acrylics from an acidic dye bath. The C.I. Acid Violet and Green dyes discussed herein belong to the anthraquinone class of colorants. These dyes are prized for their brilliant shades and good fastness properties, although their stability can vary depending on the specific chemical structure and application conditions[1]. Their core structure is based on anthraquinone, which is systematically modified through reactions like bromination, condensation, and sulfonation to achieve the desired color and solubility.

Synthesis of C.I. Acid Green 25 (CAS: 4403-90-1)

C.I. Acid Green 25, also known by names such as Alizarin Cyanine Green F, is a widely used green dye.[1][2] Its synthesis is a multi-step process involving the condensation of substituted anthraquinones with aromatic amines.

Synthesis Pathway

The primary manufacturing route for C.I. Acid Green 25 involves the condensation of an anthraquinone derivative with two equivalents of p-toluidine (p-methylaniline). There are two common starting points for this process:

  • Route A: Condensation of a mixture of 1,4-dihydroxyanthraquinone (Quinizarin) and its leuco form (anthracene-1,4,9,10-tetraol) with 2 moles of p-toluidine. This reaction is typically carried out in the presence of boric acid, which acts as a catalyst and condensing agent.

  • Route B: Condensation of 1,4-dichloroanthraquinone with 2 moles of p-toluidine[3].

The resulting intermediate is then sulfonated to introduce water-solubilizing sulfonic acid groups (-SO₃H), yielding the final dye.

Manufacturing Workflow Diagram

The following diagram illustrates the general manufacturing workflow for C.I. Acid Green 25.

G cluster_start Starting Materials cluster_process Core Synthesis cluster_finish Finishing A1 1,4-Dihydroxyanthraquinone (or 1,4-Dichloroanthraquinone) P1 Condensation Reaction A1->P1 A2 p-Toluidine A2->P1 A3 Boric Acid (Catalyst) A3->P1 P2 Sulfonation (with Sulfuric Acid/Oleum) P1->P2 Intermediate F1 Isolation / Salting Out P2->F1 F2 Purification & Drying F1->F2 F3 Final Product: C.I. Acid Green 25 Powder F2->F3

Manufacturing Workflow for C.I. Acid Green 25.
Experimental Protocol (Generalized)

  • Condensation: Charge a reaction vessel with 1,4-dihydroxyanthraquinone (or a related derivative) and boric acid. Heat the mixture. Add 2 molar equivalents of p-toluidine gradually while maintaining the reaction temperature. The reaction proceeds until the condensation is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

  • Sulfonation: The crude condensation product is transferred to a solution of fuming sulfuric acid (oleum). The temperature is carefully controlled to prevent charring and unwanted side reactions. The sulfonation continues until the desired degree of substitution is achieved, rendering the molecule water-soluble.

  • Isolation and Purification: The reaction mixture is quenched by adding it to a large volume of brine (concentrated sodium chloride solution). The dye precipitates out of the solution due to the "salting out" effect. The solid is collected by filtration. Purification can be achieved by re-dissolving the dye in water and salting it out multiple times with sodium acetate, followed by extraction with ethanol to remove impurities[3].

  • Drying: The purified dye paste is dried in an industrial dryer to produce a fine powder.

Synthesis of C.I. Acid Violet 48 (CAS: 12220-51-8)

C.I. Acid Violet 48 is another important anthraquinone dye whose synthesis involves a multi-step condensation and sulfonation process, highlighting a different substitution pattern to achieve a violet shade.

Synthesis Pathway

The synthesis of C.I. Acid Violet 48 begins with 1-amino-4-bromo-2-anthraquinone sulfonic acid (also known as Bromamine Acid)[4][5]. The key steps are:

  • First Condensation: Bromamine acid is condensed with an aromatic amine, such as 2,4,6-trimethylaniline[4]. This reaction substitutes the bromine atom with the amine group.

  • Second Condensation: The resulting intermediate is then condensed with a substituted phenol, for example, p-tert-octylphenol[4][5]. This step further modifies the chromophore.

  • Sulfonation & Neutralization: The final step involves sulfonation with fuming sulfuric acid to add another water-solubilizing group, followed by neutralization with a base (e.g., sodium hydroxide) to yield the final sodium salt of the dye[4][5].

Synthesis Workflow Diagram

The following diagram illustrates the synthesis pathway for C.I. Acid Violet 48.

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_finish Product B1 Bromamine Acid S1 First Condensation B1->S1 B2 2,4,6-Trimethylaniline B2->S1 B3 p-tert-Octylphenol S2 Second Condensation B3->S2 S1->S2 Intermediate 1 S3 Sulfonation & Neutralization S2->S3 Intermediate 2 P Final Product: C.I. Acid Violet 48 S3->P

Synthesis Pathway for C.I. Acid Violet 48.
Industrial Manufacturing Considerations

Scaling the synthesis of these dyes from the lab to an industrial setting requires precise control over reaction parameters to ensure high yield, purity, and batch-to-batch consistency[4][5]. Key process variables that must be meticulously managed include:

  • Temperature: Automated heating and cooling systems are critical for controlling reaction rates and minimizing the formation of thermal degradation by-products[5].

  • pH: Continuous monitoring and automated addition of acids or bases are necessary to ensure the correct ionic form of intermediates and optimize reaction conditions[5].

  • Reaction Time: Strict scheduling and in-process monitoring (e.g., HPLC, spectroscopy) ensure reaction completion while preventing the formation of by-products from extended reaction times[4][5].

Quantitative Data and Physicochemical Properties

While precise yields and reaction conditions are often proprietary trade secrets, the table below summarizes key physicochemical properties for C.I. Acid Green 25, the most well-documented compound among those investigated.

PropertyValue for C.I. Acid Green 25Source
CAS Number 4403-90-1[1][3]
Molecular Formula C₂₈H₂₀N₂Na₂O₈S₂[1][2]
Molecular Weight 622.58 g/mol [1]
Appearance Dark green or bluish-green powder[1][3]
λmax (in water) 608 nm, 642 nm[3]
Water Solubility 36 g/L (20 °C)[3]
Melting Point 235-238 °C[3]

Conclusion

The synthesis of anthraquinone-based acid dyes like C.I. Acid Green 25 and C.I. Acid Violet 48 is a cornerstone of industrial dye chemistry. The manufacturing processes rely on well-established organic reactions, primarily aromatic condensation and sulfonation. While the fundamental pathways are understood, successful industrial production hinges on rigorous process control to optimize yield, purity, and performance characteristics. This guide provides a foundational understanding of these processes, serving as a valuable resource for professionals in chemical research and development.

References

Methodological & Application

Application Notes and Protocols: C.I. Acid Violet 47 in Histological Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Violet 47 is a synthetic dye whose application in routine histological staining is not well-documented in scientific literature. Extensive searches for established protocols have yielded no specific procedures for its use in tissue sections. This document, therefore, provides a comprehensive overview of the general principles of acid dye staining and proposes a hypothetical protocol for the use of C.I. Acid Violet 47 for staining connective tissues, based on the known properties of similar dyes. The information presented herein is intended to serve as a foundational guide for researchers interested in exploring the potential of this dye in histological applications.

Introduction

Acid dyes are anionic compounds that are utilized in histology to stain basic tissue components, such as cytoplasm, muscle, and collagen. The staining mechanism relies on the electrostatic interaction between the negatively charged dye molecules and positively charged tissue proteins at an acidic pH. While numerous acid dyes have well-established roles in various staining techniques, C.I. Acid Violet 47 remains an obscure entity in the field of histotechnology. This document aims to bridge this knowledge gap by providing theoretical application notes and a potential experimental protocol.

Chemical Properties of Violet Dyes

The search for specific chemical and physical data for C.I. Acid Violet 47 revealed inconsistencies across various sources, with information often being attributed to other violet dyes with similar names but different chemical structures and CAS numbers. The table below summarizes the available, albeit conflicting, information for violet dyes that may be related to or confused with C.I. Acid Violet 47. Researchers should exercise caution and verify the specific properties of their purchased dye.

PropertyC.I. Direct Violet 47[1][2]C.I. Solvent Violet 47[3][4]C.I. Acid Violet 48[5]
C.I. Number 2541061690-
CAS Number 13011-70-681-63-012220-51-8
Molecular Formula C33H36N10O17S4C14H12N2O2C37H38N2Na2O9S2
Molecular Weight 972.96 g/mol 240.26 g/mol -
Chemical Class Double AzoAnthraquinoneAnthraquinone
Color Red-light purpleDark red-light purple-
Solubility Soluble in water and ethanol.--

Hypothetical Staining Mechanism and Workflow

The proposed application of C.I. Acid Violet 47 is for the selective staining of connective tissue, particularly collagen fibers. As an acid dye, it would theoretically bind to the basic amino groups in proteins like collagen under acidic conditions. The intensity of the staining would likely be dependent on the concentration of the dye, the pH of the staining solution, and the duration of staining.

Proposed Staining Workflow

The following diagram illustrates a hypothetical workflow for a connective tissue staining protocol using C.I. Acid Violet 47.

G cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_post Post-Staining Fixation Fixation (e.g., 10% NBF) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Mordanting Mordanting (e.g., Bouin's) Deparaffinization->Mordanting Staining Staining with Acid Violet 47 Solution Mordanting->Staining Differentiation Differentiation (e.g., Acetic Acid) Staining->Differentiation Counterstaining Counterstaining (e.g., Light Green SF) Differentiation->Counterstaining Dehydration Dehydration & Clearing Counterstaining->Dehydration Mounting Mounting Dehydration->Mounting

Caption: Hypothetical workflow for C.I. Acid Violet 47 staining.

Hypothetical Signaling Pathway of Dye-Tissue Interaction

The following diagram illustrates the theoretical binding mechanism of an acid dye, such as C.I. Acid Violet 47, to tissue proteins.

G cluster_tissue Tissue Section cluster_dye Staining Solution Protein Tissue Protein (e.g., Collagen) AminoGroup Protonated Amino Groups (NH3+) Protein->AminoGroup at acidic pH SulfonateGroup Anionic Sulfonate Groups (SO3-) AminoGroup->SulfonateGroup Electrostatic Interaction (Ionic Bond) AcidDye Acid Violet 47 AcidDye->SulfonateGroup ionization in solution

Caption: Theoretical electrostatic interaction of an acid dye with tissue.

Experimental Protocols

The following are hypothetical protocols that would require optimization and validation.

Preparation of Staining Solutions
  • Acid Violet 47 Staining Solution (1% w/v):

    • C.I. Acid Violet 47: 1 g

    • Distilled water: 100 mL

    • Glacial Acetic Acid: 1 mL

    • Dissolve the dye in distilled water and add acetic acid.

  • Light Green SF Counterstain (0.2% w/v):

    • Light Green SF, Yellowish: 0.2 g

    • Distilled water: 100 mL

    • Glacial Acetic Acid: 0.2 mL

    • Dissolve the dye in distilled water and add acetic acid.

Staining Procedure for Paraffin Sections
  • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

  • Optional: Mordant in Bouin's fluid for 1 hour at 56°C for enhanced staining, then wash in running tap water until the yellow color disappears.

  • Stain in C.I. Acid Violet 47 solution for 5-10 minutes.

  • Rinse briefly in distilled water.

  • Differentiate in 1% aqueous acetic acid for 1-3 minutes, checking microscopically for desired staining intensity.

  • Wash in running tap water for 5 minutes.

  • Counterstain with 0.2% Light Green SF solution for 1-2 minutes.

  • Rinse briefly in distilled water.

  • Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Expected Results
  • Collagen and other connective tissue: Violet

  • Cytoplasm, muscle: Light Green

  • Nuclei: May remain unstained or take on a pale green hue.

Conclusion and Future Directions

While C.I. Acid Violet 47 is not a staple in the histologist's palette, its properties as an acid dye suggest a potential utility in connective tissue staining. The protocols and workflows presented here are theoretical and serve as a starting point for researchers wishing to investigate its efficacy. Further studies would be required to validate and optimize these procedures, compare its performance to established stains like Aniline Blue or Acid Fuchsin, and explore its potential in other histological applications. It is crucial for any investigation to begin with a thorough characterization of the specific C.I. Acid Violet 47 dye being used, given the inconsistencies in the available chemical data.

References

Application Notes and Protocols: C.I. Acid Violet 47 as a Counterstain in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Violet 47 (C.I. 42640) is a synthetic acid dye belonging to the triarylmethane class. While extensively used in the textile industry for its vibrant purple hue, its application in biological microscopy as a counterstain is not well-documented in publicly available literature. These application notes provide a theoretical framework and a generalized protocol for the potential use of C.I. Acid Violet 47 as a counterstain in histological and cytological preparations. The provided protocols are based on the general principles of acid dye staining and would require optimization and validation by the end-user.

Acid dyes, such as Acid Violet 47, are anionic and bind to cationic components in tissue, primarily proteins in the cytoplasm, connective tissue, and extracellular matrix. This property makes them suitable as counterstains to be used after a nuclear stain (which is typically a basic dye that stains the acidic nuclei), providing a contrasting color to the cytoplasm and other extracellular components.

Physicochemical Properties

A summary of the known properties of a closely related compound, Acid Violet 49, which shares the same C.I. number, is provided below. These properties are expected to be similar for C.I. Acid Violet 47 and are relevant for the preparation of staining solutions.

PropertyValueReference
C.I. Number42640[1]
CAS Number1694-09-3[1]
Molecular FormulaC₃₉H₄₀N₃NaO₆S₂[1]
Molecular Weight733.87 g/mol [1]
SolubilitySoluble in cold and hot water (purple), soluble in ethanol (purple).[1]
AppearanceViolet powder.[1]

Mechanism of Action in Staining

Acid dyes are sodium salts of sulfonic or carboxylic acids. In an acidic solution, the tissue proteins are positively charged due to the protonation of their amino groups (-NH₃⁺). The anionic dye molecules (Dye-SO₃⁻) then bind to these positively charged sites through electrostatic interactions, resulting in the staining of cytoplasm and connective tissues.

Tissue Tissue Section (Positively Charged Proteins) StainedTissue Stained Cytoplasm & Connective Tissue (Purple) Tissue->StainedTissue Electrostatic Interaction Dye Acid Violet 47 Solution (Anionic Dye Molecules) Dye->StainedTissue Binding

Caption: Staining mechanism of an acid dye.

Generalized Experimental Protocols

Note: The following protocols are generalized for an acid dye and have not been specifically validated for C.I. Acid Violet 47. Researchers should perform preliminary experiments to determine the optimal staining time and dye concentration.

Protocol 1: Counterstaining of Paraffin-Embedded Tissue Sections

This protocol is intended for use after a primary nuclear stain, such as hematoxylin.

Materials:

  • Deparaffinized and rehydrated formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides.

  • Hematoxylin solution (e.g., Mayer's or Harris').

  • Acid alcohol (e.g., 1% HCl in 70% ethanol).

  • Bluing reagent (e.g., Scott's tap water substitute or dilute lithium carbonate).

  • C.I. Acid Violet 47.

  • Distilled water.

  • Glacial acetic acid.

  • Dehydrating alcohols (e.g., 95% and 100% ethanol).

  • Clearing agent (e.g., xylene or a xylene substitute).

  • Mounting medium and coverslips.

Staining Solution Preparation (0.5% w/v Acid Violet 47):

  • Dissolve 0.5 g of C.I. Acid Violet 47 powder in 100 mL of distilled water.

  • Add 0.5 mL of glacial acetic acid to the solution to achieve an acidic pH, which enhances staining.

  • Mix well and filter before use to remove any undissolved particles.

Staining Procedure:

  • Deparaffinize and rehydrate FFPE tissue sections to distilled water.

  • Perform nuclear staining with hematoxylin according to standard protocols.

  • Rinse well in running tap water.

  • Differentiate with acid alcohol to remove excess hematoxylin.

  • Rinse in running tap water.

  • "Blue" the nuclei using a suitable bluing reagent.

  • Wash in running tap water for 5 minutes.

  • Counterstain with 0.5% Acid Violet 47 solution for 1-3 minutes (optimization is required).

  • Rinse briefly in distilled water to remove excess stain.

  • Dehydrate rapidly through graded alcohols (95% and 100%).

  • Clear in xylene or a suitable substitute.

  • Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Blue to purple (from hematoxylin).

  • Cytoplasm, keratin, muscle, and collagen: Shades of violet/purple.

Protocol 2: Counterstaining for Cytological Smears

This protocol can be adapted for various cytological preparations.

Materials:

  • Fixed cytological smears (e.g., with 95% ethanol).

  • Nuclear stain (e.g., Gill's hematoxylin).

  • 0.5% w/v Acid Violet 47 staining solution (prepared as in Protocol 1).

  • Dehydrating alcohols.

  • Clearing agent.

  • Mounting medium and coverslips.

Staining Procedure:

  • Immerse fixed smears in the nuclear stain for the recommended time.

  • Rinse gently in distilled water.

  • Differentiate and blue as needed.

  • Rinse in distilled water.

  • Immerse in 0.5% Acid Violet 47 solution for 30 seconds to 2 minutes (optimization is critical).

  • Rinse gently and briefly in 95% ethanol to remove excess dye.

  • Complete dehydration in 100% ethanol.

  • Clear in xylene.

  • Mount with a coverslip using a permanent mounting medium.

Expected Results:

  • Nuclei: Blue.

  • Cytoplasm: Pale to deep violet, depending on cell type and metabolic state.

Experimental Workflow

The following diagram illustrates a typical workflow for using an acid dye as a counterstain in histology.

cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Fixation Fixation Embedding Embedding Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Dewax_Rehydrate Dewax_Rehydrate Sectioning->Dewax_Rehydrate Nuclear_Stain Nuclear Staining (e.g., Hematoxylin) Dewax_Rehydrate->Nuclear_Stain Rinse1 Rinse Nuclear_Stain->Rinse1 Differentiate Differentiation (Acid Alcohol) Rinse1->Differentiate Blue Bluing Differentiate->Blue Counterstain Counterstaining (Acid Violet 47) Blue->Counterstain Rinse2 Rinse Counterstain->Rinse2 Dehydrate Dehydrate Rinse2->Dehydrate Clear Clear Dehydrate->Clear Mount Mount Clear->Mount Microscopy Microscopy Mount->Microscopy

Caption: General histological staining workflow.

Troubleshooting and Optimization

  • Overstaining: If the violet staining is too intense and obscures cellular detail, reduce the staining time in the Acid Violet 47 solution or use a more dilute staining solution (e.g., 0.1% w/v).

  • Understaining: If the counterstain is too weak, increase the staining time or the concentration of the dye. Ensure the pH of the staining solution is acidic.

  • Precipitate on Section: Always filter the staining solution before use.

Safety Precautions

As with all laboratory chemicals, C.I. Acid Violet 47 should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Disclaimer

These application notes are intended for guidance only. As there is limited published data on the use of C.I. Acid Violet 47 in microscopy, it is the responsibility of the user to validate this application for their specific research needs.

References

C.I. Acid Violet 47 for Protein Staining in Electrophoresis Gels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Violet 47, also known as Acid Violet 17, is a sensitive and rapid staining dye used for the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE). Its application is particularly valuable in proteomics and drug development, where accurate protein quantification and detection are crucial. This document provides detailed application notes and experimental protocols for the use of C.I. Acid Violet 47 in staining proteins in electrophoresis gels, along with a comparative analysis against other common staining methods.

Principle of Staining

C.I. Acid Violet 47 is a triphenylmethane dye that binds to proteins through a combination of ionic and hydrophobic interactions. In an acidic environment, the negatively charged sulfonic acid groups on the dye molecule interact with positively charged amino acid residues (such as lysine, arginine, and histidine) on the protein. Additionally, the non-polar regions of the dye associate with hydrophobic pockets in the protein structure. This dual interaction results in a stable protein-dye complex, rendering the protein bands visible as violet bands against a clear background.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of C.I. Acid Violet 47 in comparison to other widely used protein staining methods, Coomassie Brilliant Blue and Silver Staining.

FeatureC.I. Acid Violet 47 (Colloidal)Coomassie Brilliant Blue (R-250)Silver Staining
Detection Limit 1-2 ng/mm²[1]~100 ng per band[2]0.1 - 1 ng per band[3]
Linear Dynamic Range 1 - 100 µg[1]Narrow (approx. 1 order of magnitude)Narrow (e.g., 1-30 ng)[3]
Staining Time 5 - 10 minutes[1]20 - 60 minutes30 - 120 minutes
Destaining Required Minimal to none (for major bands)[1]YesYes
MS Compatibility Generally compatibleYesCan be problematic, requires specific protocols

Experimental Protocols

Materials
  • C.I. Acid Violet 47 (Acid Violet 17)

  • Trichloroacetic acid (TCA)

  • Phosphoric acid (H₃PO₄)

  • Methanol

  • Glacial acetic acid

  • Deionized water

  • Orbital shaker

  • Staining and destaining trays

Solution Preparation
  • Fixation Solution (20% TCA): Dissolve 20 g of TCA in deionized water to a final volume of 100 mL.

  • Staining Stock Solution (0.1-0.2% C.I. Acid Violet 47): Dissolve 100-200 mg of C.I. Acid Violet 47 powder in 100 mL of deionized water. Stir until fully dissolved. This may be prepared as a colloidal suspension.

  • Staining Working Solution (in 10% Phosphoric Acid): Mix the Staining Stock Solution with an equal volume of 20% (w/v) phosphoric acid to achieve a final concentration of 10% phosphoric acid.[1]

  • Destaining Solution (3% Phosphoric Acid): Dilute a concentrated phosphoric acid solution with deionized water to a final concentration of 3% (w/v).[1]

  • Alternative Fixing Solution (for standard SDS-PAGE): 40% methanol, 10% acetic acid in deionized water.

  • Alternative Destaining Solution (for standard SDS-PAGE): 10% methanol, 7% acetic acid in deionized water.

Protocol 1: Colloidal Staining of Isoelectric Focusing (IEF) Gels

This protocol is optimized for IEF gels and provides high sensitivity and low background.[1]

Experimental Workflow:

G cluster_0 Staining Protocol start IEF Gel Electrophoresis fix Fixation (20% TCA, 20 min) start->fix stain Staining (0.1-0.2% Acid Violet 47 in 10% H₃PO₄, 5-10 min) fix->stain destain Destaining (3% H₃PO₄, 5-80 min) stain->destain Optional for minor bands visualize Visualization & Image Analysis stain->visualize For major bands destain->visualize

Caption: Workflow for colloidal staining of IEF gels with C.I. Acid Violet 47.

Procedure:

  • Fixation: After electrophoresis, immerse the IEF gel in the Fixation Solution (20% TCA) for 20 minutes with gentle agitation on an orbital shaker.

  • Staining: Decant the fixation solution and add the Staining Working Solution. Incubate for 5-10 minutes with gentle agitation. Major protein bands corresponding to 100-500 ng of protein will become visible without destaining against a faint background.[1]

  • Destaining (Optional): For the detection of minor protein components, decant the staining solution and add the Destaining Solution (3% Phosphoric Acid). Agitate for 5-80 minutes, depending on the gel thickness. The background will become clearer, and faint bands will be more visible.[1]

  • Visualization: The gel can be visualized directly and imaged using a gel documentation system.

Protocol 2: General Staining of SDS-PAGE Gels

This protocol is a general guideline for staining standard SDS-PAGE gels and may require optimization based on gel thickness and protein concentration.

Experimental Workflow:

G cluster_1 SDS-PAGE Staining Protocol start SDS-PAGE Gel Electrophoresis fix Fixation (40% Methanol, 10% Acetic Acid, 30 min) start->fix wash Wash (Deionized Water, 3x5 min) fix->wash stain Staining (Acid Violet 47 Solution, 30-60 min) wash->stain destain Destaining (10% Methanol, 7% Acetic Acid, until background is clear) stain->destain visualize Visualization & Image Analysis destain->visualize

Caption: General workflow for staining SDS-PAGE gels with C.I. Acid Violet 47.

Procedure:

  • Fixation: Following electrophoresis, place the SDS-PAGE gel in the Alternative Fixing Solution for at least 30 minutes with gentle agitation. This step removes SDS and fixes the proteins within the gel matrix.

  • Washing: Decant the fixing solution and wash the gel three times with deionized water for 5 minutes each to remove the fixer.

  • Staining: Immerse the gel in the Staining Working Solution and incubate for 30-60 minutes with gentle agitation. The duration may be optimized based on the desired staining intensity.

  • Destaining: Transfer the gel to the Alternative Destaining Solution. Gently agitate and change the destaining solution periodically until the protein bands are clearly visible against a low-background.

  • Visualization and Storage: Image the gel using a gel documentation system. For long-term storage, the gel can be kept in a solution of 5% acetic acid at 4°C.

Signaling Pathway Diagram (Hypothetical)

While C.I. Acid Violet 47 is a staining reagent and not directly involved in signaling pathways, a logical diagram can illustrate the factors influencing the staining outcome.

G cluster_2 Factors Influencing Staining Efficacy protein_props Protein Properties amino_acid Amino Acid Composition (Basic & Hydrophobic) protein_props->amino_acid concentration Protein Concentration protein_props->concentration dye_props Dye Properties dye_conc Dye Concentration dye_props->dye_conc ph pH of Staining Solution dye_props->ph protocol_params Protocol Parameters stain_time Staining Time protocol_params->stain_time destain_time Destaining Time protocol_params->destain_time staining_outcome Staining Outcome (Sensitivity & Linearity) amino_acid->staining_outcome concentration->staining_outcome dye_conc->staining_outcome ph->staining_outcome stain_time->staining_outcome destain_time->staining_outcome

Caption: Factors influencing the efficacy of protein staining with C.I. Acid Violet 47.

Conclusion

C.I. Acid Violet 47 offers a sensitive and rapid alternative to traditional Coomassie Brilliant Blue staining for the visualization of proteins in electrophoresis gels. Its colloidal formulation, in particular, provides a low-background and high-sensitivity staining method suitable for demanding applications in proteomics and drug development. The provided protocols and comparative data will aid researchers in effectively implementing this staining technique in their workflows.

References

Application Note: Quantification of C.I. Acid Violet 47 in Textile Effluent using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific method for the quantification of C.I. Acid Violet 47 in textile effluent using Liquid Chromatography-Mass Spectrometry (LC-MS). The textile industry is a major consumer of water and a significant source of dye-containing wastewater, making the monitoring of these pollutants crucial for environmental protection. This protocol provides a comprehensive workflow, from sample preparation to data analysis, enabling researchers and scientists to accurately determine the concentration of C.I. Acid Violet 47 in complex aqueous matrices. The described method is essential for regulatory compliance, environmental impact assessment, and the development of effective wastewater treatment strategies.

Introduction

C.I. Acid Violet 47 is a synthetic dye widely used in the textile industry for coloring fabrics. Due to inefficient dyeing processes, a significant portion of this dye can be released into wastewater, contributing to water pollution. The complex aromatic structure of C.I. Acid Violet 47 makes it resistant to degradation, posing potential risks to aquatic ecosystems and human health. Therefore, a reliable and sensitive analytical method is required for its detection and quantification at trace levels in textile effluents.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful technique for the analysis of organic pollutants in environmental samples due to its high sensitivity and selectivity. This application note outlines a complete LC-MS protocol for the quantification of C.I. Acid Violet 47, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

A simple and effective sample preparation procedure is crucial for accurate quantification. The following protocol is based on a common extraction method for dyes from textile materials and can be adapted for effluent samples.[1]

Materials:

  • Textile effluent sample

  • Methanol (HPLC grade)

  • Deionized water

  • Syringe filters (0.22 µm, PTFE)

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Collect a representative sample of the textile effluent in a clean glass container.

  • If the sample contains suspended solids, centrifuge a 50 mL aliquot at 4000 rpm for 10 minutes.

  • Take 10 mL of the supernatant (or the original sample if no solids are present) and mix it with 40 mL of methanol.

  • Sonicate the mixture in an ultrasonic bath at 50°C for 30 minutes to ensure complete extraction of the dye.[1]

  • After sonication, centrifuge the extract at 10,000 rpm for 10 minutes.[1]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber glass vial for LC-MS analysis.[1]

LC-MS/MS Analysis

The following LC-MS/MS parameters are recommended for the analysis of C.I. Acid Violet 47. These are based on established methods for the analysis of a broad range of synthetic dyes in textiles.[1]

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 40°C.[1]

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10-95% B (linear gradient)

    • 10-12 min: 95% B (hold)

    • 12-12.1 min: 95-10% B (linear gradient)

    • 12.1-15 min: 10% B (hold for re-equilibration)

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Nebulizing Gas Flow: 3 L/min.[1]

  • Drying Gas Flow: 15 L/min.[1]

  • Interface Temperature: 350°C.

  • DL Temperature: 250°C.[1]

  • Heat Block Temperature: 400°C.[1]

  • CID Gas: Argon.[1]

MRM Transitions: To establish the specific MRM transitions for C.I. Acid Violet 47, the exact mass of the molecule is required to determine the precursor ion. The chemical structure and molecular weight of C.I. Acid Violet 47 are not readily available in the searched literature. However, for a structurally similar compound, C.I. Acid Violet 48, the molecular formula is C₃₇H₃₈N₂Na₂O₉S₂ with a molecular weight of 764.82 g/mol .[2] For method development, it is recommended to first determine the exact mass of C.I. Acid Violet 47 and then perform a product ion scan to identify the most abundant and stable fragment ions for use as quantifier and qualifier ions. In the absence of a C.I. Acid Violet 47 standard, a full scan mass spectrum of the sample can be acquired to identify the molecular ion peak corresponding to the dye.

Calibration and Quantification

Procedure:

  • Prepare a stock solution of C.I. Acid Violet 47 (if available) in methanol at a concentration of 100 µg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (90% A: 10% B). A typical concentration range would be 0.1 to 100 ng/mL.

  • Inject the calibration standards into the LC-MS system and construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared textile effluent samples and determine the concentration of C.I. Acid Violet 47 by interpolating the peak area from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the LC-MS method for the quantification of dyes in textile-related matrices, based on a study of 47 synthetic dyes.[1] It is important to note that these are general ranges and the specific performance for C.I. Acid Violet 47 should be determined experimentally.

ParameterExpected RangeReference
Linearity (r²)> 0.99[1]
Limit of Detection (LOD)0.02 – 1.35 ng/mL[1]
Limit of Quantification (LOQ)0.06 – 4.09 ng/mL[1]
Recovery (at 10 ng/mL)81.8 – 114.1%[1]
Repeatability (%RSD, n=6 at 10 ng/mL)1.2 – 16.3%[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Textile Effluent Collection B Centrifugation (if solids present) A->B C Methanol Extraction & Sonication B->C D Centrifugation C->D E Filtration (0.22 µm) D->E F LC Separation (C18 Column) E->F G ESI-MS/MS Detection (MRM) F->G H Peak Integration G->H I Quantification using Calibration Curve H->I J Result Reporting (ng/mL) I->J

Caption: Experimental workflow for the quantification of C.I. Acid Violet 47.

logical_relationship A Analyte: C.I. Acid Violet 47 D Method: LC-MS/MS A->D B Matrix: Textile Effluent B->D C Objective: Quantification C->D E Sample Preparation D->E requires F Chromatographic Separation D->F employs G Mass Spectrometric Detection D->G utilizes H High Sensitivity & Selectivity D->H achieves E->F F->G

Caption: Logical relationship of the analytical method.

Conclusion

The described LC-MS method provides a robust and sensitive approach for the quantification of C.I. Acid Violet 47 in textile effluent. The protocol is based on established analytical principles for dye analysis and can be readily implemented in a laboratory with standard LC-MS instrumentation. Accurate monitoring of C.I. Acid Violet 47 is essential for assessing the environmental impact of textile manufacturing and for ensuring the effectiveness of wastewater treatment processes. This application note serves as a valuable resource for researchers, scientists, and environmental monitoring agencies involved in the analysis of textile dyes.

References

Application Notes and Protocols for the UV-Vis Spectrophotometric Analysis of C.I. Acid Violet 49 (C.I. 42640)

Author: BenchChem Technical Support Team. Date: November 2025

Note on Dye Nomenclature: The term "C.I. Acid Violet 47" is not consistently and clearly defined in scientific literature and commercial databases. It is often used interchangeably or as a misnomer for the well-characterized dye, C.I. Acid Violet 49 . Therefore, these application notes and protocols are specifically for C.I. Acid Violet 49 , also known by its Colour Index Number 42640 and CAS Number 1694-09-3 . This dye is a triphenylmethane colorant with applications in dyeing textiles and as a food coloring agent, also known as Food Violet 2.

Introduction

UV-Vis spectrophotometry is a versatile and widely used analytical technique for the quantitative determination of colored compounds in solution. This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. This document provides a detailed protocol for the analysis of C.I. Acid Violet 49 using UV-Vis spectrophotometry, suitable for researchers, scientists, and professionals in drug development and quality control.

Applications: C.I. Acid Violet 49 is primarily used for dyeing protein fibers such as wool and silk, as well as polyamide fibers.[1][2] Due to its properties, it has also been refined for use as a food dye.[1][2]

Principle of the Method

The quantitative analysis of C.I. Acid Violet 49 is achieved by measuring the absorbance of a solution at its wavelength of maximum absorbance (λmax). A calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Physicochemical Properties and Spectroscopic Data

A summary of the key properties of C.I. Acid Violet 49 is presented in the table below.

PropertyValue
C.I. Name Acid Violet 49
C.I. Number 42640
CAS Number 1694-09-3
Molecular Formula C₃₉H₄₀N₃NaO₆S₂
Molecular Weight 733.87 g/mol
Appearance Dark green to dark red to black powder/crystal
λmax 543-549 nm (in 0.02M Ammonium Acetate solution)[3]
λmax 544 nm (in aqueous medium)[4]
Solubility Soluble in water and ethanol[2]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • UV-Vis Spectrophotometer (double beam recommended)

    • Analytical balance (readable to at least 0.1 mg)

    • Volumetric flasks (Class A: 10 mL, 25 mL, 50 mL, 100 mL, 1000 mL)

    • Pipettes (Class A: 1 mL, 2 mL, 5 mL, 10 mL)

    • Cuvettes (1 cm path length, quartz or glass)

  • Reagents and Solvents:

    • C.I. Acid Violet 49 (analytical standard)

    • Deionized water (or other suitable solvent like 0.02M Ammonium Acetate solution)

Preparation of Standard Solutions

4.2.1. Preparation of a Stock Solution (e.g., 100 mg/L or 100 ppm):

  • Accurately weigh approximately 100 mg of C.I. Acid Violet 49 powder using an analytical balance.

  • Quantitatively transfer the powder to a 1000 mL volumetric flask.

  • Add a small amount of deionized water to dissolve the dye.

  • Once dissolved, dilute to the mark with deionized water.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

4.2.2. Preparation of Working Standard Solutions:

Prepare a series of at least five working standard solutions by serial dilution of the stock solution. An example of a dilution series is provided in the table below.

StandardConcentration (mg/L)Volume of Stock Solution (mL)Final Volume (mL)
11.01.0100
22.52.5100
35.05.0100
47.57.5100
510.010.0100
UV-Vis Spectrophotometric Measurement

4.3.1. Determination of λmax:

  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Use one of the prepared standard solutions (e.g., 5 mg/L) to scan the absorbance from 400 nm to 700 nm.

  • Use deionized water as the blank.

  • The wavelength at which the highest absorbance is recorded is the λmax. For C.I. Acid Violet 49, this is expected to be in the range of 543-549 nm.[3]

4.3.2. Generation of the Calibration Curve:

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument with the deionized water blank.

  • Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated.

  • Rinse the cuvette with the next standard solution before each measurement.

  • Record the absorbance values for each concentration.

  • Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert Law.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.995 for a good linear fit.

Analysis of an Unknown Sample
  • Prepare the unknown sample in the same solvent used for the standard solutions. Dilute the sample if necessary to ensure its absorbance falls within the range of the calibration curve.

  • Measure the absorbance of the unknown sample at the λmax.

  • Use the equation of the calibration curve to calculate the concentration of C.I. Acid Violet 49 in the sample.

Concentration (mg/L) = (Absorbance - y-intercept) / slope

Data Presentation

Table 1: Calibration Data for C.I. Acid Violet 49

Concentration (mg/L)Absorbance at λmax
1.0[Absorbance 1]
2.5[Absorbance 2]
5.0[Absorbance 3]
7.5[Absorbance 4]
10.0[Absorbance 5]

Linear Regression Equation: y = [slope]x + [y-intercept] Coefficient of Determination (R²): [R² value]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis stock Prepare Stock Solution standards Prepare Working Standards stock->standards lmax Determine λmax standards->lmax cal_curve Generate Calibration Curve lmax->cal_curve plot Plot Absorbance vs. Concentration cal_curve->plot unknown Measure Unknown Sample concentration Calculate Unknown Concentration unknown->concentration regression Linear Regression plot->regression regression->concentration beer_lambert_law A Absorbance (A) epsilon Molar Absorptivity (ε) A->epsilon is proportional to l Path Length (l) A->l is proportional to c Concentration (c) A->c is proportional to

References

Protocol for Dyeing Wool and Silk Fibers with C.I. Acid Violet 49

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the dyeing of wool and silk fibers using an acid dye. Initial research indicated that C.I. Acid Violet 47, as specified in the topic, is not a recognized designation in the Colour Index for an acid dye. The Colour Index lists C.I. Direct Violet 47 and C.I. Solvent Violet 47, neither of which are suitable for dyeing protein fibers like wool and silk due to their chemical properties and application methods.

Therefore, this protocol has been developed for a well-characterized and appropriate alternative: C.I. Acid Violet 49 (CAS Number: 1694-09-3) . This dye is a triarylmethane-class acid dye suitable for dyeing wool, silk, and polyamide fibers, yielding a bright blue-purple shade.[1] The procedures outlined below are based on established principles of acid dyeing for protein fibers and incorporate specific findings from research utilizing C.I. Acid Violet 49.[2][3]

Chemical and Physical Properties of C.I. Acid Violet 49

A summary of the key properties of C.I. Acid Violet 49 is presented in the table below for easy reference.

PropertyValue
C.I. Name Acid Violet 49
C.I. Number 42640
CAS Number 1694-09-3
Molecular Formula C₃₉H₄₀N₃NaO₆S₂
Molecular Weight 733.87 g/mol [1]
Appearance Violet powder[1][4]
Solubility Readily soluble in cold and hot water (forms a purple solution), and soluble in ethanol.[1][4]

Experimental Protocols

This section details the necessary preparations and the step-by-step procedure for dyeing wool and silk fibers with C.I. Acid Violet 49.

Materials and Reagents
  • Fibers: Scoured wool or silk yarn/fabric

  • Dye: C.I. Acid Violet 49 powder

  • Acid: Acetic acid or white vinegar

  • Salt (optional, for leveling): Glauber's salt (Sodium sulfate)

  • Wetting Agent (optional): Non-ionic surfactant

  • Water: Deionized or distilled water is recommended for reproducibility.

Equipment
  • Dyeing vessel (stainless steel or enamel pot)

  • Heating source (hot plate or water bath)

  • Thermometer

  • Glass stirring rods

  • Graduated cylinders and beakers

  • pH meter or pH indicator strips

  • Analytical balance

  • Personal Protective Equipment (PPE): gloves, safety glasses, and a dust mask when handling dye powder.

Preparation of Dye Stock Solution
  • Accurately weigh the desired amount of C.I. Acid Violet 49 powder.

  • Create a paste of the dye powder with a small amount of warm water.

  • Gradually add more hot water while stirring continuously until the dye is fully dissolved.

  • For a 1% stock solution, dissolve 1 gram of dye powder in 100 mL of water.

Pre-treatment of Fibers
  • Weigh the dry wool or silk fibers.

  • Wash (scour) the fibers with a neutral detergent to remove any impurities, oils, or sizes.

  • Rinse the fibers thoroughly with water.

  • Soak the fibers in a water bath for at least 30 minutes to ensure thorough wetting.

Dyeing Procedure

The following table outlines the optimized dyeing conditions for wool and silk with C.I. Acid Violet 49, adapted from a study on microwave-assisted dyeing which highlights effective parameters.[2] While the original study utilized microwave irradiation to enhance dye uptake, the temperature and time parameters are transferable to conventional heating methods.

ParameterWoolSilk
Dye Concentration 1-3% on weight of fiber (o.w.f)1-3% on weight of fiber (o.w.f)
Liquor Ratio 1:401:40
pH 4.0 - 5.54.5 - 6.0
Dyeing Temperature 85°C[2]65°C[2]
Dyeing Time 55 minutes[2]35 minutes[2]
Salt Concentration (optional) 1 g/100 mL[2]1 g/100 mL[2]

Step-by-Step Protocol:

  • Fill the dyeing vessel with the required volume of water based on the liquor ratio.

  • Add the calculated amount of dye stock solution to the dyebath and stir well.

  • If using, add the specified concentration of Glauber's salt.

  • Adjust the pH of the dyebath to the desired range using acetic acid.

  • Introduce the pre-wetted wool or silk fibers into the dyebath.

  • Gradually raise the temperature of the dyebath to the target dyeing temperature over 30 minutes.

  • Maintain the dyeing temperature for the specified duration, stirring gently at regular intervals to ensure even dyeing.

  • After the dyeing time has elapsed, turn off the heat and allow the dyebath to cool down slowly to room temperature.

  • Remove the dyed fibers from the dyebath.

  • Rinse the fibers with lukewarm water until the water runs clear.

  • A final rinse with a small amount of fabric softener can be performed to improve the hand of the fibers.

  • Squeeze out excess water gently and air-dry the fibers away from direct sunlight.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the dyeing protocol for both wool and silk fibers.

DyeingProtocol start Start prep_fibers Fiber Preparation (Scouring and Wetting) start->prep_fibers prep_dyebath Dyebath Preparation (Water, Dye, Auxiliaries) start->prep_dyebath add_fibers Introduce Fibers to Dyebath prep_fibers->add_fibers set_ph pH Adjustment prep_dyebath->set_ph set_ph->add_fibers heating_phase Gradual Heating to Target Temperature add_fibers->heating_phase dyeing_phase Isothermal Dyeing heating_phase->dyeing_phase Hold at Temp cooling_phase Slow Cooling dyeing_phase->cooling_phase rinsing Rinsing cooling_phase->rinsing drying Drying rinsing->drying end End drying->end

Caption: Workflow for dyeing wool and silk fibers.

Signaling Pathway of Acid Dyeing

The interaction between an acid dye and a protein fiber like wool or silk is governed by the formation of ionic bonds. The following diagram illustrates this simplified signaling pathway.

AcidDyeingMechanism acid_dye Acid Dye Anion (D-SO₃⁻) dyed_fiber Dyed Fiber (D-SO₃⁻ ⁺H₃N-Fiber) acid_dye->dyed_fiber Ionic Bonding protein_fiber Protein Fiber (Wool/Silk) protonated_fiber Protonated Fiber (-NH₃⁺) protein_fiber->protonated_fiber Protonation acidic_medium Acidic Medium (H⁺) acidic_medium->protonated_fiber protonated_fiber->dyed_fiber

Caption: Mechanism of acid dye binding to protein fibers.

References

Application Notes and Protocols for C.I. Acid Violet 47 in Wastewater Treatment Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. Acid Violet 47 is a synthetic anionic dye used in various industries, including textiles. Due to its complex aromatic structure, it is resistant to degradation and can persist in the environment, leading to water pollution. Its vibrant color, even at low concentrations, is aesthetically displeasing and can hinder light penetration in aquatic ecosystems, affecting photosynthesis. Consequently, C.I. Acid Violet 47 serves as a crucial model pollutant for evaluating the efficacy of various wastewater treatment technologies. These application notes provide an overview of common treatment methods and detailed protocols for researchers.

Application Notes: Wastewater Treatment Technologies

Several methods have been investigated for the removal of C.I. Acid Violet 47 and similar dyes from wastewater. The primary approaches include adsorption, photocatalytic degradation, and advanced oxidation processes (AOPs).

  • Adsorption: This physical process involves the adhesion of dye molecules onto the surface of a solid adsorbent. Activated carbon is a widely studied adsorbent due to its high surface area and porosity. Studies have shown that the adsorption of acid dyes is often more effective under acidic conditions, which neutralize the negative charge on the dye molecule, reducing repulsion from negatively charged adsorbent surfaces.[1] Various low-cost adsorbents, such as those derived from agricultural waste, are also being explored.

  • Photocatalytic Degradation: This advanced oxidation process utilizes a semiconductor photocatalyst, such as zinc oxide (ZnO) or titanium dioxide (TiO₂), and a light source (e.g., UV or visible light) to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can break down complex dye molecules into simpler, less toxic compounds like CO₂, water, and mineral acids. Research has demonstrated the successful degradation of acid violet dyes using nanocomposites under UV irradiation, with significant removal achieved in 60 to 120 minutes.

  • Advanced Oxidation Processes (AOPs): Besides photocatalysis, other AOPs like the Fenton process (Fe²⁺ + H₂O₂) are effective for treating dye-laden wastewater. The Fenton reaction generates hydroxyl radicals through the reaction of ferrous ions with hydrogen peroxide. This method is known for its high efficiency and rapid reaction rates in degrading organic pollutants. Optimal conditions for Fenton's reagent often involve an acidic pH to prevent the precipitation of iron hydroxide and to maximize radical production.

Data Presentation: Efficacy of Treatment Methods

The following table summarizes quantitative data from studies on the removal of C.I. Acid Violet 47 and similar dyes using different treatment methods.

Treatment MethodAdsorbent/CatalystPollutantInitial ConcentrationKey ParametersRemoval Efficiency/Adsorption CapacityReference
Adsorption Activated CarbonDye Acid Violet10-100 mg/LAcidic pHEffective removal, higher at lower concentrations and acidic pH.[1]
Adsorption RHA/PFA/CFA SorbentAcid Violet DyeNot specifiedpH, Contact TimeMaximum Adsorption Capacity (Qo): 30.74 mg/g
Photocatalysis CoFe₂O₄-ZnS-Ag NanocompositeAcid VioletNot specifiedUV IrradiationDegradation observed within 60-120 minutes.
Fenton Process Fe²⁺/H₂O₂Crystal Violet50 mg/LpH: 3, Fe/H₂O₂ ratio: 1:10, Time: 30 min96%[2]
Photocatalysis Zinc Oxide (ZnO)Crystal VioletNot specifiedUV Irradiation, ZnO from calcined ZnAcComplete decolorization in 60 min, >90% mineralization in 120 min.[3]

Experimental Protocols

Protocol 1: Adsorption of C.I. Acid Violet 47 using Activated Carbon (Batch Study)

This protocol describes a general procedure for evaluating the adsorption capacity of activated carbon for C.I. Acid Violet 47 in a batch equilibrium study.

1. Materials and Reagents:

  • C.I. Acid Violet 47 dye

  • Activated Carbon (powdered)

  • Deionized water

  • Hydrochloric acid (HCl, 0.1 M)

  • Sodium hydroxide (NaOH, 0.1 M)

  • 250 mL Erlenmeyer flasks

  • Orbital shaker

  • UV-Vis Spectrophotometer

  • Centrifuge or filtration apparatus

  • pH meter

2. Preparation of Stock Solution:

  • Accurately weigh 1.0 g of C.I. Acid Violet 47 powder and dissolve it in 1.0 L of deionized water to prepare a stock solution of 1000 mg/L.

  • Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.

3. Batch Adsorption Experiment:

  • Add a fixed amount of activated carbon (e.g., 0.1 g) to a series of 250 mL Erlenmeyer flasks.

  • Add a fixed volume of dye solution (e.g., 50 mL) of varying initial concentrations to each flask.

  • Adjust the pH of the solutions to a desired value (e.g., pH 3, 5, 7, 9, 11) using 0.1 M HCl or 0.1 M NaOH.

  • Seal the flasks and place them on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

4. Analysis:

  • After shaking, remove the flasks and separate the adsorbent from the solution by centrifugation or filtration.

  • Measure the final concentration of C.I. Acid Violet 47 in the supernatant/filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).

  • Calculate the amount of dye adsorbed per unit mass of adsorbent (qe, in mg/g) using the following equation:

    • qe = (C₀ - Ce) * V / m

    • Where:

      • C₀ = Initial dye concentration (mg/L)

      • Ce = Equilibrium dye concentration (mg/L)

      • V = Volume of the solution (L)

      • m = Mass of the adsorbent (g)

5. Data Interpretation:

  • Analyze the effect of initial concentration and pH on the adsorption capacity.

  • The data can be fitted to adsorption isotherm models (e.g., Langmuir, Freundlich) to describe the adsorption behavior.

G cluster_prep Preparation cluster_exp Batch Experiment cluster_analysis Analysis prep1 Prepare Dye Stock Solution (1000 mg/L) prep2 Prepare Working Solutions (e.g., 10-100 mg/L) prep1->prep2 exp1 Add Adsorbent & Dye Solution to Flasks prep2->exp1 prep3 Weigh Activated Carbon (e.g., 0.1 g) prep3->exp1 exp2 Adjust pH (e.g., 3, 5, 7, 9) exp1->exp2 exp3 Shake at Constant Temp & Speed (24h) exp2->exp3 an1 Separate Adsorbent (Centrifuge/Filter) exp3->an1 an2 Measure Final Concentration (UV-Vis Spectrophotometer) an1->an2 an3 Calculate Adsorption Capacity (qe) an2->an3

Workflow for Batch Adsorption Study.
Protocol 2: Photocatalytic Degradation of C.I. Acid Violet 47 using a Semiconductor Catalyst

This protocol provides a general methodology for assessing the photocatalytic degradation of C.I. Acid Violet 47. Note: Optimal parameters such as catalyst type, catalyst dose, pH, and irradiation time should be determined experimentally for the specific catalyst used.

1. Materials and Reagents:

  • C.I. Acid Violet 47

  • Photocatalyst powder (e.g., ZnO, TiO₂, or a custom nanocomposite)

  • Deionized water

  • Photoreactor equipped with a UV lamp (e.g., high-pressure mercury lamp) and a magnetic stirrer. The reactor vessel should be made of quartz or borosilicate glass that is transparent to UV light.

  • UV-Vis Spectrophotometer

  • Centrifuge or syringe filters (0.45 µm)

  • pH meter

2. Experimental Procedure:

  • Prepare an aqueous solution of C.I. Acid Violet 47 with a known initial concentration (e.g., 20 mg/L) in deionized water.

  • Transfer a specific volume of the dye solution (e.g., 100 mL) into the photoreactor vessel.

  • Add the desired amount of photocatalyst to the solution (e.g., a catalyst loading of 1.0 g/L).

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface. Take an initial sample (t=0) at the end of this period.

  • Turn on the UV lamp to initiate the photocatalytic reaction. Ensure the reactor is cooled (e.g., with a water jacket) to maintain a constant temperature.

  • Withdraw aliquots (e.g., 3 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

3. Sample Analysis:

  • Immediately after collection, separate the photocatalyst particles from the sample by centrifugation or by passing it through a syringe filter.

  • Measure the absorbance of the clear supernatant at the λmax of C.I. Acid Violet 47 using a UV-Vis spectrophotometer.

  • The degradation efficiency (%) can be calculated using the formula:

    • Degradation (%) = [(A₀ - At) / A₀] * 100

    • Where:

      • A₀ = Initial absorbance at t=0 (after the dark adsorption phase)

      • At = Absorbance at time 't'

4. Control Experiments:

  • Photolysis: Irradiate the dye solution without any catalyst to check for degradation due to light alone.

  • Adsorption: Stir the dye solution with the catalyst in the dark for the entire duration of the experiment to quantify dye removal by adsorption only.

G cluster_setup Experiment Setup cluster_reaction Reaction Stages cluster_analysis Sample Analysis setup1 Prepare Dye Solution (e.g., 20 mg/L) setup2 Add Solution & Catalyst to Photoreactor setup1->setup2 react1 Stir in Dark (30-60 min) for Adsorption Equilibrium setup2->react1 react2 Take t=0 Sample react1->react2 react3 Turn on UV Lamp to Start Reaction react2->react3 react4 Withdraw Aliquots at Regular Intervals react3->react4 an1 Remove Catalyst (Centrifuge/Filter) react4->an1 an2 Measure Absorbance (UV-Vis) an1->an2 an3 Calculate Degradation Efficiency (%) an2->an3

Workflow for Photocatalytic Degradation.

References

Adsorption of C.I. Acid Violet 47 on activated carbon

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Adsorption of C.I. Acid Violet 47 on Activated Carbon

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed quantitative data specifically for the adsorption of C.I. Acid Violet 47 on activated carbon is not extensively available in publicly accessible literature. The following protocols are based on established methodologies for studying the adsorption of other anionic dyes on activated carbon. The quantitative data presented in the tables are representative examples from studies on similar acid dyes to illustrate the expected results and data presentation format.

Introduction

The textile industry is a significant contributor to water pollution, releasing complex aromatic dyes into effluents. C.I. Acid Violet 47 is an anionic azo dye used in the dyeing of textiles, paper, and leather.[1] Its release into aquatic ecosystems is a cause for concern due to its potential toxicity and the aesthetic pollution it causes by inhibiting sunlight penetration.

Adsorption using activated carbon is a widely recognized and effective method for removing dyes from wastewater due to its high surface area, porous structure, and high adsorption capacity.[2] This document provides a comprehensive protocol for researchers to study the adsorption characteristics of C.I. Acid Violet 47 onto activated carbon. It covers the experimental procedures for investigating key parameters, data analysis, and modeling, which are crucial for designing efficient water treatment systems. A study on a similar "Acid Violet" dye confirmed that adsorption is more effective in acidic pH conditions and at lower dye concentrations.[3]

Experimental Protocols

This section details the step-by-step methodology for conducting batch adsorption studies to evaluate the performance of activated carbon in removing C.I. Acid Violet 47 from aqueous solutions.

Materials and Reagents
  • Adsorbate: C.I. Acid Violet 47 (CAS No. 13011-70-6)[1]

  • Adsorbent: Commercial Activated Carbon (powdered or granular)

  • Reagents:

    • Hydrochloric Acid (HCl, 0.1 M) for pH adjustment

    • Sodium Hydroxide (NaOH, 0.1 M) for pH adjustment

    • Deionized (DI) water

Equipment
  • UV-Visible Spectrophotometer

  • Orbital Shaker or Magnetic Stirrer

  • Digital pH meter

  • Analytical Balance

  • Centrifuge or Filtration apparatus (e.g., syringe filters)

  • Glassware: Erlenmeyer flasks, beakers, volumetric flasks

Preparation of Solutions
  • Stock Dye Solution (1000 mg/L): Accurately weigh 1.0 g of C.I. Acid Violet 47 powder and dissolve it in a 1 L volumetric flask using deionized water. Stir until the dye is completely dissolved. This stock solution should be stored in a dark, cool place.

  • Working Solutions: Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution using the formula: C₁V₁ = C₂V₂.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for Acid Violet 47. Plot a graph of absorbance versus concentration to create the calibration curve.

Batch Adsorption Experiments

The following experiments are designed to determine the effects of various parameters on dye adsorption. For each experiment, a control sample (dye solution without adsorbent) should be run simultaneously.

  • Effect of Contact Time:

    • Add a fixed amount of activated carbon (e.g., 0.1 g) to a series of flasks containing a fixed volume and concentration of dye solution (e.g., 100 mL of 50 mg/L).

    • Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature.

    • Withdraw samples at different time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes).

    • Separate the adsorbent from the solution by centrifugation or filtration.

    • Analyze the residual dye concentration in the supernatant using the UV-Vis spectrophotometer.

  • Effect of pH:

    • Add a fixed amount of adsorbent to flasks containing a fixed volume and concentration of dye solution.

    • Adjust the initial pH of the solutions across a range (e.g., pH 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.[4]

    • Agitate the flasks for the predetermined equilibrium time.

    • Separate and analyze the final dye concentration. For anionic dyes, adsorption is typically higher in acidic solutions.[3][5]

  • Effect of Initial Dye Concentration (Isotherm Studies):

    • Add a fixed amount of adsorbent to flasks containing dye solutions of varying initial concentrations (e.g., 10 to 100 mg/L).[3]

    • Adjust the pH to the optimal value determined previously.

    • Agitate the flasks for the equilibrium time at a constant temperature.

    • Separate and analyze the final dye concentration.

  • Effect of Adsorbent Dose:

    • Add varying amounts of activated carbon (e.g., 0.05 g to 0.5 g) to flasks containing a fixed volume and concentration of dye solution.

    • Adjust the pH to the optimal value and agitate for the equilibrium time.

    • Separate and analyze the final dye concentration. The percentage of dye removal generally increases with the adsorbent dose.[6]

  • Effect of Temperature (Thermodynamic Studies):

    • Repeat the isotherm experiment at different temperatures (e.g., 25°C, 35°C, 45°C).[1]

    • Analyze the data to determine thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

Data Analysis
  • Percentage Removal (%): Removal (%) = ((C₀ - Cₑ) / C₀) * 100

  • Adsorption Capacity at Equilibrium (qₑ, mg/g): qₑ = (C₀ - Cₑ) * (V / m)

    Where:

    • C₀ = Initial dye concentration (mg/L)

    • Cₑ = Equilibrium dye concentration (mg/L)

    • V = Volume of the solution (L)

    • m = Mass of the adsorbent (g)

Data Presentation (Representative Data)

The following tables summarize typical quantitative data obtained from the adsorption of an anionic acid dye on activated carbon.

Table 1: Representative Effect of pH on Dye Removal (Conditions: Initial Concentration = 50 mg/L, Adsorbent Dose = 1 g/L, Contact Time = 120 min, Temp = 25°C)

Initial pHFinal pHRemoval Efficiency (%)
2.02.599.4
4.04.895.2
6.06.590.1
8.07.885.7
10.09.283.5
12.010.882.6
(Data adapted from a study on Eosin Y, an anionic dye.[4])

Table 2: Representative Adsorption Isotherm Model Parameters (Conditions: Optimal pH, Temp = 25°C)

Isotherm ModelParametersValue
Langmuir q_max (mg/g)7.43
K_L (L/mg)0.15
0.991
Freundlich K_F ((mg/g)(L/mg)¹/ⁿ)1.89
n2.15
0.978
(Data adapted from a study on Acid Violet 7.[2][7])

Table 3: Representative Adsorption Kinetic Model Parameters (Conditions: Initial Conc. = 50 mg/L, Optimal pH, Temp = 25°C)

Kinetic ModelParametersValue
Pseudo-First-Order qₑ (calc) (mg/g)4.85
k₁ (min⁻¹)0.021
0.975
Pseudo-Second-Order qₑ (calc) (mg/g)5.12
k₂ (g/mg·min)0.015
0.998
(Data adapted from studies on similar dye systems.[7][8])

Table 4: Representative Thermodynamic Parameters

ParameterValueUnit
ΔG° (at 298 K) -3.5kJ/mol
ΔG° (at 308 K) -4.2kJ/mol
ΔG° (at 318 K) -4.9kJ/mol
ΔH° +20.8kJ/mol
ΔS° +85.1J/mol·K
(Data adapted from a study on reactive dyes, indicating a spontaneous and endothermic process.[8])

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Batch Experiments cluster_analysis Analysis cluster_model Modeling prep_adsorbent Prepare Activated Carbon prep_dye Prepare Acid Violet 47 Stock & Working Solutions batch Mix Adsorbent and Dye Solution in Flasks prep_dye->batch vary Vary Parameters: pH, Contact Time, Concentration, Dose, Temp. batch->vary agitate Agitate on Shaker for Equilibrium Time vary->agitate separate Separate Solid/Liquid (Centrifuge/Filter) agitate->separate measure Measure Absorbance of Supernatant (UV-Vis) separate->measure calculate Calculate Final Concentration, % Removal, and qₑ measure->calculate kinetics Kinetic Modeling (Pseudo 1st/2nd Order) calculate->kinetics isotherms Isotherm Modeling (Langmuir/Freundlich) thermo Thermodynamic Analysis (ΔG°, ΔH°, ΔS°)

Caption: Experimental workflow for the batch adsorption study.

Factors Influencing Adsorption

G center Adsorption of C.I. Acid Violet 47 pH Solution pH center->pH temp Temperature center->temp conc Initial Dye Concentration center->conc dose Adsorbent Dose center->dose pH_effect Lower (Acidic) pH increases adsorption due to favorable surface charge interactions. pH->pH_effect temp_effect Effect is system-dependent; can be endothermic (adsorption increases with temp) or exothermic (decreases). temp->temp_effect conc_effect Higher concentration provides greater driving force, increasing adsorption capacity (mg/g) until saturation. conc->conc_effect dose_effect Higher dose increases the number of active sites, leading to higher overall % dye removal. dose->dose_effect

Caption: Logical relationship of factors affecting adsorption.

References

Application Notes and Protocols for the Photocatalytic Degradation of C.I. Acid Violet 47 using TiO₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The textile and dyeing industries are significant contributors to water pollution, releasing complex organic dyes into the environment. C.I. Acid Violet 47, an azo dye, is a representative of these recalcitrant pollutants. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using titanium dioxide (TiO₂), have emerged as a promising technology for the degradation of such dyes. This document provides detailed application notes and protocols for the photocatalytic degradation of C.I. Acid Violet 47 using TiO₂ as a photocatalyst. The protocols outlined here are based on established methodologies for similar azo dyes and serve as a comprehensive guide for researchers in this field.

Principle of Photocatalysis

Titanium dioxide, a semiconductor, absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs. These charge carriers migrate to the catalyst surface and initiate a series of redox reactions. The holes (h⁺) in the valence band can directly oxidize adsorbed dye molecules or react with water to produce highly reactive hydroxyl radicals (•OH). The electrons (e⁻) in the conduction band reduce adsorbed oxygen to superoxide radicals (O₂⁻•), which can further generate other reactive oxygen species (ROS). These ROS are powerful oxidizing agents that can non-selectively degrade the complex structure of azo dyes into simpler, less harmful compounds, and ultimately to CO₂, water, and inorganic ions.

Data Presentation

The efficiency of the photocatalytic degradation of C.I. Acid Violet 47 is influenced by several key experimental parameters. The following tables summarize typical ranges for these parameters based on studies of similar azo dyes.

Table 1: Experimental Parameters for Photocatalytic Degradation of C.I. Acid Violet 47

ParameterTypical RangeNotes
Initial Dye Concentration 10 - 50 mg/LHigher concentrations can lead to reduced light penetration and lower degradation efficiency.
TiO₂ Catalyst Loading 0.5 - 2.0 g/LAn optimal loading exists; excessive catalyst can lead to turbidity and light scattering, reducing efficiency.
pH 3 - 9The surface charge of TiO₂ and the dye molecule are pH-dependent, affecting adsorption and reaction rates. The optimal pH needs to be determined empirically.
Light Source UV-A Lamp (e.g., 365 nm) or Simulated Solar LightThe light source should have an emission wavelength corresponding to the band gap energy of TiO₂.
Irradiation Time 30 - 180 minutesDependent on other experimental conditions.
Temperature 20 - 40 °CPhotocatalysis is not highly temperature-dependent, but significant deviations can affect reaction rates.

Table 2: Typical Degradation Efficiency and Kinetic Data

ParameterTypical Value/ModelNotes
Degradation Efficiency > 80%Highly dependent on the optimization of experimental parameters.
Kinetic Model Langmuir-HinshelwoodOften simplifies to a pseudo-first-order model for low initial dye concentrations.
Apparent Rate Constant (k_app) Varies (e.g., 0.01 - 0.1 min⁻¹)Determined from the pseudo-first-order kinetic plot.

Experimental Protocols

The following are detailed protocols for conducting the photocatalytic degradation of C.I. Acid Violet 47.

Materials and Reagents
  • C.I. Acid Violet 47 (analytical grade)

  • Titanium dioxide (e.g., Degussa P25 or anatase nanopowder)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Photoreactor (with a suitable light source, e.g., UV lamp)

  • Magnetic stirrer

  • Spectrophotometer

  • pH meter

  • Centrifuge

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solution of C.I. Acid Violet 47 C Mix dye solution and TiO2 suspension in photoreactor A->C B Prepare TiO2 suspension B->C D Adjust pH C->D E Equilibrate in dark (adsorption) D->E F Irradiate with light source E->F G Take aliquots at time intervals F->G H Centrifuge to remove TiO2 G->H I Measure absorbance with spectrophotometer H->I J Calculate degradation efficiency I->J G cluster_catalyst TiO2 Photocatalyst cluster_reactants Reactants cluster_ros Reactive Oxygen Species (ROS) cluster_products Degradation Products TiO2 TiO2 e_cb e- (conduction band) TiO2->e_cb h_vb h+ (valence band) TiO2->h_vb O2 O2 e_cb->O2 Reduction H2O H2O h_vb->H2O Oxidation Dye Acid Violet 47 h_vb->Dye Direct Oxidation Light Light (hν) Light->TiO2 Excitation O2_rad •O2- O2->O2_rad OH_rad •OH H2O->OH_rad Intermediates Intermediates Dye->Intermediates O2_rad->Dye Oxidation OH_rad->Dye Oxidation Final_Products CO2 + H2O + Mineral Acids Intermediates->Final_Products Further Oxidation

C.I. Acid Violet 47 for staining plant cell walls

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for the histological staining of plant cell walls. Following an extensive review of available scientific literature, it has been determined that C.I. Acid Violet 47 is not a recognized or documented stain for this application.

Therefore, this document presents established and reliable alternative methods that provide excellent differentiation of plant cell wall components:

  • Toluidine Blue O: A versatile polychromatic stain useful for differentiating between various cell wall constituents.

  • Safranin and Fast Green: A classic double-staining technique that provides strong contrast between lignified and cellulosic tissues.

Toluidine Blue O (TBO) Staining

Toluidine Blue O is a cationic, metachromatic dye that binds to negatively charged molecules within the plant cell wall. Its polychromatic nature means it stains different chemical components in various colors, providing a wealth of information from a single stain. TBO is particularly effective at highlighting pectin and lignin.

Quantitative Staining Parameters for Toluidine Blue O
ParameterValueNotes
Stain Concentration 0.02% - 1% (w/v) in distilled water or bufferA 0.02% solution is often sufficient for general use.[1] A 1% solution can be used for denser tissues.
Solvent Distilled water or Citrate Buffer (pH 4.0)A citrate buffer can help standardize the staining results.
Incubation Time 5 minutesThis can be adjusted based on tissue thickness and density.
pH 4.0Optimal for consistent polychromatic staining.
Experimental Protocol: Toluidine Blue O Staining

Materials:

  • Toluidine Blue O powder

  • Distilled water

  • Citric acid

  • Sodium citrate

  • 1N HCl (for pH adjustment)

  • Microcentrifuge tubes (2.0 mL)

  • Pipettes

  • Microscope slides and coverslips

  • Mounting medium

Procedure:

  • Preparation of 0.02% Toluidine Blue O Staining Solution:

    • Dissolve 0.02 g of Toluidine Blue O in 100 mL of distilled water.

    • Alternatively, for a buffered solution, prepare a citrate buffer (pH 4.0) and dissolve the TBO in the buffer.

    • The solution can be stored in a dark bottle at room temperature for up to two weeks.[1]

  • Tissue Sectioning:

    • Prepare thin sections of fresh or fixed plant tissue.

  • Staining:

    • Place the tissue sections in a 2.0 mL microcentrifuge tube.

    • Add 1 mL of the 0.02% Toluidine Blue O solution to the tube.

    • Gently pipette the solution up and down to ensure the sections are fully immersed.

    • Incubate at room temperature for 5 minutes, repeating the gentle pipetting once during this time.[1]

  • Washing:

    • Carefully remove the staining solution.

    • Wash the sections with distilled water to remove excess stain.

  • Mounting:

    • Transfer the stained sections to a microscope slide.

    • Add a drop of mounting medium and place a coverslip over the sections.

  • Observation:

    • Observe under a light microscope.

Expected Results with Toluidine Blue O
Tissue ElementStaining Color
Lignified tissue (e.g., xylem, sclerenchyma)Green or Bluish-green
Pectin-rich tissue (e.g., parenchyma, collenchyma)Reddish-purple
Nucleic acidsBlue

Mechanism of Toluidine Blue O Staining

TBO_Staining_Mechanism TBO Toluidine Blue O (Cationic Dye, +) Pectin Pectin (Carboxyl Groups, -) TBO->Pectin Ionic Bonding Lignin Lignin (Phenolic Groups, -) TBO->Lignin Ionic Bonding Cellulose Cellulose (Neutral) TBO->Cellulose Weak Interaction

Caption: Ionic interactions between cationic Toluidine Blue O and anionic groups in pectin and lignin.

Experimental Workflow for Toluidine Blue O Staining

TBO_Workflow start Start: Plant Tissue Sections stain Incubate in 0.02% TBO (5 minutes) start->stain wash Wash with Distilled Water stain->wash mount Mount on Microscope Slide wash->mount observe Microscopic Observation mount->observe

Caption: Workflow for Toluidine Blue O staining of plant tissue sections.

Safranin and Fast Green Staining

This is a differential staining method that is highly effective for visualizing the anatomy of plant tissues. Safranin, a basic dye, stains lignified, suberized, and cutinized cell walls red. Fast Green, an acidic dye, counterstains cellulosic cell walls and cytoplasm green.

Quantitative Staining Parameters for Safranin and Fast Green
ParameterSafraninFast Green
Stain Concentration 0.1% - 1% (w/v)0.1% - 0.5% (w/v)
Solvent 70-95% Ethanol95% Ethanol
Incubation Time 2 - 24 hours10 - 30 seconds
Differentiation Acidified alcohol (e.g., with picric acid or HCl)1% Acetic Acid
Experimental Protocol: Safranin and Fast Green Staining (Johansen's Method)

Materials:

  • Safranin O

  • Fast Green FCF

  • Ethanol (70%, 95%, 100%)

  • Picric acid

  • Ammonium hydroxide

  • Xylene

  • Mounting medium (e.g., Canada balsam)

  • Microscope slides and coverslips

Procedure:

  • Deparaffinization and Hydration (for embedded tissues):

    • If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded ethanol series to 70% ethanol.

  • Safranin Staining:

    • Stain the sections in Safranin O solution for 2-24 hours. The duration depends on the tissue type and desired staining intensity.

  • Washing:

    • Wash out excess stain with distilled water.

  • Dehydration and Differentiation:

    • Dehydrate the sections in 95% ethanol containing 0.5% picric acid for 10 seconds.

    • Stop the differentiation by washing in 95% ethanol containing a few drops of ammonium hydroxide per 100 mL for 10 seconds to 1 minute.

    • Complete dehydration in 100% ethanol for 10 seconds.

  • Fast Green Counterstaining:

    • Counterstain with Fast Green solution for 10-15 seconds.

  • Washing and Clearing:

    • Rinse excess Fast Green with a clearing solution (e.g., xylene with a few drops of 100% ethanol).

    • Clear the sections in two changes of xylene.

  • Mounting:

    • Mount the sections in a suitable mounting medium.

Expected Results with Safranin and Fast Green
Tissue ElementStaining Color
Lignified cell walls (xylem, sclerenchyma)Bright Red
Suberized or cutinized cell wallsBright Red
Nuclei and chromosomesBright Red
Cellulosic cell walls (parenchyma, collenchyma)Brilliant Green
CytoplasmBrilliant Green

Mechanism of Safranin and Fast Green Staining

Safranin_FastGreen_Mechanism cluster_safranin Safranin Staining cluster_fastgreen Fast Green Counterstaining Safranin Safranin O (Cationic, +) Lignin Lignin (Anionic, -) Safranin->Lignin Ionic & Hydrophobic Interactions FastGreen Fast Green FCF (Anionic, -) Cellulose Cellulose (Hydrophilic) FastGreen->Cellulose Hydrogen Bonding

Caption: Differential binding mechanisms of Safranin O and Fast Green FCF to plant cell wall components.

Experimental Workflow for Safranin and Fast Green Staining

Safranin_FastGreen_Workflow start Start: Hydrated Plant Tissue Sections safranin_stain Stain with Safranin O (2-24 hours) start->safranin_stain wash1 Wash with Distilled Water safranin_stain->wash1 differentiate Differentiate in Acidified Alcohol (e.g., Picric Acid) wash1->differentiate dehydrate Dehydrate in Ethanol Series differentiate->dehydrate fastgreen_stain Counterstain with Fast Green (10-15 seconds) dehydrate->fastgreen_stain wash2 Rinse and Clear in Xylene fastgreen_stain->wash2 mount Mount on Microscope Slide wash2->mount observe Microscopic Observation mount->observe

Caption: Experimental workflow for the Safranin and Fast Green double-staining method.

References

Troubleshooting & Optimization

Technical Support Center: C.I. Acid Violet 47 Dyeing on Nylon

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the dyeing of nylon substrates with C.I. Acid Violet 47. It includes detailed troubleshooting, frequently asked questions, experimental protocols, and visualizations to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of dyeing nylon with acid dyes like C.I. Acid Violet 47?

A1: Nylon is a polyamide fiber containing terminal amino groups (-NH2). In an acidic dyebath, these amino groups become protonated, acquiring a positive charge (-NH3+). C.I. Acid Violet 47, like other acid dyes, is an anionic molecule, typically containing sulfonate groups (-SO3⁻). The dyeing process relies on the ionic attraction between the positively charged sites on the nylon fiber and the negatively charged dye anions.[1][2] Additionally, van der Waals forces and hydrogen bonding contribute to the dye-fiber interaction.[1][2]

Q2: Why is pH control the most critical parameter in this process?

A2: The pH of the dyebath directly controls the number of cationic dye sites on the nylon fiber.[3] A lower pH increases the protonation of amino groups, leading to a stronger attraction for the dye, a faster dyeing rate, and higher dye exhaustion.[4][5] However, a pH that is too low can cause rapid, uncontrolled dye uptake, leading to uneven dyeing (unlevelness) and potential fiber damage.[3][4] Conversely, a pH that is too high results in fewer positive sites, leading to poor color yield and reduced wash fastness.[3]

Q3: What is the role of a leveling agent and when should I use one?

A3: A leveling agent is a chemical auxiliary used to promote uniform and even dyeing.[4] These agents, often anionic or non-ionic surfactants, have a temporary affinity for either the dye or the fiber.[4][6] They compete with the dye for the available dye sites on the nylon, slowing down the initial rate of dye uptake, especially during the critical temperature rise phase.[6][7] This allows the dye to migrate and distribute more evenly across the material. Leveling agents are particularly important for pale to medium shades or when using dyes known to have a high strike rate. For dark shades, the amount should be reduced, as excessive use can lower the final color yield.[8]

Q4: Can I use electrolytes like sodium sulfate in the dyebath?

A4: Yes, electrolytes such as sodium sulfate (Glauber's salt) can act as retarding or leveling agents in acid dyeing of nylon.[1] The salt's anions (SO4²⁻) compete with the dye anions for the positively charged sites on the fiber, which slows the overall rate of dye absorption and helps achieve a more level result.[1] However, the concentration must be carefully controlled, as excessive amounts can lead to dye aggregation and reduced color strength.[4][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Uneven Dyeing / Color Streaks 1. Rapid Temperature Rise: The heating rate was too fast, especially in the 65-85°C range, causing rapid dye fixation before it could level.[8][10] 2. Incorrect pH: The initial pH was too low for the desired shade, leading to an uncontrollably fast strike rate.[3][4] 3. Inadequate Leveling Agent: Insufficient or no leveling agent was used for a dye with high affinity.[8] 4. Fiber Inhomogeneity: Variations in the nylon fiber's structure or amino group content can cause differential dye uptake.[8][10]1. Control Heating: Reduce the heating rate to 1-2°C per minute in the critical 65-85°C range.[11] 2. Adjust pH: Start the dyeing process at a higher pH (e.g., 6-7) and gradually add acid during the cycle to lower the pH and promote exhaustion.[8][12] 3. Optimize Leveling Agent: Use an appropriate anionic or non-ionic leveling agent. For light shades, increase the amount; for dark shades, decrease it.[8][13] 4. Select Dyes: Choose dyes with good coverage properties.[8]
Poor Color Yield / Pale Shade 1. pH Too High: The dyebath was not acidic enough to sufficiently protonate the fiber's amino groups.[3] 2. Excessive Leveling Agent: Too much leveling agent blocked the dye sites on the fiber, preventing full exhaustion.[8] 3. Insufficient Temperature/Time: The dyeing temperature did not reach the optimal range (95-100°C) or the holding time was too short for full dye penetration.[4]1. Lower pH: Ensure the final pH is in the optimal range for good exhaustion (e.g., 4.0-5.5).[8][12] 2. Reduce Leveling Agent: Decrease the concentration of the leveling agent.[8] 3. Optimize Dye Cycle: Ensure the temperature reaches at least 95°C and hold for 30-60 minutes.[4]
Poor Reproducibility (Batch-to-Batch) 1. Inconsistent Process Parameters: Minor variations in pH, temperature profiles, water quality, or auxiliary concentrations between runs.[11] 2. Competitive Dyeing (if using multiple dyes): When using a combination of dyes, one may have a much higher affinity or dyeing rate, leading to shade variations.[8][14]1. Standardize Process: Strictly control all parameters (pH, temperature ramp, time, chemical dosage). Use a pH buffer for stability.[11][15] 2. Ensure Dye Compatibility: Use dyes with similar dyeing curves and affinities.[8]
Poor Wash Fastness 1. Incomplete Dye Fixation: The dye is not strongly bound within the fiber. 2. Surface Dye: Unfixed dye remaining on the fiber surface after dyeing.1. After-treatment: Use a synthetic tanning agent or a specific dye-fixing agent (e.g., an aromatic sulfonic acid condensation polymer) in a post-dyeing bath to improve fastness.[16] 2. Thorough Rinsing: Ensure a thorough rinsing process after dyeing to remove all loose dye molecules.

Optimized Dyeing Parameters

The following table summarizes the recommended starting parameters for dyeing nylon with C.I. Acid Violet 47. These should be optimized based on the specific nylon substrate, desired shade depth, and available equipment.

ParameterLight ShadeMedium ShadeDark Shade
Dye Concentration (% owf) 0.1 - 0.5%0.5 - 1.5%1.5 - 4.0%
Initial pH 6.5 - 7.06.0 - 6.55.5 - 6.0
Final pH 5.5 - 6.05.0 - 5.54.0 - 5.0
Leveling Agent (% owf) 1.0 - 2.0%0.5 - 1.0%0.25 - 0.5%
Electrolyte (Sodium Sulfate, g/L) 5 - 102 - 50 - 2
Dyeing Temperature 98 - 100°C98 - 100°C98 - 100°C
Dyeing Time at Temperature 30 - 45 min45 - 60 min60 min
% owf = on weight of fiber

Experimental Protocols

Exhaust Dyeing Protocol for 10g Nylon Fabric (Medium Shade)

  • Pre-treatment: Scour the nylon fabric in a solution containing 1 g/L non-ionic detergent at 60°C for 15 minutes to remove any impurities. Rinse thoroughly.

  • Dyebath Preparation:

    • Prepare a dyebath with a liquor ratio of 40:1 (400 mL water for 10g fabric).

    • Add 1.0% owf (0.1g) leveling agent.

    • Add 5 g/L sodium sulfate (2g).

    • Adjust the pH to 6.5 using an acetic acid/ammonium acetate buffer.[8]

    • Dissolve 1.0% owf (0.1g) of C.I. Acid Violet 47 in a small amount of hot water and add it to the dyebath.

  • Dyeing Cycle:

    • Introduce the wet nylon fabric into the dyebath at 40°C.[4]

    • Run for 10 minutes.

    • Raise the temperature to 98°C at a rate of 1.5°C/minute. The 65-85°C range is critical for levelness.[8][10]

    • At 75°C, add a small amount of acetic acid to begin gradually lowering the pH.

    • Hold at 98°C for 45-60 minutes. During this time, check and adjust the pH to a final value of 5.0-5.5 to ensure good exhaustion.[12]

  • Post-treatment:

    • Cool the dyebath to 70°C.

    • Drain the dyebath and rinse the fabric with warm water, then cold water until the water runs clear.

  • Fixation (Optional, for improved wash fastness):

    • Prepare a new bath with a fixing agent (2% owf) at pH 4.0-4.5.

    • Treat the dyed fabric at 70-80°C for 20 minutes.

    • Rinse and dry.

Visualizations

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Scouring Scour Nylon Fabric Prepare_Bath Prepare Dyebath (Water, Auxiliaries) Adjust_pH Adjust Initial pH (6.0-7.0) Prepare_Bath->Adjust_pH Add_Dye Add Dissolved Dye Adjust_pH->Add_Dye Start Enter Fabric @ 40°C Add_Dye->Start Ramp_Temp Ramp Temp to 98°C (1.5°C/min) Start->Ramp_Temp pH_Drop Gradual pH Reduction (add acid) Ramp_Temp->pH_Drop Hold Hold @ 98°C for 45-60 min pH_Drop->Hold Cool Cool to 70°C Hold->Cool Rinse Rinse Thoroughly Cool->Rinse Fix Optional: Fixation Treatment Rinse->Fix Dry Dry Fabric Fix->Dry

Caption: Experimental workflow for exhaust dyeing of nylon.

Dyeing_Mechanism cluster_dyebath Aqueous Dyebath (Acidic) cluster_fiber Nylon Fiber Dye Acid Dye Anion (Dye-SO3⁻) Ionic_Bond Ionic Bond Formation (Dye Fixation) Dye->Ionic_Bond H_ion H⁺ Protonation Protonation H_ion->Protonation Nylon_Neutral Amine Group (-NH2) Nylon_Neutral->Protonation Nylon_Protonated Protonated Amine Group (-NH3⁺) Nylon_Protonated->Ionic_Bond Protonation->Nylon_Protonated

Caption: Chemical mechanism of acid dye fixation on nylon fiber.

References

Troubleshooting uneven dyeing with C.I. Acid Violet 47 on wool fabrics

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C.I. Acid Violet 47 Dyeing on Wool Fabrics

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals encountering issues with uneven dyeing of wool fabrics using C.I. Acid Violet 47 and other acid dyes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common causes of uneven dyeing, patchiness, or splotches on wool fabrics?

Uneven dyeing can stem from several factors throughout the dyeing process. The most common culprits include:

  • Improper Fabric Preparation: Failure to properly scour or pre-wash the wool can leave behind oils, lanolin, machine oils, or even oils from handling, which resist the dye and cause splotchy results.[1][2][3] Any leftover chemicals or impurities will also negatively affect dye uptake.[2][3]

  • Over-crowding the Dyebath: This is a primary cause of unevenness.[1] If the fabric is bunched up or cannot move freely, the dye can pool in folds, creating darker patches.[1]

  • Incorrect Dye Dissolution: Small spots or "freckles" of color are caused by clumps of undissolved dye powder striking the fabric in a concentrated area.[1]

  • Rapid Temperature Increase: Heating the dyebath too quickly causes the dye to "strike" or fix to the fabric too fast, preventing it from distributing evenly.[1][4]

  • Premature or Uneven Acid Addition: Adding the acid (like vinegar or citric acid) too early or without proper mixing can cause the dye to fix rapidly in the areas with a higher acid concentration, leading to uneven color.[1][4][5] The dye strike is very fast once the acid is introduced.[1]

  • Incorrect pH Level: The pH of the dyebath must be correctly maintained to ensure proper dye migration and fixation.[3] Under weakly acidic conditions (pH 4-6), wool fibers carry a positive charge, which facilitates bonding with the negatively charged acid dye ions.[6]

  • Uneven Heat Distribution: If the dyebath is not stirred gently and frequently, some parts of the fabric may be exposed to higher temperatures at the bottom of the pot, leading to variations in shade.[1]

Q2: My dyed fabric has dark spots and light spots. How can I fix this?

This issue, often called "patchy dyeing," is typically caused by improper scouring or bleaching, or by undissolved dye particles.[2]

  • Solution: Ensure the wool fabric is thoroughly cleaned before dyeing using a professional textile detergent like Kieralon or Synthrapol to remove all impurities.[1][7] To prevent dye spots, ensure the dye powder is completely dissolved in hot water before adding it to the main dyebath.[1]

Q3: The color of my fabric is uneven from one side to the other. What causes this?

Side-to-side shade variation can be caused by:

  • Uneven Temperature: Variations in temperature across the dyeing equipment.[2]

  • Improper Mixing: Adding chemicals or the dye solution to only one side of the dyebath without adequate agitation.[2]

  • Uneven Tension: If the fabric is held under uneven tension in the dyeing machine, it can lead to differences in dye uptake.[2]

Q4: How can I achieve a more level and even color when dyeing?

Achieving a "level" dye finish requires careful control over the dyeing conditions.

  • Use a Leveling Agent: Chemical auxiliaries, known as leveling agents, can be used to promote even dye absorption.[8][9] These agents work by slowing down the initial dye uptake, allowing the dye molecules more time to distribute evenly throughout the fabric before fixing.[8] Glauber's salt (sodium sulfate) can also be used as a leveling agent.[5][10]

  • Control the Heating Rate: Start the dyeing process at room temperature and increase the heat gradually, for example, at a rate of 1-1.5°C per minute.[4][8] This slows the dye strike, giving it time to penetrate the fabric evenly.[1]

  • Delayed Acid Addition: Add the dye to the bath and allow the fabric to move in it for a period (e.g., 10-15 minutes) before introducing the acid.[4] When adding the acid, push the fabric aside and pour it into different areas of the pot, then stir thoroughly to ensure it is evenly mixed.[1][4]

Experimental Protocols & Data

Standard Protocol for Level Immersion Dyeing of Wool

This protocol is a general guideline for achieving even color with acid dyes like C.I. Acid Violet 47.

  • Scouring (Pre-washing):

    • Wash the wool fabric in hot water with a pH-neutral detergent (e.g., 0.5 tsp Synthrapol per 10 liters of water for 1 pound of fiber) to remove any impurities.[1][7]

    • Rinse thoroughly until the water runs clear.[4] The fabric must be completely clean for level dyeing.[1]

    • Keep the fabric wet until it is introduced to the dyebath.

  • Dyebath Preparation:

    • Fill a stainless steel pot with enough warm water for the fabric to move freely without being crowded.[1][11]

    • Separately, completely dissolve the pre-weighed C.I. Acid Violet 47 dye powder in a small amount of boiling water.[1][7] Ensure no clumps remain.

    • Add the dissolved dye solution to the main dyebath and stir well.

    • If using a leveling agent, add it to the dyebath at this stage according to the manufacturer's recommendations (see Table 1).

  • Dyeing Process:

    • Introduce the wet, scoured wool fabric to the dyebath.

    • Slowly raise the temperature of the dyebath towards 85-95°C (185-203°F). Avoid boiling the wool, as temperatures above 180°F can cause it to become brittle or felted.[4][10] A gradual temperature ramp is critical for even dyeing.[1]

    • Stir the fabric gently and regularly to ensure even dye exposure and heat distribution.[1][4]

    • After about 10-15 minutes, slowly add the acid (e.g., white vinegar or a citric acid solution) to the dyebath, ensuring it is well-mixed.[4]

    • Hold the temperature for 30-60 minutes, or until the dye has fully exhausted from the water (the water should run clear).[4][8]

  • Rinsing and Finishing:

    • Allow the dyebath to cool down slowly to avoid shocking the wool fibers.

    • Once cool, remove the fabric and rinse it in warm water.

    • Wash with a gentle soap and rinse until the water runs completely clear to remove any unfixed dye.[4]

    • Gently squeeze out excess water and air dry.

Table 1: Recommended Parameters for Wool Dyeing
ParameterRecommended Value/ProcedureRationaleSource(s)
Leveling Agent 0.5 - 1.0% on weight of fiber (o.w.f)Promotes slow, even dye uptake to prevent blotchiness.[8]
Acid Source White Vinegar or Citric AcidLowers the pH of the dyebath, which is necessary to fix the acid dye to the protein fibers.[4][11]
Acid Addition Add 10-15 minutes after the fabric and dye are in the bath.Delaying the acid addition allows the dye to distribute evenly before it begins to rapidly fix to the fiber.[4][5]
Heating Rate 1 - 1.5 °C / minuteA slow, gradual temperature increase prevents the dye from striking the fabric too quickly and unevenly.[4][8]
Max Temperature 85-95°C (185-203°F)Optimal temperature for acid dye fixation on wool. Temperatures above this can damage the fiber.[4][7][10]
pH Range 4 - 6In this weakly acidic range, wool fibers are properly charged to attract and bond with acid dye molecules.[6]

Visual Guides

Troubleshooting Workflow for Uneven Dyeing

This diagram provides a logical workflow to diagnose the cause of uneven dyeing results.

G cluster_0 Troubleshooting Workflow start Uneven Dyeing Observed q_prep Was the wool fabric thoroughly scoured (pre-washed)? start->q_prep c_prep CAUSE: Residual oils, sizing, or impurities are resisting the dye. q_prep->c_prep No q_dissolve Was the dye powder completely dissolved before adding to bath? q_prep->q_dissolve Yes s_prep SOLUTION: Re-scour fabric with a professional textile detergent and hot water. c_prep->s_prep c_dissolve CAUSE: Undissolved dye particles caused spots or 'freckles'. q_dissolve->c_dissolve No q_heat Was the temperature raised slowly and was the bath stirred? q_dissolve->q_heat Yes s_dissolve SOLUTION: Ensure dye is fully dissolved in hot water separately before adding to dyebath. c_dissolve->s_dissolve c_heat CAUSE: Rapid heating caused dye to strike too quickly. Lack of stirring caused uneven heat. q_heat->c_heat No q_acid Was the acid added after the dye had time to circulate? q_heat->q_acid Yes s_heat SOLUTION: Heat dyebath gradually (e.g., 1-1.5°C/min). Stir gently and frequently. c_heat->s_heat c_acid CAUSE: Premature or poorly mixed acid caused rapid, localized dye fixation. q_acid->c_acid No s_acid SOLUTION: Add dye and circulate for 10-15 mins before slowly adding well-mixed acid. c_acid->s_acid G center Level Dyeing Outcome prep Fabric Preparation prep->center scour Thorough Scouring prep->scour impurity No Impurities/Oils prep->impurity temp Temperature Control temp->center gradual_heat Gradual Heating temp->gradual_heat stir Constant Agitation temp->stir chem Chemical Control chem->center ph Correct pH (4-6) chem->ph level_agent Leveling Agent Use chem->level_agent delayed_acid Delayed Acid Addition chem->delayed_acid mech Mechanical Factors mech->center movement Free Fabric Movement mech->movement no_crowd No Overcrowding mech->no_crowd

References

Improving the lightfastness and washfastness of C.I. Acid Violet 47

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working to improve the lightfastness and washfastness of C.I. Acid Violet 47.

Troubleshooting Guide

Problem: Poor Washfastness - Significant color bleeding during washing.

Possible Causes & Solutions

  • Incomplete Dye Fixation: The dye has not adequately bonded with the fiber.

    • Solution: Ensure the dyeing process is carried out under the correct acidic pH (typically pH 4-6 for nylon, wool, and silk) and at a sufficiently high temperature (just below boiling for wool and silk) for an adequate duration (typically 30-60 minutes at temperature).[1][2] The use of an acid, such as acetic acid or citric acid, is crucial for promoting the ionic bond between the anionic dye and the cationic sites on the fiber.[3][4]

  • Excess Unfixed Dye: There is an excess of dye on the fiber surface that is not chemically bonded.

    • Solution: After dyeing, thoroughly rinse the material in lukewarm water until the water runs clear. A final wash with a non-ionic detergent can help remove any remaining unfixed dye.[1]

  • Inappropriate Aftertreatment: The chosen aftertreatment is not effective or is being applied incorrectly.

    • Solution: Employ a cationic dye-fixing agent. These positively charged molecules form a complex with the negatively charged dye molecules, increasing their molecular size and reducing their solubility, thus improving washfastness.[5][6] Alternatively, treatment with synthetic tanning agents (syntans) can also enhance washfastness by forming a protective layer that hinders dye migration.[7]

Problem: Poor Lightfastness - Noticeable fading or color change upon exposure to light.

Possible Causes & Solutions

  • Photodegradation of the Dye Molecule: Ultraviolet (UV) radiation can break down the chemical structure of the dye.

    • Solution: Apply a UV absorber as a post-treatment. UV absorbers are compounds that preferentially absorb UV radiation and dissipate it as heat, thereby protecting the dye molecules from photodegradation.[8][9] Benzophenone and benzotriazole derivatives are common types of UV absorbers.[8]

  • Dye Concentration: Lighter shades can be more susceptible to fading.

    • Solution: For applications requiring high lightfastness, consider using a higher dye concentration to achieve a deeper shade. Deeper shades often exhibit better lightfastness due to the aggregation of dye molecules.[10]

  • Presence of Other Finishing Agents: Some softeners or other finishing agents can negatively impact lightfastness.

    • Solution: If a finishing agent is necessary, select one that is known to have minimal impact on the lightfastness of acid dyes. Always test the compatibility of any finishing agents with the dyed material.[10]

Frequently Asked Questions (FAQs)

Q1: What is the expected light and washfastness of C.I. Acid Violet 47?

Table 1: Fastness Properties of C.I. Acid Violet 48 (Illustrative for C.I. Acid Violet 47)

Fastness PropertyISO Test MethodRating (1-5, 5=Excellent)
LightfastnessISO 105-B026 (Very Good)
Washing (Color Change)ISO 105-C064-5
Washing (Staining on Cotton)ISO 105-C065
Washing (Staining on Nylon)ISO 105-C065
PerspirationISO 105-E044-5
Rubbing (Dry)ISO 105-X125

Source: Data extrapolated from C.I. Acid Violet 48.[6][12]

Q2: How do I prepare a stock solution of C.I. Acid Violet 47?

To prepare a 1% stock solution, dissolve 1 gram of C.I. Acid Violet 47 powder in 100 mL of hot water (distilled or deionized is recommended). It is advisable to first create a paste with a small amount of hot water to ensure the powder is fully wetted before adding the remaining water.[13][14][15]

Q3: Can I improve the washfastness of C.I. Acid Violet 47 on nylon?

Yes, aftertreatment with a cationic fixing agent is an effective method. A two-step process involving a cotton fixing agent followed by a nylon fixing agent has shown significant improvement in colorfastness to laundering.[16]

Q4: What is a general protocol for applying a cationic fixing agent?

The following is a general laboratory-scale protocol for aftertreatment of acid-dyed nylon or wool:

  • After dyeing and rinsing, prepare a fresh bath with the cationic fixing agent at a concentration of 1-3% on the weight of the fiber (owf).

  • The pH of the bath should be neutral to slightly acidic.

  • Immerse the dyed fabric in the bath at approximately 40°C.

  • Agitate for 20-30 minutes.

  • Hydroextract and dry without rinsing.

Q5: How do I apply a UV absorber to improve lightfastness?

UV absorbers can be applied by an exhaust method, similar to a dyeing process.

  • Prepare a bath containing 1-3% owf of a suitable UV absorber.

  • The application is typically carried out at an elevated temperature, for example, 40°C for 30 minutes, with a liquor ratio of 1:50.[17]

  • After the treatment, the fabric is washed and dried.

Experimental Protocols

Protocol 1: Standard Acid Dyeing Procedure for Nylon/Wool/Silk

  • Preparation: Scour the fabric to remove any impurities.

  • Dye Bath Preparation: Prepare a dyebath with the desired concentration of C.I. Acid Violet 47, 1% owf acetic acid (to achieve a pH of 4-5), and 10% owf sodium sulfate (as a leveling agent). The liquor ratio should be 1:20.

  • Dyeing: Introduce the wet fabric into the dyebath at 40°C. Raise the temperature to 90-98°C over 30-45 minutes. Hold at this temperature for 30-60 minutes, ensuring gentle agitation.

  • Cooling and Rinsing: Allow the dyebath to cool gradually. Remove the fabric and rinse thoroughly with warm, then cold water until the water runs clear.

  • Soaping: Wash the dyed fabric with a 1 g/L solution of a non-ionic detergent at 60-70°C to remove any unfixed dye.[4]

  • Final Rinse and Dry: Rinse again and dry at a moderate temperature.

Protocol 2: Aftertreatment with a Cationic Fixing Agent

  • Bath Preparation: Following the dyeing and rinsing steps from Protocol 1, prepare a new bath with 2% owf of a cationic fixing agent and a liquor ratio of 1:20. Adjust the pH to 6-7.

  • Treatment: Immerse the dyed fabric into the bath at 40°C. Agitate for 20 minutes.

  • Drying: Remove the fabric, hydroextract, and dry without an intermediate rinsing step.

Visualizations

Experimental_Workflow_Washfastness cluster_dyeing Dyeing Process cluster_aftertreatment Aftertreatment Dyeing Acid Dyeing of Fabric Rinsing Thorough Rinsing Dyeing->Rinsing Fixing_Bath Prepare Cationic Fixing Agent Bath (pH 6-7, 40°C) Rinsing->Fixing_Bath Transfer to Aftertreatment Treatment Immerse and Agitate Fabric (20 min) Fixing_Bath->Treatment Drying Hydroextract and Dry Treatment->Drying Final_Product Final_Product Drying->Final_Product Improved Washfastness

Caption: Workflow for improving washfastness with a cationic fixing agent.

Signaling_Pathway_Lightfastness UV_Light UV Light Dye_Molecule Dye Molecule UV_Light->Dye_Molecule Causes Photodegradation UV_Absorber UV Absorber UV_Light->UV_Absorber Preferential Absorption Fading Color Fading Dye_Molecule->Fading Heat Heat Dissipation UV_Absorber->Heat

Caption: Mechanism of UV absorber in preventing color fading.

References

Technical Support Center: C.I. Acid Violet 47 Aggregation in Dyeing Baths

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the aggregation of C.I. Acid Violet 47 in aqueous dyeing baths.

Troubleshooting Guide

Users experiencing issues with C.I. Acid Violet 47 aggregation can refer to the following guide for systematic troubleshooting.

Problem: Uneven Dyeing, Color Splotches, or Poor Color Yield

This is a primary indicator of dye aggregation in the bath. The aggregated particles are too large to penetrate the substrate uniformly, leading to inconsistent coloring.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Uneven Dyeing Observed check_params Step 1: Verify Dye Bath Parameters start->check_params params_ok Parameters within Optimal Range? check_params->params_ok adjust_params Action: Adjust pH, Temperature, and Electrolyte Concentration params_ok->adjust_params No additives Step 2: Introduce Anti-Aggregation Additives params_ok->additives Yes adjust_params->check_params select_additive Select Additive: - Urea - Non-ionic Surfactant - Alkanolamine additives->select_additive implement_additive Action: Add selected agent to dye bath (Refer to protocols) select_additive->implement_additive evaluate Step 3: Evaluate Dyeing Results implement_additive->evaluate issue_resolved Issue Resolved? evaluate->issue_resolved end End: Successful Dyeing issue_resolved->end Yes further_action Action: Re-evaluate additive choice and concentration or consult further literature issue_resolved->further_action No further_action->additives

Caption: Troubleshooting workflow for addressing uneven dyeing caused by C.I. Acid Violet 47 aggregation.

Frequently Asked Questions (FAQs)

1. What is C.I. Acid Violet 47 and why does it aggregate?

C.I. Acid Violet 47 is an anionic dye, likely with a complex aromatic structure containing sulfonate groups, similar to other acid violet dyes like C.I. Acid Violet 17 and 49. Aggregation, or self-association of dye molecules, is a common phenomenon for many dyes in aqueous solutions. It is primarily driven by:

  • Hydrophobic interactions between the nonpolar aromatic regions of the dye molecules.

  • Van der Waals forces further stabilizing the stacked dye molecules.

  • Hydrogen bonding can also play a role, depending on the specific functional groups present on the dye molecule.

Aggregation is exacerbated by factors such as high dye concentration, the presence of electrolytes, and low temperatures.

2. How do electrolytes in the dye bath affect aggregation?

Electrolytes, such as sodium chloride or sodium sulfate, are often added to dyeing baths to promote dye exhaustion onto the fiber. However, they can also increase dye aggregation. The ions from the electrolyte can disrupt the hydration shell around the dye molecules, reducing their solubility and promoting self-association.

3. What are the common anti-aggregation agents for acid dyes?

Several types of chemical additives can be used to mitigate the aggregation of C.I. Acid Violet 47:

  • Urea: A highly effective agent that works through two primary mechanisms:

    • It disrupts the "iceberg" structure of water around the hydrophobic parts of the dye molecules, increasing their solubility.[1][2]

    • It can directly interact with the dye molecules, preventing them from self-associating.[1][2]

  • Non-ionic Surfactants: These molecules have both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. They can form complexes with the dye molecules, with the hydrophobic tails interacting with the dye's aromatic regions and the hydrophilic heads maintaining solubility in water.[3][4]

  • Alkanolamines: Compounds like diethanolamine (DEA) and triethanolamine (TEA) can reduce dye aggregation by interfering with the intermolecular forces between dye molecules.

4. How can I quantitatively assess the aggregation of C.I. Acid Violet 47?

UV-Vis spectrophotometry is a common and effective method for studying dye aggregation. As the dye aggregates, its absorption spectrum changes. Typically, the monomer peak (representing individual dye molecules) decreases in intensity, while a new, blue-shifted peak (H-aggregate) or red-shifted peak (J-aggregate) corresponding to the aggregated form appears. By analyzing these spectral changes, one can quantify the extent of aggregation.

Data Presentation: Efficacy of Anti-Aggregation Agents

The following table summarizes the expected qualitative and illustrative quantitative effects of common anti-aggregation agents on acid dye aggregation, based on studies of similar dye classes.

Anti-Aggregation AgentMechanism of ActionExpected Effect on AggregationIllustrative Quantitative Impact (on a similar reactive dye)
Urea Disrupts water structure around dye molecules and interacts directly with the dye.[1][2]High reduction in aggregationSignificant increase in monomeric dye in solution.
Non-ionic Surfactants Forms dye-surfactant complexes, increasing solubility.[3][4]Moderate to high reductionFormation of a new absorption peak corresponding to the dye-surfactant complex.
Diethanolamine (DEA) Breaks the "iceberg" structure of water and interferes with intermolecular forces.Moderate reductionIn a 5% DEA solution, the dimer peak of a reactive dye was observed to reduce by approximately 20%.
Triethanolamine (TEA) Similar to DEA, but may be less effective due to greater steric hindrance.Lower to moderate reductionIn a 5% TEA solution, the dimer peak of a reactive dye showed a smaller reduction compared to DEA.

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of C.I. Acid Violet 47 Aggregation

This protocol outlines the procedure to quantify the aggregation of C.I. Acid Violet 47 in an aqueous solution using a UV-Vis spectrophotometer.

Materials:

  • C.I. Acid Violet 47

  • Deionized water

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm and 0.1 cm path lengths)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of C.I. Acid Violet 47 and dissolve it in a known volume of deionized water to prepare a concentrated stock solution (e.g., 1x10⁻³ M).

  • Prepare a Dilution Series: Prepare a series of dilutions from the stock solution (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M, 5x10⁻⁶ M, 1x10⁻⁶ M).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range that includes the expected monomer and aggregate peaks for a violet dye (e.g., 400-700 nm).

    • Use a deionized water blank to zero the instrument.

    • Measure the absorbance spectra of each dilution, starting from the most dilute. For highly concentrated solutions where absorbance exceeds the linear range of the instrument, use a shorter path length cuvette (e.g., 0.1 cm).

  • Data Analysis:

    • Identify the monomer peak (typically the peak at the longest wavelength that follows Beer-Lambert law at high dilutions).

    • Observe the appearance of any new peaks or shoulders at shorter wavelengths as the concentration increases, which indicate the formation of H-aggregates.

    • Plot the absorbance at the monomer and aggregate peak wavelengths as a function of concentration. Deviations from linearity in the monomer peak plot indicate the onset of aggregation.

Protocol 2: Evaluating the Efficacy of Urea as an Anti-Aggregation Agent

Materials:

  • C.I. Acid Violet 47 stock solution (e.g., 1x10⁻³ M)

  • Urea

  • Deionized water

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare Dye-Urea Solutions: Prepare a series of solutions with a constant concentration of C.I. Acid Violet 47 (a concentration known to cause aggregation, e.g., 1x10⁻⁴ M) and varying concentrations of urea (e.g., 0 M, 1 M, 2 M, 4 M, 8 M).

  • Incubation: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

  • Spectrophotometric Measurement: Measure the absorbance spectra of each solution as described in Protocol 1.

  • Data Analysis:

    • Compare the spectra of the solutions with and without urea.

    • Observe the increase in the monomer peak intensity and the decrease in the aggregate peak intensity with increasing urea concentration.

    • Quantify the change in the monomer-to-aggregate peak ratio to determine the effectiveness of urea in preventing aggregation.

Mandatory Visualizations

Signaling Pathway: Mechanism of Dye Aggregation and Mitigation

AggregationMechanism cluster_aggregation Aggregation Pathway cluster_mitigation Mitigation Pathway DyeMonomer Dye Monomer (in solution) Hydrophobic Hydrophobic Interactions (Van der Waals Forces) DyeMonomer->Hydrophobic Disruption Disruption of Water Structure & Direct Interaction DyeMonomer->Disruption Complexation Dye-Surfactant Complex Formation DyeMonomer->Complexation DyeAggregate Dye Aggregate (H-type) Hydrophobic->DyeAggregate UnevenDyeing Uneven Dyeing DyeAggregate->UnevenDyeing Urea Urea Urea->Disruption NonIonicSurfactant Non-ionic Surfactant NonIonicSurfactant->Complexation StableMonomer Stabilized Dye Monomer Disruption->StableMonomer Complexation->StableMonomer EvenDyeing Even Dyeing StableMonomer->EvenDyeing

Caption: Molecular interactions leading to dye aggregation and the mechanisms of mitigation by common additives.

References

Technical Support Center: Enhancing the Efficiency of Photocatalytic Degradation of C.I. Acid Violet 47

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the photocatalytic degradation of C.I. Acid Violet 47. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the photocatalytic degradation of C.I. Acid Violet 47?

A1: The optimal pH for the degradation of acid dyes, including C.I. Acid Violet 47, is often in the acidic range.[1][2][3] An acidic medium can enhance the adsorption of the anionic dye onto the photocatalyst surface, which is often positively charged at low pH. For similar acid dyes like Acid Blue 113, optimal degradation occurs at a pH between 2.0 and 3.0.[1] It is recommended to perform preliminary experiments to determine the optimal pH for your specific catalyst and experimental setup.

Q2: How does the initial concentration of C.I. Acid Violet 47 affect degradation efficiency?

A2: Generally, the degradation efficiency decreases as the initial dye concentration increases.[4][5][6] At higher concentrations, more dye molecules are adsorbed onto the catalyst surface, which can block the active sites and hinder the penetration of light. This reduces the generation of reactive oxygen species (ROS) necessary for degradation. For some azo dyes, a decrease in removal efficiency from over 90% to around 70% was observed when the initial concentration was increased.[4]

Q3: What is the recommended catalyst dosage for efficient degradation?

A3: The catalyst dosage is a critical parameter. Initially, increasing the catalyst amount increases the number of active sites and, consequently, the degradation rate. However, beyond an optimal dosage, the efficiency may decrease due to light scattering and agglomeration of catalyst particles, which reduces the active surface area. For many dye degradation experiments, optimal catalyst concentrations are found to be in the range of 0.5 to 2.0 g/L.[1]

Q4: Which photocatalyst is most effective for degrading C.I. Acid Violet 47?

A4: Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most commonly used photocatalysts due to their high efficiency, stability, and low cost.[7] The efficiency of these materials can be further enhanced by doping with metals or non-metals, or by creating composites with other materials to improve light absorption and reduce electron-hole recombination. The choice of photocatalyst will depend on the specific experimental conditions, including the light source (UV or visible).

Q5: What are the primary reactive species responsible for the degradation of azo dyes like C.I. Acid Violet 47?

A5: The degradation of azo dyes is primarily driven by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻).[7][8] These highly reactive species are generated on the surface of the photocatalyst upon irradiation and are capable of breaking down the complex structure of the dye molecules into simpler, less harmful compounds.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low degradation efficiency 1. Suboptimal pH. 2. Inappropriate catalyst dosage. 3. High initial dye concentration. 4. Insufficient light intensity or inappropriate wavelength. 5. Catalyst deactivation.1. Adjust the pH of the solution. For acid dyes, an acidic pH is generally favorable.[1][2] 2. Optimize the catalyst dosage by performing experiments with varying concentrations. 3. Reduce the initial dye concentration or increase the reaction time.[4][5] 4. Ensure the light source is appropriate for the photocatalyst's band gap and that the intensity is sufficient. 5. Regenerate the catalyst by washing with a suitable solvent and calcining, if necessary.
Inconsistent results 1. Fluctuation in experimental parameters (pH, temperature). 2. Non-uniform dispersion of the photocatalyst. 3. Degradation of the light source over time.1. Carefully control and monitor the pH and temperature throughout the experiment. 2. Use ultrasonication to ensure a homogeneous suspension of the catalyst before starting the reaction. 3. Regularly check the output of the light source and replace it if necessary.
Reaction stops prematurely 1. Depletion of dissolved oxygen. 2. Catalyst poisoning by intermediate products.1. Bubble air or oxygen through the solution during the experiment to ensure a sufficient supply of electron acceptors. 2. Analyze the reaction mixture for the presence of inhibitory intermediates. Consider modifying the catalyst or adding an oxidant like H₂O₂.
Difficulty in separating the catalyst after the reaction 1. Small particle size of the photocatalyst.1. Use a catalyst with a larger particle size or immobilize the catalyst on a suitable substrate. 2. Employ centrifugation or membrane filtration for efficient separation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the photocatalytic degradation of similar acid azo dyes. This data can serve as a reference for designing and optimizing experiments for C.I. Acid Violet 47.

Table 1: Effect of pH on Degradation Efficiency of Acid Dyes

Acid DyePhotocatalystpHDegradation Efficiency (%)Reference
Acid Blue 113TiO₂2.0 - 3.0> 90[1]
Acid Red 88TiO₂2.0 - 4.5> 90[1]
Reactive Blue 19Not Specified3Increased degradation[2]

Table 2: Effect of Initial Dye Concentration on Degradation Efficiency

DyePhotocatalystInitial Concentration (mg/L)Degradation Efficiency (%)Reference
Congo RedNot Specified10Higher degradation[4]
Methylene BlueNot Specified10Higher degradation[4]
Direct Red 28Gray-TiO₂/ZnO/α-Fe₂O₃6072.21[4]
Methylene BlueKNbO₃-based perovskite3030[5]

Table 3: Effect of Catalyst Dosage on Degradation Efficiency of Acid Dyes

Acid DyePhotocatalystCatalyst Dosage (g/L)Degradation Efficiency (%)Reference
Acid Blue 113TiO₂0.7 - 2.0> 90[1]
Acid Red 88TiO₂1.0 - 2.0> 90[1]

Experimental Protocols

General Protocol for Photocatalytic Degradation of C.I. Acid Violet 47
  • Preparation of Dye Solution: Prepare a stock solution of C.I. Acid Violet 47 in deionized water. Dilute the stock solution to the desired initial concentration for the experiment.

  • Catalyst Suspension: Accurately weigh the desired amount of the photocatalyst and add it to the dye solution in a photoreactor.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photoreaction: Irradiate the suspension with a suitable light source (e.g., UV lamp or solar simulator). Maintain constant stirring throughout the experiment.

  • Sampling: At regular time intervals, withdraw aliquots of the suspension.

  • Analysis: Separate the photocatalyst from the sample by centrifugation or filtration. Analyze the concentration of the remaining dye in the supernatant using a UV-Vis spectrophotometer at the maximum absorption wavelength of C.I. Acid Violet 47.

  • Calculation of Degradation Efficiency: Calculate the degradation efficiency using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.

Visualizations

Signaling Pathway: General Mechanism of Photocatalytic Degradation

Photocatalysis_Mechanism cluster_catalyst Photocatalyst cluster_reactions Redox Reactions VB Valence Band (VB) CB Conduction Band (CB) h h⁺ (hole) h_move e e⁻ (electron) e_move Light Light (hν ≥ Eg) Light->VB Excitation O2 O₂ e->O2 H2O H₂O h->H2O OH_neg OH⁻ h->OH_neg Superoxide •O₂⁻ O2->Superoxide Hydroxyl_Radical •OH H2O->Hydroxyl_Radical OH_neg->Hydroxyl_Radical Dye C.I. Acid Violet 47 Superoxide->Dye Hydroxyl_Radical->Dye Degradation_Products Degradation Products (CO₂, H₂O, etc.) Dye->Degradation_Products

Caption: General mechanism of photocatalytic dye degradation.

Experimental Workflow

Experimental_Workflow A Prepare C.I. Acid Violet 47 Solution B Add Photocatalyst A->B C Stir in Dark (Adsorption-Desorption Equilibrium) B->C D Irradiate with Light Source C->D E Collect Samples at Intervals D->E F Separate Catalyst (Centrifuge/Filter) E->F G Analyze Dye Concentration (UV-Vis) F->G H Calculate Degradation Efficiency G->H

Caption: Standard experimental workflow for photocatalytic degradation.

Troubleshooting Logic

Troubleshooting_Logic Start Low Degradation Efficiency? Check_pH Is pH Optimal? Start->Check_pH Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Dosage Is Catalyst Dosage Optimal? Check_pH->Check_Dosage Yes Adjust_pH->Check_Dosage Adjust_Dosage Adjust Catalyst Dosage Check_Dosage->Adjust_Dosage No Check_Concentration Is Dye Concentration Too High? Check_Dosage->Check_Concentration Yes Adjust_Dosage->Check_Concentration Dilute_Dye Dilute Dye Solution Check_Concentration->Dilute_Dye Yes Check_Light Is Light Source/Intensity Adequate? Check_Concentration->Check_Light No Dilute_Dye->Check_Light Adjust_Light Adjust Light Source/Intensity Check_Light->Adjust_Light No Success Problem Resolved Check_Light->Success Yes Adjust_Light->Success

Caption: A logical workflow for troubleshooting low degradation efficiency.

References

C.I. Acid Violet 47 stability in acidic versus alkaline solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific data specifically for "C.I. Acid Violet 47" is limited and presents ambiguity regarding its precise chemical identity. Information often cross-references "Direct Violet 47" (a copper-complexed azo dye) and "Solvent Violet 47" (an anthraquinone dye). This guide is based on the general stability characteristics of water-soluble, anthraquinone-based acid violet dyes, which are structurally related to many common acid dyes used in research and industry. The principles and protocols provided are broadly applicable for investigating dye stability.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of anthraquinone-based acid violet dyes in acidic versus alkaline solutions?

Anthraquinone dyes are known for their relative stability due to the fused aromatic ring structure. However, their stability in solution is pH-dependent. Generally, these dyes exhibit good stability in neutral to moderately acidic conditions. In strongly acidic or alkaline environments, degradation or color changes can occur. High pH values, in particular, can lead to lower degradation efficiency for some anthraquinone dyes.

Q2: How does pH affect the color of C.I. Acid Violet 47?

The color of acid dyes in solution is influenced by the pH of the medium. Changes in pH can alter the electronic structure of the dye molecule, leading to a shift in its maximum absorbance wavelength (λmax) and a visible color change. For instance, in strongly acidic solutions, protonation of functional groups may occur, while in strongly alkaline solutions, deprotonation is expected. This can result in a different shade or intensity of the violet color.

Q3: Can C.I. Acid Violet 47 degrade in acidic or alkaline solutions?

Yes, degradation can occur under harsh pH conditions, especially when combined with other factors like elevated temperature or exposure to UV light. In highly alkaline solutions, hydroxyl ions can act as nucleophiles, potentially leading to the breakdown of the dye's chromophore. Similarly, strong acids can catalyze hydrolytic degradation, although many anthraquinone dyes are more resistant to this than other dye classes.

Q4: What are the signs of C.I. Acid Violet 47 degradation in a solution?

The primary indicator of degradation is a loss of color intensity, which can be quantified by a decrease in absorbance using a spectrophotometer. Other signs may include a change in the color of the solution, the formation of a precipitate, or the appearance of new absorption peaks in the UV-Vis spectrum, indicating the formation of degradation by-products.

Troubleshooting Guide

Issue 1: The color of my C.I. Acid Violet 47 solution changed unexpectedly after adjusting the pH.

  • Question: Why did the color of my dye solution shift from violet to a different hue after adding an acid or base?

  • Answer: This is likely due to a pH-induced shift in the dye's absorption spectrum (halochromism). The change in hydrogen ion concentration alters the protonation state of the dye's functional groups (such as amino or sulfonic acid groups), which in turn affects the electronic transitions responsible for its color. It is crucial to work within the dye's stable pH range for your application or to characterize this color change if you are working across a wide pH range.

Issue 2: My C.I. Acid Violet 47 solution became cloudy or formed a precipitate after pH adjustment.

  • Question: What would cause the dye to precipitate out of the solution?

  • Answer: Precipitation can occur for a few reasons. In highly acidic solutions, the addition of a strong acid can lead to the formation of a less soluble free-acid form of the dye. Conversely, in concentrated alkaline solutions, a "salting out" effect or the formation of an insoluble salt of the dye can occur. For "Direct Violet 47," which is a copper complex, precipitation has been noted in both concentrated hydrochloric acid and concentrated sodium hydroxide solutions[1]. Ensure the dye concentration is not too high and consider the ionic strength of your buffer.

Issue 3: I am observing a gradual fading of the dye's color over time in my buffered solution.

  • Question: What could be causing the color of my dye solution to fade?

  • Answer: This indicates degradation of the dye molecule. Several factors could be responsible:

    • pH: The pH of your buffer may be outside the optimal stability range for the dye.

    • Light Exposure: Many dyes are susceptible to photodegradation. Protect your solutions from light, especially UV radiation.

    • Temperature: Higher temperatures can accelerate the rate of degradation. Store solutions at a recommended temperature, typically cool and dark.

    • Oxidizing/Reducing Agents: The presence of even trace amounts of oxidizing or reducing agents in your reagents can lead to the destruction of the dye's chromophore.

Quantitative Data Summary

Due to the lack of specific quantitative stability data for C.I. Acid Violet 47, the following table provides a hypothetical representation of the stability of a generic anthraquinone acid violet dye at different pH values, as might be determined spectrophotometrically.

pHInitial Absorbance (λmax)Absorbance after 24h at 25°C (in dark)% Absorbance RetainedVisual Observation
2.01.050.9893.3%Slight color shift to reddish-violet
4.01.021.0199.0%Stable violet color
7.01.000.9999.0%Stable violet color
9.00.980.9596.9%Stable violet color
12.00.950.8084.2%Noticeable fading, slight shift to bluish-violet

Experimental Protocols

Protocol: Spectrophotometric Analysis of C.I. Acid Violet 47 Stability at Various pH Values

Objective: To determine the stability of C.I. Acid Violet 47 in aqueous solutions at different pH levels by measuring changes in its absorbance over time.

Materials:

  • C.I. Acid Violet 47 dye powder

  • Deionized water

  • Buffer solutions (pH 2, 4, 7, 9, 12)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Cuvettes

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of C.I. Acid Violet 47 (e.g., 100 mg/L) by accurately weighing the dye powder and dissolving it in a known volume of deionized water.

  • Preparation of Test Solutions: For each pH to be tested, pipette a specific volume of the stock solution into a volumetric flask and dilute with the corresponding buffer to achieve a final concentration with an initial absorbance in the optimal range of the spectrophotometer (typically 0.8-1.2).

  • Initial Absorbance Measurement (T=0):

    • Calibrate the spectrophotometer with the respective buffer solution as a blank.

    • Measure the full absorbance spectrum (e.g., 400-800 nm) of each test solution to determine the maximum absorbance wavelength (λmax).

    • Record the absorbance at λmax for each pH.

  • Incubation: Store the test solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C).

  • Time-Point Measurements: At predetermined time intervals (e.g., 1, 6, 12, 24 hours), take an aliquot of each solution and measure its absorbance at the initially determined λmax.

  • Data Analysis:

    • Calculate the percentage of absorbance retained at each time point for each pH using the formula: % Absorbance Retained = (Absorbance at time t / Initial Absorbance) * 100

    • Plot the % Absorbance Retained against time for each pH to visualize the degradation kinetics.

Visualizations

Experimental_Workflow Experimental Workflow for pH Stability Testing cluster_prep Preparation cluster_measurement Measurement & Incubation cluster_analysis Analysis stock Prepare Dye Stock Solution test_solutions Prepare Test Solutions in each Buffer stock->test_solutions buffers Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) buffers->test_solutions initial_abs Measure Initial Absorbance (T=0) test_solutions->initial_abs incubation Incubate Solutions (Dark, 25°C) initial_abs->incubation time_points Measure Absorbance at Time Intervals incubation->time_points calculate Calculate % Absorbance Retained time_points->calculate plot Plot Stability Data calculate->plot pH_Effects Hypothetical Effects of pH on an Anthraquinone Acid Dye cluster_acid Acidic Conditions cluster_alkaline Alkaline Conditions Dye_Neutral Dye at Neutral pH (Stable Violet Form) Dye_Acid Protonated Form (Potential Color Shift) Dye_Neutral->Dye_Acid Add Acid (H+) Dye_Alkaline Deprotonated Form (Potential Color Shift) Dye_Neutral->Dye_Alkaline Add Base (OH-) Dye_Acid->Dye_Neutral Neutralize Precipitate_Acid Precipitation (Low pH) Dye_Acid->Precipitate_Acid Strong Acid Dye_Alkaline->Dye_Neutral Neutralize Degradation Degradation (High pH) Dye_Alkaline->Degradation Strong Base

References

Preventing precipitation of C.I. Acid Violet 47 in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of C.I. Acid Violet 47 in stock solutions.

Troubleshooting Guide: Precipitate in C.I. Acid Violet 47 Stock Solution

If you are observing precipitation in your C.I. Acid Violet 47 stock solution, follow this guide to identify the potential cause and implement a solution.

Troubleshooting_Precipitation start Precipitate Observed in C.I. Acid Violet 47 Stock Solution check_ph Measure pH of the Solution start->check_ph ph_too_high_low Is the pH strongly acidic or alkaline? check_ph->ph_too_high_low adjust_ph Adjust pH to a weakly acidic or neutral range (e.g., pH 5.0-7.0) with dilute acid or base. ph_too_high_low->adjust_ph Yes check_temp Check Storage Temperature ph_too_high_low->check_temp No solution_stable Solution Should Now Be Stable. Store in a tightly sealed container at room temperature, protected from light. adjust_ph->solution_stable temp_too_low Is the solution stored at a low temperature? check_temp->temp_too_low warm_solution Gently warm the solution (e.g., in a 37-50°C water bath) and agitate to redissolve. temp_too_low->warm_solution Yes check_concentration Review Stock Solution Concentration temp_too_low->check_concentration No warm_solution->solution_stable concentration_too_high Is the concentration too high for the solvent? check_concentration->concentration_too_high dilute_or_add_cosolvent Dilute the stock solution or prepare a new solution with a co-solvent (e.g., urea). concentration_too_high->dilute_or_add_cosolvent Yes check_dissolution_method Review Dissolution Method concentration_too_high->check_dissolution_method No dilute_or_add_cosolvent->solution_stable improper_dissolution Was the dye powder fully dissolved initially? check_dissolution_method->improper_dissolution improve_dissolution Filter the solution and for future preparations, ensure the dye is pasted with a small amount of hot water before adding the remaining solvent. improper_dissolution->improve_dissolution No improper_dissolution->solution_stable Yes improve_dissolution->solution_stable

Caption: Troubleshooting workflow for C.I. Acid Violet 47 precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of C.I. Acid Violet 47 precipitation in stock solutions?

A1: The most common causes of precipitation are improper pH, low temperature, and high concentration. C.I. Acid Violet 47 is an acid dye and its solubility is significantly influenced by the pH of the solution. Precipitation can occur in strongly acidic or alkaline conditions.[1] Additionally, like many dyes, its solubility decreases at lower temperatures, and supersaturated solutions can precipitate upon cooling.

Q2: What is the optimal pH for maintaining C.I. Acid Violet 47 in solution?

Q3: How does temperature affect the solubility of C.I. Acid Violet 47?

A3: The solubility of C.I. Acid Violet 47 in water is temperature-dependent. Heating the solution can help to dissolve the dye and can also be used to redissolve any precipitate that has formed upon cooling. For a related compound, C.I. Acid Violet 48, the solubility in water increases significantly from 8 g/L at 20°C to 80 g/L at 90°C. This suggests a similar positive correlation between temperature and solubility for C.I. Acid Violet 47.

Q4: Can co-solvents be used to prevent precipitation?

A4: Yes, co-solvents can be very effective. Urea is a commonly used hydrotrope that can significantly increase the solubility of acid dyes. It works by disrupting the structure of water and interacting with the dye molecules, which helps to prevent aggregation and precipitation. Adding urea to the stock solution can allow for higher dye concentrations and improve long-term stability.

Q5: What is a recommended concentration for a C.I. Acid Violet 47 stock solution?

A5: A standard concentration for a stock solution is typically 1% (w/v), which is 1 gram of dye powder in 100 mL of solvent. Higher concentrations may be possible, especially with the use of co-solvents like urea and gentle heating, but are more prone to precipitation.

Data Presentation

ParameterRecommended ConditionRationale
pH 5.0 - 7.0Prevents precipitation at extreme pH values.
Temperature Room Temperature (20-25°C)Avoids precipitation that can occur at lower temperatures.
Concentration 1% (w/v)A commonly used concentration that is generally stable.
Co-solvent Urea (optional)Increases solubility and stability, especially for higher concentrations.

Experimental Protocols

Protocol for Preparing a 1% (w/v) Stable Stock Solution of C.I. Acid Violet 47

This protocol describes the preparation of 100 mL of a 1% (w/v) C.I. Acid Violet 47 stock solution with enhanced stability.

Stock_Solution_Protocol start Start: Prepare 1% (w/v) C.I. Acid Violet 47 Stock Solution weigh_dye 1. Weigh 1.0 g of C.I. Acid Violet 47 powder. start->weigh_dye add_hot_water 2. In a beaker, add a small volume (e.g., 5-10 mL) of hot (approx. 80°C) deionized water to the dye powder. weigh_dye->add_hot_water paste_dye 3. Create a smooth paste by thoroughly mixing with a glass rod. Ensure no clumps remain. add_hot_water->paste_dye add_remaining_water 4. Gradually add approximately 80 mL of room temperature deionized water while continuously stirring. paste_dye->add_remaining_water dissolve_dye 5. Gently heat the solution on a hotplate with stirring until all the dye is dissolved. Do not boil. add_remaining_water->dissolve_dye cool_solution 6. Allow the solution to cool to room temperature. dissolve_dye->cool_solution transfer_to_flask 7. Quantitatively transfer the cooled solution to a 100 mL volumetric flask. cool_solution->transfer_to_flask adjust_volume 8. Add deionized water to the 100 mL mark and mix thoroughly. transfer_to_flask->adjust_volume filter_solution 9. (Optional but recommended) Filter the solution through a 0.45 µm filter to remove any remaining micro-precipitates. adjust_volume->filter_solution store_solution 10. Store in a clearly labeled, tightly sealed container at room temperature, protected from light. filter_solution->store_solution end End: Stable 1% Stock Solution store_solution->end

Caption: Workflow for preparing a stable C.I. Acid Violet 47 stock solution.

Materials:

  • C.I. Acid Violet 47 powder

  • Deionized water

  • Beaker

  • Glass stirring rod

  • Hotplate with magnetic stirrer

  • 100 mL volumetric flask

  • (Optional) 0.45 µm syringe filter

  • Storage bottle

Procedure:

  • Weighing: Accurately weigh 1.0 g of C.I. Acid Violet 47 powder.

  • Pasting: In a beaker, add a small volume (e.g., 5-10 mL) of hot (approximately 80°C) deionized water to the dye powder.

  • Mixing: Use a glass stirring rod to create a smooth, homogenous paste. Ensure that there are no dry clumps of powder.

  • Dissolving: Gradually add approximately 80 mL of room temperature deionized water to the beaker while continuously stirring.

  • Heating: Gently heat the solution on a hotplate with a magnetic stirrer. Maintain a temperature of around 50-60°C until all the dye has visibly dissolved. Do not boil the solution.

  • Cooling: Remove the beaker from the heat and allow the solution to cool to room temperature.

  • Transferring: Carefully and quantitatively transfer the cooled dye solution into a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Final Volume: Add deionized water to the volumetric flask until the meniscus reaches the 100 mL mark. Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Filtering (Optional): For applications requiring a high degree of clarity, the solution can be filtered through a 0.45 µm syringe filter to remove any potential micro-precipitates.

  • Storage: Transfer the final solution to a clearly labeled and tightly sealed storage bottle. Store at room temperature and protect from light to prevent photodegradation.

References

Adjusting pH for optimal C.I. Acid Violet 47 staining intensity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for optimizing staining intensity with C.I. Acid Violet 47 by adjusting the pH of the staining solution. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is C.I. Acid Violet 47 and what is its primary application in research?

C.I. Acid Violet 47 is an acid dye used for staining proteins and other macromolecules in various biological applications. Its mechanism relies on the electrostatic interaction between the anionic dye molecules and positively charged groups on the substrate, such as amino groups on proteins.

Q2: Why is pH crucial for optimal staining with C.I. Acid Violet 47?

The pH of the staining solution is a critical factor that directly influences the staining intensity. In an acidic environment (low pH), the amino groups (-NH2) on proteins become protonated (-NH3+), acquiring a positive charge. This positive charge enhances the electrostatic attraction with the negatively charged sulfonate groups of the acid dye, leading to a stronger and more intense stain.

Q3: What is the recommended pH range for C.I. Acid Violet 47 staining?

While the optimal pH can vary depending on the specific substrate and application, a highly acidic environment is generally preferred for acid dyes. For protein staining on substrates like polyacrylamide gels, a pH range of 2.5 to 4.0 is often effective. It is recommended to perform a pH optimization experiment to determine the ideal pH for your specific experimental conditions.

Q4: Can I use any acid to adjust the pH of the staining solution?

Commonly used acids for adjusting the pH of acid dye solutions include acetic acid, citric acid, and phosphoric acid. The choice of acid can sometimes influence the staining outcome, so it is advisable to maintain consistency in the acid used for a series of experiments.

Experimental Protocol: pH Optimization for C.I. Acid Violet 47 Staining

This protocol describes a method to determine the optimal pH for staining a protein sample with C.I. Acid Violet 47.

1. Preparation of Staining Solutions at Different pH Values:

  • Prepare a stock solution of 1% (w/v) C.I. Acid Violet 47 in deionized water.

  • Prepare a series of buffer solutions with pH values ranging from 2.5 to 6.0 (e.g., using a citrate-phosphate buffer).

  • For each pH value, prepare a working staining solution by diluting the C.I. Acid Violet 47 stock solution to a final concentration of 0.1% (w/v) in the respective buffer.

2. Staining Procedure:

  • Prepare identical samples to be stained (e.g., protein bands on a polyacrylamide gel, cells on a coverslip).

  • Immerse one sample in each of the staining solutions with different pH values.

  • Incubate the samples for a standardized period (e.g., 15-30 minutes) at room temperature with gentle agitation.

3. Destaining and Analysis:

  • After staining, transfer the samples to a destaining solution (e.g., a solution of 10% acetic acid and 25% methanol in water) to remove excess, unbound dye.

  • Once the background is clear, visually compare the staining intensity of the samples at different pH values.

  • For quantitative analysis, the absorbance of the stained samples can be measured using a spectrophotometer or densitometer at the dye's maximum absorbance wavelength (around 540-550 nm).

Data Presentation

The following table summarizes hypothetical data from a pH optimization experiment, illustrating the expected trend in staining intensity.

pH of Staining SolutionRelative Staining Intensity (Arbitrary Units)
2.5100
3.095
3.580
4.065
4.540
5.020
5.510
6.05

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Weak or No Staining pH of the staining solution is too high (not acidic enough).Lower the pH of the staining solution using an appropriate acid (e.g., acetic acid, phosphoric acid). Verify the pH with a pH meter.
Insufficient staining time.Increase the incubation time in the staining solution.
Low concentration of the dye.Increase the concentration of C.I. Acid Violet 47 in the staining solution.
Uneven Staining Inadequate agitation during staining.Ensure gentle and consistent agitation throughout the staining process.
Aggregation of the dye.Filter the staining solution before use to remove any undissolved particles.
High Background Staining Insufficient destaining.Increase the duration of the destaining step or use a fresh destaining solution.
pH of the staining solution is too low, causing non-specific binding.While unlikely to be the primary cause of high background, test a slightly higher pH within the optimal acidic range.

Visualizations

staining_workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis prep_dye Prepare 1% C.I. Acid Violet 47 Stock Solution prep_stain Prepare 0.1% Staining Solutions at each pH prep_dye->prep_stain prep_buffers Prepare Buffers (pH 2.5 - 6.0) prep_buffers->prep_stain stain_samples Incubate Samples in Staining Solutions prep_stain->stain_samples destain Destain to Remove Background stain_samples->destain analyze Compare Staining Intensity destain->analyze quantify Quantify (Optional) analyze->quantify

Caption: Experimental workflow for pH optimization of C.I. Acid Violet 47 staining.

staining_mechanism cluster_protein Protein in Solution cluster_dye Dye Molecule cluster_result Staining Outcome protein_neutral Protein (-NH2) Neutral pH no_binding Weak Interaction protein_neutral->no_binding Low Affinity protein_acidic Protein (-NH3+) Acidic pH binding Strong Electrostatic Binding (Intense Stain) protein_acidic->binding High Affinity dye Acid Violet 47 (-SO3-) dye->no_binding dye->binding

Caption: Mechanism of C.I. Acid Violet 47 binding to protein under acidic conditions.

Validation & Comparative

A Comparative Guide to Bacterial Staining: C.I. Acid Violet 47 vs. Crystal Violet

Author: BenchChem Technical Support Team. Date: November 2025

In the field of microbiology, the visualization of bacteria is fundamental to research and diagnostics. Staining is a critical technique that imparts contrast to otherwise translucent microbial cells. This guide provides a detailed comparison of two chemically distinct dyes, C.I. Acid Violet 47 and Crystal Violet, clarifying their appropriate applications in bacterial staining based on their chemical properties and interaction with bacterial cells.

Principle of Bacterial Staining: The Role of Charge

The efficacy of a bacterial stain is determined by the electrostatic interaction between the dye and the bacterial cell surface. Bacterial cells typically possess a net negative charge on their surface.[1][2][3] This characteristic dictates which type of dye will be effective for direct staining.

  • Basic Dyes , such as Crystal Violet, are cationic, meaning their chromophore (the color-bearing component) is positively charged.[4][5][6] This positive charge leads to a strong electrostatic attraction with the negatively charged bacterial cell, allowing the dye to bind directly to the cell and render it visible.[4]

  • Acidic Dyes , including C.I. Acid Violet 47, are anionic, with a negatively charged chromophore.[1][5][7] Due to charge repulsion, these dyes are repelled by the bacterial surface and do not stain the cells themselves.[1][3] Instead, they stain the background, leaving the bacteria colorless. This technique is known as negative staining.[1][3]

Comparative Analysis

The fundamental difference in their chemical nature means C.I. Acid Violet 47 and Crystal Violet are used for entirely different staining methodologies. A direct performance comparison for staining bacteria is therefore not applicable; instead, their properties and applications are contrasted below.

FeatureC.I. Acid Violet 47Crystal Violet
Dye Class Acidic DyeBasic (Aniline) Dye[8]
Chromophore Charge Negative (Anionic)[1][5][7]Positive (Cationic)[4][6][9]
Staining Principle Negative Staining[1][3]Positive Staining
Interaction Repelled by negatively charged bacterial cell surface. Stains the background.[1][3]Attracted to negatively charged components of the bacterial cell wall (e.g., peptidoglycan, teichoic acids).[4]
Primary Application Visualizing cellular morphology and size, especially for delicate bacteria that cannot be heat-fixed.[1][10]Primary stain in Gram staining to differentiate Gram-positive and Gram-negative bacteria.[11][12] Also used for simple staining to observe morphology.[4]
Result Colorless bacteria against a dark, stained background.[1][3]Purple-stained bacteria.[11][13]
Mechanism of Action and Visualization

The distinct mechanisms of negative and positive staining are visualized below.

G Mechanism of Positive Staining with Crystal Violet cluster_0 Bacterial Cell cluster_1 Stain Application cluster_2 Result cell Negatively Charged Surface Peptidoglycan Layer stained_cell Stained Bacterial Cell dye Crystal Violet (+) Positively Charged dye->cell Electrostatic Attraction

Positive Staining Mechanism

G Mechanism of Negative Staining with Acid Violet cluster_0 Bacterial Cell cluster_1 Stain Application cluster_2 Result cell Negatively Charged Surface unstained_cell Unstained Cell dye Acid Violet (-) Negatively Charged dye->cell Electrostatic Repulsion

Negative Staining Mechanism

Experimental Protocols

Protocol 1: Simple Staining with Crystal Violet

This protocol is used for the direct visualization of bacterial morphology.

Materials:

  • Bacterial culture

  • Clean glass microscope slide

  • Inoculating loop

  • Bunsen burner

  • Staining rack

  • Crystal Violet solution (0.5% w/v)

  • Deionized water

  • Microscope with oil immersion objective

Procedure:

  • Smear Preparation: Place a small drop of deionized water on a clean slide. Aseptically transfer a small amount of bacterial culture to the water and mix to create a thin, even smear.

  • Air Dry: Allow the smear to air dry completely.

  • Heat Fixation: Pass the slide, smear-side up, through the flame of a Bunsen burner 2-3 times. This adheres the bacteria to the slide.

  • Staining: Place the slide on a staining rack and flood the smear with Crystal Violet solution. Let it stand for 60 seconds.

  • Rinsing: Gently rinse the slide with a slow stream of deionized water to remove excess stain.

  • Drying: Blot the slide dry using bibulous paper or allow it to air dry.

  • Microscopy: Observe the slide under a microscope, using the oil immersion lens for detailed viewing. The bacterial cells will appear purple.[13]

Protocol 2: Negative Staining with an Acidic Dye (e.g., Nigrosin or C.I. Acid Violet 47)

This protocol is ideal for observing the true size and shape of bacteria, as it avoids heat fixation which can distort cell morphology.[1]

Materials:

  • Bacterial culture

  • Two clean glass microscope slides

  • Inoculating loop

  • Acidic dye solution (e.g., Nigrosin or India Ink)

  • Microscope with oil immersion objective

Procedure:

  • Stain Application: Place a small drop of the acidic dye near one end of a clean microscope slide.[1]

  • Inoculation: Aseptically transfer a small amount of bacterial culture into the drop of dye and gently mix with the inoculating loop.[14]

  • Spreading: Take the second slide and hold it at a 45-degree angle to the first slide. Touch its edge to the drop of dye and culture, allowing the liquid to spread along the edge.

  • Smear Creation: Push the spreader slide smoothly across the first slide to create a thin smear that feathers out from thick to thin.[14]

  • Air Dry: Allow the slide to air dry completely. Do not heat fix , as this will distort the cells.[10][14]

  • Microscopy: Observe the slide under oil immersion. Look for areas where the background is stained dark gray or purple, and the bacterial cells appear as clear, unstained bodies.[1]

Logical Workflow for Stain Selection

The choice between these dyes depends entirely on the experimental objective. The following diagram illustrates the decision-making process for selecting the appropriate staining technique.

Stain Selection Workflow

References

Comparative Performance of C.I. Acid Violet 47 and Other Acid Dyes in Silk Dyeing: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes for staining and visualization is critical. In the realm of silk dyeing, acid dyes are a prominent class, offering a wide gamut of colors and generally good fastness properties. This guide provides a comparative analysis of C.I. Acid Violet 47 against two other commonly used acid dyes, C.I. Acid Red 88 and C.I. Acid Blue 90, with a focus on their performance on silk fibers. The information is supported by experimental data and detailed protocols to aid in informed decision-making.

Chemical Structures and Properties

A fundamental understanding of the molecular structure of a dye is essential as it dictates its affinity for the fiber, its color, and its fastness properties.

C.I. Acid Violet 47

  • C.I. Name: Acid Violet 47

  • C.I. Number: 42640

  • Chemical Class: Triphenylmethane

  • Molecular Formula: C₃₉H₄₀N₃NaO₆S₂

  • Molecular Weight: 733.87 g/mol

C.I. Acid Red 88

  • C.I. Name: Acid Red 88

  • C.I. Number: 15620

  • Chemical Class: Monoazo

  • Molecular Formula: C₂₀H₁₃N₂NaO₄S

  • Molecular Weight: 400.38 g/mol [1][2][3][4]

C.I. Acid Blue 90

  • C.I. Name: Acid Blue 90

  • C.I. Number: 42655

  • Chemical Class: Triphenylmethane

  • Molecular Formula: C₄₇H₄₈N₃NaO₇S₂

  • Molecular Weight: 854.02 g/mol [5][6]

Comparative Performance Data on Silk

The following table summarizes the key performance indicators of the three acid dyes when applied to silk fabric. The fastness properties are rated on a scale of 1 to 5, where 5 indicates the highest fastness.

DyeC.I. NumberWashfastness (ISO 105-C06)Lightfastness (ISO 105-B02)
C.I. Acid Violet 47 426403-43
C.I. Acid Red 88 1562033-4
C.I. Acid Blue 90 4265533

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are the standard experimental protocols used to evaluate the performance of these acid dyes on silk.

Silk Fabric Preparation (Degumming)

Prior to dyeing, raw silk must undergo a degumming process to remove sericin, the gummy substance that coats the fibroin filaments.

  • Solution Preparation: Prepare a solution containing 2 g/L of non-ionic detergent and 1 g/L of sodium carbonate in distilled water.

  • Treatment: Immerse the raw silk fabric in the solution at a liquor-to-fabric ratio of 40:1.

  • Heating: Gradually raise the temperature to 90-95°C and maintain for 1-2 hours.

  • Rinsing: Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Drying: Air-dry the degummed silk fabric at room temperature.

Silk Dyeing Procedure
  • Dye Bath Preparation: Prepare the dye bath with the required percentage of dye (e.g., 1% on weight of fabric), 10% Glauber's salt (sodium sulfate) as a leveling agent, and 3% acetic acid to achieve a pH of 4-5. The liquor-to-fabric ratio should be maintained at 40:1.

  • Dyeing Process:

    • Immerse the degummed silk fabric in the dye bath at room temperature.

    • Gradually raise the temperature to 85-90°C over 30-45 minutes.

    • Maintain this temperature for 45-60 minutes, ensuring the fabric is gently agitated for even dyeing.

  • After-treatment:

    • After dyeing, rinse the fabric in cold water.

    • A soaping treatment with a 2 g/L non-ionic detergent solution at 50°C for 15 minutes can be performed to remove any unfixed dye.

    • Rinse thoroughly and air-dry.

Fastness Testing
  • Washfastness: Evaluated according to the ISO 105-C06 standard. This test assesses the resistance of the color to domestic and commercial laundering.

  • Lightfastness: Determined using the ISO 105-B02 standard. This method evaluates the resistance of the color to the fading effect of an artificial light source that simulates natural daylight.

Visualizations

Logical Relationship of Silk Dyeing Process

SilkDyeingProcess RawSilk Raw Silk Degumming Degumming (Sericin Removal) RawSilk->Degumming Dyeing Dyeing with Acid Dye Degumming->Dyeing AfterTreatment After-treatment (Rinsing & Soaping) Dyeing->AfterTreatment DyedSilk Dyed Silk Fabric AfterTreatment->DyedSilk

Caption: Workflow of the silk dyeing process.

Experimental Workflow for Dye Performance Evaluation

DyePerformanceEvaluation cluster_dyes Acid Dyes cluster_process Dyeing & Testing cluster_results Performance Data AV47 C.I. Acid Violet 47 Dyeing Dyeing AV47->Dyeing AR88 C.I. Acid Red 88 AR88->Dyeing AB90 C.I. Acid Blue 90 AB90->Dyeing SilkPrep Silk Preparation (Degumming) SilkPrep->Dyeing Washfastness Washfastness Test (ISO 105-C06) Dyeing->Washfastness Lightfastness Lightfastness Test (ISO 105-B02) Dyeing->Lightfastness Comparison Comparative Data Table Washfastness->Comparison Lightfastness->Comparison

Caption: Experimental workflow for comparative dye evaluation.

References

A Comparative Guide to the Performance of C.I. Acid Violet 47 and C.I. Acid Red 18 in Wool Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dyeing performance of two acid dyes, C.I. Acid Violet 47 and C.I. Acid Red 18, on wool fibers. The information is intended for a scientific audience, with a focus on experimental data and methodologies to assist in the selection of appropriate dyes for various research and development applications where precise and consistent coloration of wool is required.

Chemical and Physical Properties of the Dyes

A fundamental understanding of the chemical structures of the dyes is crucial as it influences their solubility, affinity for the wool fiber, and fastness properties.

C.I. Acid Red 18 , also known as Allura Red AC, is a monoazo dye. Its chemical structure is well-documented.

PropertyC.I. Acid Violet 47 (Data Inferred)C.I. Acid Red 18
C.I. Name Acid Violet 47Acid Red 18
CAS Number Not readily available25956-17-6
Chemical Class TriphenylmethaneMonoazo
Molecular Formula Not readily availableC₁₈H₁₄N₂Na₂O₈S₂
Molecular Weight High (inferred)496.42 g/mol
Color VioletRed

Comparative Dyeing Performance on Wool

The performance of an acid dye on wool is evaluated based on several key parameters: dye uptake (exhaustion), colorfastness, and leveling properties. Due to a lack of direct comparative studies in publicly available literature, this guide synthesizes data from studies on closely related dyes and general principles of acid dyeing on wool.

Dye Uptake and Exhaustion

The exhaustion or dye uptake percentage indicates the amount of dye that has transferred from the dyebath to the fiber. Higher exhaustion is generally desirable for economic and environmental reasons.

Studies on the dyeing kinetics of acid dyes on wool show that factors such as pH, temperature, and the presence of electrolytes significantly influence dye uptake. For C.I. Acid Red 18 , dyeing is typically carried out in a strong to weak acid bath (pH 3-5) at temperatures between 95-100°C.[1] Research on a similar acid red dye, C.I. Acid Red 1, demonstrated that dye exhaustion increases with higher dye concentrations in the bath.[2]

For triphenylmethane dyes like C.I. Acid Violet 47 , their larger molecular size can lead to a higher affinity for the wool fiber, potentially resulting in good exhaustion rates. A related compound, C.I. Acid Violet 48, is noted for its high color yield on wool.

Hypothetical Comparative Dye Exhaustion Data:

DyepHTemperature (°C)Time (min)Assumed Exhaustion (%)
C.I. Acid Violet 474.5906085 - 95
C.I. Acid Red 184.5906080 - 90

This table presents hypothetical data based on the general properties of the dye classes. Actual experimental results may vary.

Colorfastness Properties

Colorfastness refers to the resistance of the dyed material to various external factors such as washing, light, and rubbing. Standardized ISO test methods are used for these evaluations.

Wash Fastness (ISO 105-C06): This test assesses the resistance of the color to domestic and commercial laundering. Light Fastness (ISO 105-B02): This test evaluates the resistance of the dye to fading upon exposure to a standardized artificial light source. Rubbing Fastness (Crocking) (ISO 105-X12): This test measures the transfer of color from the surface of the dyed fabric to another surface by rubbing.

General characteristics of the dye classes suggest the following:

  • C.I. Acid Violet 47 (Triphenylmethane): Dyes of this class are known for good wet fastness properties. A related dye, C.I. Acid Violet 48, is reported to have good color fastness on wool, with particularly high wet fastness.

  • C.I. Acid Red 18 (Monoazo): Azo dyes can exhibit a wide range of fastness properties depending on their specific structure and the dyeing process.

Expected Colorfastness Ratings (on a scale of 1-5, where 5 is the best):

Fastness PropertyISO TestC.I. Acid Violet 47 (Expected)C.I. Acid Red 18 (Expected)
Wash Fastness (Color Change) ISO 105-C064-54
Wash Fastness (Staining) ISO 105-C0643-4
Light Fastness ISO 105-B0244-5
Rubbing Fastness (Dry) ISO 105-X124-54
Rubbing Fastness (Wet) ISO 105-X1243-4

This table provides expected ratings based on the general performance of these dye classes on wool. Specific experimental data is required for definitive comparison.

Leveling Properties

Leveling refers to the uniformity of the dye distribution on the fiber. Dyes with good leveling properties produce a smooth, even coloration. The leveling properties of acid dyes are influenced by their molecular size and affinity for the fiber. Smaller molecules with lower affinity tend to have better leveling properties as they can migrate more easily within the fiber.

  • C.I. Acid Violet 47 (Triphenylmethane): Due to their larger molecular size and higher affinity, triphenylmethane dyes may have poorer leveling properties compared to smaller azo dyes. The use of a leveling agent is often recommended to achieve uniform dyeing.

  • C.I. Acid Red 18 (Monoazo): As a smaller molecule, it is expected to have better inherent leveling properties.

Experimental Protocols

To obtain reliable comparative data, standardized experimental protocols must be followed.

Wool Dyeing Protocol

This protocol outlines a general procedure for dyeing wool with acid dyes.

WoolDyeingProcess cluster_preparation Preparation cluster_dyeing Dyeing cluster_finishing Finishing Scour_Wool Scour Wool Fabric (Remove impurities) Dye_Bath_Setup Set up Dyebath (Water, Acetic Acid, Glauber's Salt) Scour_Wool->Dye_Bath_Setup Prepare_Dye_Solution Prepare Dye Solution (Dissolve dye powder) Add_Dye Add Dye Solution Prepare_Dye_Solution->Add_Dye Add_Wool Add Scoured Wool Dye_Bath_Setup->Add_Wool Add_Wool->Add_Dye Heat_Dye_Bath Heat to 90-100°C (at 2°C/min) Add_Dye->Heat_Dye_Bath Hold_Temperature Hold for 60 min Heat_Dye_Bath->Hold_Temperature Cool_Down Cool Down Hold_Temperature->Cool_Down Rinse Rinse Thoroughly Cool_Down->Rinse Dry Air Dry Rinse->Dry

Caption: General workflow for dyeing wool with acid dyes.

Detailed Methodology:

  • Scouring: The wool fabric is first scoured in a solution containing a non-ionic detergent (e.g., 1 g/L) at 50°C for 30 minutes to remove any impurities. It is then rinsed thoroughly with warm and cold water.

  • Dye Bath Preparation: A dyebath is prepared with a liquor ratio of 40:1. Acetic acid is added to adjust the pH to the desired level (e.g., 4.5). Glauber's salt (sodium sulfate, e.g., 10 g/L) is added as a leveling agent.

  • Dyeing: The scoured wool is introduced into the dyebath at 40°C. The dissolved dye solution (e.g., 1% on weight of fiber) is then added. The temperature is raised to 90-100°C at a rate of 2°C per minute and maintained for 60 minutes.

  • Rinsing and Drying: After dyeing, the dyebath is allowed to cool. The dyed wool is then removed, rinsed with cold water until the water runs clear, and air-dried.

Colorfastness Testing Protocols

The following ISO standard procedures are recommended for evaluating the colorfastness of the dyed wool samples.

FastnessTesting cluster_washing Wash Fastness cluster_light Light Fastness cluster_rubbing Rubbing Fastness Dyed_Wool_Sample Dyed Wool Sample ISO_105_C06 ISO 105-C06 (Laundering Test) Dyed_Wool_Sample->ISO_105_C06 ISO_105_B02 ISO 105-B02 (Xenon Arc Lamp Test) Dyed_Wool_Sample->ISO_105_B02 ISO_105_X12 ISO 105-X12 (Crockmeter Test) Dyed_Wool_Sample->ISO_105_X12

Caption: Standard ISO test methods for colorfastness evaluation.

  • Wash Fastness (ISO 105-C06): A dyed wool specimen is agitated in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of an adjacent multifibre fabric are assessed using grey scales.

  • Light Fastness (ISO 105-B02): The dyed wool sample is exposed to artificial light under specified conditions, alongside a set of blue wool standards. The lightfastness is rated by comparing the fading of the sample to that of the standards.

  • Rubbing Fastness (ISO 105-X12): The surface of the dyed wool is rubbed with a dry and a wet cotton cloth using a crockmeter. The degree of color transfer to the cotton cloths is assessed using a grey scale for staining.

Conclusion

Both C.I. Acid Violet 47 and C.I. Acid Red 18 are suitable for dyeing wool, but they are expected to exhibit different performance characteristics.

  • C.I. Acid Violet 47 , as a triphenylmethane dye, is anticipated to offer excellent wet fastness properties and high color yield, making it suitable for applications where durability to washing is a primary concern. However, careful control of the dyeing process and the use of a leveling agent may be necessary to achieve uniform coloration.

  • C.I. Acid Red 18 , a smaller monoazo dye, is likely to provide better leveling properties and potentially good lightfastness. Its wash fastness is expected to be good, though perhaps slightly lower than that of the larger violet dye.

The selection between these two dyes will depend on the specific requirements of the application, including the desired shade, fastness properties, and the importance of level dyeing. For a definitive comparison, it is strongly recommended that researchers conduct their own parallel dyeing and testing experiments under identical conditions, following the protocols outlined in this guide. This will provide the most accurate and reliable data for their specific wool substrate and intended end-use.

References

Comparative Analysis of Adsorbent Materials for Acid Dye Removal: A Focus on C.I. Acid Violet 17

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of specific research on the adsorptive removal of C.I. Acid Violet 47 necessitates a shift in focus to a more extensively studied, structurally analogous dye, C.I. Acid Violet 17. This guide provides a comparative overview of the adsorption capacities of various materials for the removal of C.I. Acid Violet 17 from aqueous solutions, supported by experimental data from peer-reviewed studies. The information presented herein is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in wastewater treatment and purification technologies.

The removal of synthetic dyes from industrial effluents is a critical environmental challenge. Acid dyes, such as C.I. Acid Violet 17, are widely used in the textile, leather, and paper industries and are known for their complex aromatic structures, which make them resistant to biodegradation. Adsorption has emerged as a promising and effective technology for the removal of these dyes due to its operational simplicity, high efficiency, and the potential for adsorbent regeneration. This guide offers a comparative assessment of different adsorbents for the removal of C.I. Acid Violet 17, with a focus on their adsorption capacities and the experimental conditions under which these were achieved.

Performance Comparison of Adsorbents for C.I. Acid Violet 17 Removal

The efficiency of an adsorbent is primarily determined by its maximum adsorption capacity (q_e), which is the amount of adsorbate taken up by the adsorbent per unit mass. This capacity is influenced by several experimental parameters, including pH, initial dye concentration, adsorbent dosage, and temperature. A summary of the performance of various adsorbents for the removal of C.I. Acid Violet 17 is presented in the table below.

Adsorbent MaterialMaximum Adsorption Capacity (q_e) (mg/g)pHInitial Dye Concentration (mg/L)Adsorbent Dose (g/L)Temperature (°C)
Waste Red MudQuantitative Removal4.110-401-23Not Specified
Sono-assisted Fly Ash7.43Not SpecifiedNot Specified120Not Specified

Note: "Quantitative Removal" indicates that the study reported complete or near-complete removal of the dye under the specified conditions, without providing a specific numerical value for adsorption capacity in mg/g.

Experimental Protocols

The determination of adsorption capacity involves a series of well-defined experimental steps. A generalized protocol for a batch adsorption study is outlined below.

General Batch Adsorption Procedure:
  • Preparation of Dye Solution: A stock solution of C.I. Acid Violet 17 of a known concentration is prepared by dissolving a precise amount of the dye in deionized water. Working solutions of desired concentrations are then prepared by diluting the stock solution.

  • Adsorption Experiment: A known mass of the adsorbent material is added to a fixed volume of the dye solution with a specific initial concentration in a conical flask or beaker.

  • pH Adjustment: The initial pH of the solution is adjusted to the desired value using dilute solutions of acid (e.g., HCl) or base (e.g., NaOH).

  • Equilibration: The flasks are agitated in a mechanical shaker or stirred at a constant speed for a predetermined period to ensure equilibrium is reached. The temperature is maintained constant using a water bath or a temperature-controlled shaker.

  • Sample Analysis: After equilibration, the solution is separated from the adsorbent by centrifugation or filtration. The final concentration of the dye in the supernatant or filtrate is determined using a UV-Visible spectrophotometer at the wavelength of maximum absorbance for C.I. Acid Violet 17.

  • Calculation of Adsorption Capacity: The amount of dye adsorbed at equilibrium (q_e) in mg/g is calculated using the following equation:

    q_e = (C_0 - C_e) * V / m

    where:

    • C_0 is the initial dye concentration (mg/L)

    • C_e is the equilibrium dye concentration (mg/L)

    • V is the volume of the dye solution (L)

    • m is the mass of the adsorbent (g)

Experimental Workflow

The logical flow of a typical dye adsorption experiment is illustrated in the diagram below. This workflow provides a standardized approach for evaluating the performance of different adsorbent materials.

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Adsorbent_Prep Adsorbent Preparation Batch_Setup Batch Adsorption Setup Adsorbent_Prep->Batch_Setup Dye_Solution_Prep Dye Solution Preparation Dye_Solution_Prep->Batch_Setup Parameter_Control Control of Parameters (pH, Temp, Time) Batch_Setup->Parameter_Control Separation Solid-Liquid Separation Parameter_Control->Separation Concentration_Measurement Concentration Measurement (UV-Vis) Separation->Concentration_Measurement Data_Calculation Calculation of Adsorption Capacity (qe) Concentration_Measurement->Data_Calculation Isotherm_Kinetics Isotherm & Kinetic Modeling Data_Calculation->Isotherm_Kinetics

Caption: Experimental workflow for determining dye adsorption capacity.

A Comparative Analysis of the Photostability of C.I. Acid Violet 47 and Other Violet Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the photostability of C.I. Acid Violet 47 against other commercially significant violet dyes. For researchers, scientists, and professionals in drug development, understanding the light-induced degradation of colorants is paramount for ensuring product integrity and stability. This document compiles available experimental data, outlines standardized testing protocols, and visually represents the underlying mechanisms of photodegradation.

Quantitative Photostability Data

The following table summarizes the available photostability data for C.I. Acid Violet 47 and other selected violet dyes. It is important to note that the data has been aggregated from various studies employing different methodologies, which should be considered when making direct comparisons.

Dye NameC.I. NameDye ClassPhotostability MetricValueLight SourceCatalyst/Conditions
Acid Violet 47 61600AnthraquinoneLightfastness Rating (Blue Wool Scale)4Not SpecifiedStandard textile testing conditions
Crystal Violet Basic Violet 3TriarylmethanePseudo-first-order degradation rate constant (k)0.036 min⁻¹UV LightZnO catalyst in aqueous solution
Crystal Violet Basic Violet 3TriarylmethanePseudo-first-order degradation rate constant (k)0.028 min⁻¹UV LightTiO₂ catalyst in aqueous solution[1]
Crystal Violet Basic Violet 3TriarylmethaneFirst-order degradation rate constant (k)0.2022 min⁻¹125W Mercury Vapor LampNanoanatase TiO₂ catalyst, 2.5x10⁻⁵ mol/L solution[2]
Crystal Violet Basic Violet 3TriarylmethaneFirst-order degradation rate constant (k)0.1237 min⁻¹125W Mercury Vapor LampNanoanatase TiO₂, 5x10⁻⁵ mol/L solution[2]
Acid Violet 17 42650TriarylmethaneApparent first-order degradation rate constant (k)Varies with initial conc.UV LightTiO₂ catalyst in aqueous solution

Note: A higher Blue Wool Scale rating (1-8) indicates better lightfastness. A higher degradation rate constant (k) indicates lower photostability. The data for Crystal Violet and Acid Violet 17 are from photocatalytic degradation studies, which represent accelerated degradation conditions and may not directly correlate with standard lightfastness tests.

Experimental Protocols

To ensure reproducible and comparable results, standardized methods for assessing photostability are crucial. The following are summaries of widely accepted protocols.

Lightfastness Testing of Textiles (ISO 105-B02 & AATCC Test Method 16.3)

These standard methods are designed to determine the resistance of the color of textiles to the action of an artificial light source that is representative of natural daylight (D65).[3]

1. Principle: A specimen of the dyed material is exposed to light under specified conditions, alongside a set of blue wool standards. The lightfastness is assessed by comparing the change in color of the specimen with that of the standards.[4][5]

2. Apparatus:

  • Light Source: A Xenon arc lamp is used to simulate natural sunlight.[4][6]
  • Exposure Chamber: A controlled environment chamber (weatherometer) capable of maintaining specific temperature and humidity.[7]
  • Blue Wool Standards: A set of eight standardized blue wool fabrics with known and varying lightfastness.[8]
  • Masking Material: Opaque card stock to cover a portion of the specimens and standards for comparison.[5][7]

3. Procedure:

  • Sample Preparation: Textile samples are cut to a specified size (e.g., 70 mm x 120 mm) and mounted on card stock.[6]
  • Exposure: The mounted specimens and a set of blue wool standards are placed in the exposure chamber. A portion of each sample and standard is covered with an opaque mask. The samples are then exposed to the Xenon arc light for a specified duration or until a certain degree of fading is observed in the blue wool standards (measured in AATCC Fading Units - AFUs).[7][9]
  • Evaluation: The fading of the test specimen is compared to the fading of the blue wool standards. The lightfastness rating is the number of the blue wool standard that shows a similar change in color.[10]

Photocatalytic Degradation in Aqueous Solution

This method is often used in research settings to evaluate the degradation kinetics of dyes under accelerated conditions.

1. Principle: The dye in an aqueous solution is exposed to a light source in the presence of a photocatalyst. The degradation of the dye is monitored over time by measuring the change in its concentration.

2. Apparatus:

  • Light Source: High-pressure mercury vapor lamp or a UV lamp.[2]
  • Reactor: A batch reactor, often made of glass, to hold the dye solution and catalyst.
  • Photocatalyst: Typically a semiconductor metal oxide, such as Titanium Dioxide (TiO₂) or Zinc Oxide (ZnO).[1]
  • Analytical Instrument: A UV-Visible spectrophotometer to measure the absorbance of the dye solution at its maximum wavelength (λmax), or High-Performance Liquid Chromatography (HPLC) for more detailed analysis.[11]

3. Procedure:

  • Solution Preparation: A stock solution of the dye is prepared in deionized water. The photocatalyst is suspended in the solution.
  • Equilibration: The suspension is typically stirred in the dark for a period to allow for adsorption/desorption equilibrium to be reached between the dye and the catalyst surface.[12]
  • Irradiation: The solution is then exposed to the light source under constant stirring.
  • Analysis: Aliquots of the solution are taken at regular intervals, filtered to remove the catalyst, and the absorbance is measured using a UV-Vis spectrophotometer. The concentration of the dye is determined using a calibration curve. The degradation rate is then calculated, often assuming pseudo-first-order kinetics.[1][2]

Visualizations

Experimental Workflow for Photostability Testing

G cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results Dye_Solution Dye Solution/Dyed Textile Xenon_Arc Xenon Arc Lamp Exposure (Controlled Temp/Humidity) Dye_Solution->Xenon_Arc Standards Blue Wool Standards Standards->Xenon_Arc Visual_Assessment Visual Assessment Xenon_Arc->Visual_Assessment Instrumental_Measurement Instrumental Measurement (Spectrophotometry/Colorimetry) Xenon_Arc->Instrumental_Measurement Rating Lightfastness Rating Visual_Assessment->Rating Instrumental_Measurement->Rating

Caption: Workflow for standardized lightfastness testing.

Proposed Photodegradation Pathway of Triarylmethane Dyes

G Dye Triarylmethane Dye (e.g., Crystal Violet) Excited_Dye Excited State Dye* Dye->Excited_Dye Light Absorption (hν) Demethylation N-demethylation Excited_Dye->Demethylation Decomposition Decomposition of Conjugated System Excited_Dye->Decomposition Intermediate_Products Intermediate Products (e.g., demethylated derivatives) Demethylation->Intermediate_Products Intermediate_Products->Decomposition Final_Products Smaller, Colorless Molecules (e.g., CO₂, H₂O, mineral acids) Decomposition->Final_Products

References

A Comparative Guide: C.I. Acid Violet 47 vs. Coomassie Brilliant Blue for Protein Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking accurate and sensitive protein quantification, the choice of dye is a critical decision. This guide provides an objective comparison of C.I. Acid Violet 47 and the widely used Coomassie Brilliant Blue, supported by experimental data and detailed protocols to inform your selection.

While Coomassie Brilliant Blue, particularly in the context of the Bradford assay, is a staple for in-solution protein quantification, C.I. Acid Violet 47 (also known as Acid Violet 17) has carved out a niche as a high-sensitivity stain for proteins separated in electrophoretic gels. This comparison will delve into the primary applications and performance of each dye to guide researchers in selecting the optimal method for their specific needs.

At a Glance: Key Performance Characteristics

To facilitate a direct comparison, the following table summarizes the key quantitative performance metrics for both C.I. Acid Violet 47 (via gel stain elution) and Coomassie Brilliant Blue G-250 (in the Bradford assay).

FeatureC.I. Acid Violet 47 (Acid Violet 17)Coomassie Brilliant Blue G-250 (Bradford Assay)
Primary Application High-sensitivity protein staining in polyacrylamide gelsIn-solution protein quantification
Detection Method Colorimetric (Absorbance of eluted dye)Colorimetric (Absorbance shift upon protein binding)
Linear Range 1-100 µg (for eluted protein)[1]~1-20 µg (micro assay) or 100-1500 µg (standard assay)
Sensitivity 1-2 ng/mm² of protein in a gel[1]Down to ~1 µg/mL
Mechanism of Action Stains proteins, believed to be through ionic interactions.Binds to basic and aromatic amino acid residues, causing a spectral shift.
Interfering Substances Not extensively documented for in-solution assays.Strong alkaline buffers, detergents (e.g., SDS), and some salts can interfere.[2]

Delving Deeper: Mechanisms of Action

The interaction of each dye with proteins dictates its utility in quantification assays.

Coomassie Brilliant Blue G-250: In the acidic environment of the Bradford reagent, the dye exists in a cationic, reddish-brown form. Upon binding to proteins, primarily through interactions with basic (arginine, lysine, histidine) and aromatic amino acid residues, the dye is stabilized in its anionic, blue form. This shift in the absorbance maximum from approximately 465 nm to 595 nm is proportional to the amount of protein in the sample.[3]

C.I. Acid Violet 47 (Acid Violet 17): This dye is primarily used to stain proteins directly within a polyacrylamide gel matrix. The exact mechanism of binding is not as extensively characterized as Coomassie dyes but is understood to involve the electrostatic interaction between the negatively charged sulfonic acid groups of the dye and positively charged amino acid residues of the protein.

cluster_0 Coomassie Brilliant Blue G-250 (Bradford Assay) cluster_1 C.I. Acid Violet 47 (Gel Staining) CBB_Red Coomassie G-250 (Cationic, Reddish-Brown) CBB_Protein_Complex Protein-Dye Complex (Anionic, Blue) CBB_Red->CBB_Protein_Complex Protein_Unbound Protein in Acidic Solution Protein_Unbound->CBB_Protein_Complex Binding to basic & aromatic amino acids Abs_595 Absorbance at 595 nm CBB_Protein_Complex->Abs_595 AV17 Acid Violet 17 (Anionic) Stained_Protein Stained Protein (Purple) AV17->Stained_Protein Protein_in_Gel Protein in Gel Matrix Protein_in_Gel->Stained_Protein Electrostatic Interaction Elution Elution Stained_Protein->Elution Eluted_Dye Eluted Dye in Solution Elution->Eluted_Dye

Figure 1: Mechanism of protein interaction for Coomassie Brilliant Blue G-250 and C.I. Acid Violet 47.

Experimental Protocols

Detailed methodologies for the primary applications of each dye are provided below.

Protocol 1: Protein Quantification using Coomassie Brilliant Blue G-250 (Bradford Assay)

This protocol outlines the standard procedure for determining protein concentration in a solution.

Materials:

  • Coomassie Brilliant Blue G-250 reagent

  • Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)

  • Unknown protein samples

  • Spectrophotometer capable of measuring absorbance at 595 nm

  • Cuvettes or 96-well microplate

  • Pipettes and tips

  • Test tubes or microcentrifuge tubes

Procedure:

  • Preparation of Protein Standards: Prepare a series of protein standards by diluting the BSA stock solution to final concentrations ranging from approximately 100 to 1500 µg/mL for a standard assay or 1 to 25 µg/mL for a micro assay. Prepare a blank using the same buffer as the samples.

  • Sample Preparation: Dilute the unknown protein samples to fall within the linear range of the assay.

  • Assay:

    • Pipette a small volume (e.g., 100 µL) of each standard and unknown sample into separate test tubes or wells of a microplate.

    • Add the Coomassie reagent (e.g., 5 mL for test tubes or 200 µL for a microplate) to each tube or well.

    • Mix well and incubate at room temperature for at least 5 minutes. The color is stable for about 60 minutes.

  • Measurement:

    • Set the spectrophotometer to measure absorbance at 595 nm.

    • Zero the spectrophotometer using the blank.

    • Measure the absorbance of each standard and unknown sample.

  • Data Analysis:

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Protocol 2: Protein Staining and Quantification using C.I. Acid Violet 47 (Acid Violet 17) in Gels

This protocol describes the process of staining proteins in a polyacrylamide gel followed by elution for quantification.[1]

Materials:

  • Polyacrylamide gel with separated proteins

  • Fixation solution: 20% trichloroacetic acid (TCA)

  • Staining solution: 0.1% (w/v) C.I. Acid Violet 17 in 10% (w/v) phosphoric acid

  • Destaining solution: 3% (w/v) phosphoric acid

  • Elution solution: 50% (v/v) dioxane-water

  • Shaker

  • Spectrophotometer

  • Scalpel or gel excision tool

Procedure:

  • Fixation: After electrophoresis, immerse the gel in the fixation solution for at least 1 hour to precipitate the proteins within the gel matrix.

  • Staining:

    • Rinse the gel briefly with deionized water.

    • Immerse the gel in the staining solution and agitate gently for 5-10 minutes.[1] Major protein bands will be visible within minutes.

  • Destaining: For detection of minor protein components, transfer the gel to the destaining solution and agitate. The duration of destaining depends on the gel thickness and can range from 5 to 80 minutes.[1]

  • Quantification by Elution:

    • Excise the protein bands of interest from the gel using a clean scalpel.

    • Place the excised gel pieces into separate microcentrifuge tubes.

    • Add a defined volume of the elution solution to each tube.

    • Incubate with agitation until the dye is completely eluted from the gel piece.

    • Transfer the eluate to a clean cuvette and measure the absorbance at the dye's maximum absorbance wavelength (around 550-560 nm).

    • A standard curve can be generated by running known quantities of a standard protein on the same gel and performing the same elution and measurement procedure.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for protein quantification using each dye.

cluster_0 Workflow: Coomassie Brilliant Blue (Bradford Assay) start_bradford Start prep_standards_bradford Prepare Protein Standards and Unknown Samples start_bradford->prep_standards_bradford add_reagent Add Coomassie Reagent prep_standards_bradford->add_reagent incubate_bradford Incubate at Room Temperature add_reagent->incubate_bradford measure_abs_bradford Measure Absorbance at 595 nm incubate_bradford->measure_abs_bradford plot_curve Generate Standard Curve measure_abs_bradford->plot_curve determine_conc Determine Unknown Concentration plot_curve->determine_conc end_bradford End determine_conc->end_bradford

Figure 2: Experimental workflow for the Bradford protein assay.

cluster_1 Workflow: C.I. Acid Violet 17 (Gel Staining & Elution) start_av17 Start run_gel Run Protein Gel (SDS-PAGE or IEF) start_av17->run_gel fix_gel Fix Gel in TCA run_gel->fix_gel stain_gel Stain with Acid Violet 17 fix_gel->stain_gel destain_gel Destain Gel stain_gel->destain_gel excise_bands Excise Protein Bands destain_gel->excise_bands elute_dye Elute Dye from Gel Pieces excise_bands->elute_dye measure_abs_av17 Measure Absorbance of Eluate elute_dye->measure_abs_av17 quantify Quantify Protein (via Standard Curve) measure_abs_av17->quantify end_av17 End quantify->end_av17

Figure 3: Experimental workflow for protein quantification using C.I. Acid Violet 17.

Conclusion

C.I. Acid Violet 47 and Coomassie Brilliant Blue serve distinct yet complementary roles in protein analysis. For rapid, straightforward in-solution protein quantification, Coomassie Brilliant Blue in the form of the Bradford assay remains a robust and widely accepted method. In contrast, for applications requiring high-sensitivity detection of proteins within a gel matrix, such as after isoelectric focusing, C.I. Acid Violet 17 offers a powerful alternative with the potential for quantification through dye elution. The choice between these two dyes will ultimately depend on the specific experimental context, required sensitivity, and the nature of the protein sample.

References

A Comparative Guide to Analytical Methods for the Quantification of C.I. Acid and Direct Dyes, with a Focus on Violet Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the quantification of C.I. Acid and Direct Violet dyes. Due to the limited availability of specific validation data for "C.I. Acid Violet 47," this guide will focus on the closely related and well-documented "C.I. Direct Violet 47" (CAS: 13011-70-6) as a representative analyte. The principles and methods discussed are broadly applicable to other similar acid and direct dye compounds.

The guide also presents alternative analytical techniques, namely Capillary Electrophoresis (CE) and UV-Visible Spectrophotometry, and compares their performance attributes to HPLC. This document is intended for researchers, scientists, and professionals in drug development and related fields who are involved in the analysis and quality control of these dyes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of dyes due to its high resolution, sensitivity, and specificity. A typical HPLC system for dye analysis consists of a pump, injector, column, and a detector (most commonly a Diode Array Detector - DAD or a Mass Spectrometer - MS).

Data Presentation: Performance of a Representative HPLC-DAD Method

The following table summarizes the typical performance characteristics of a validated HPLC-DAD method for the quantification of a sulfonated azo dye, representative of C.I. Direct Violet 47.

Performance ParameterTypical Value/RangeDescription
Linearity (R²)
> 0.999Indicates a strong correlation between the concentration of the dye and the detector response over a defined range.
Accuracy (% Recovery) 95 - 105%The closeness of the measured value to the true value, determined by analyzing samples with a known concentration of the dye.
Precision (% RSD) < 2% (Intra-day) < 3% (Inter-day)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Limit of Detection (LOD) 0.01 - 0.1 µg/mLThe lowest concentration of the dye that can be reliably detected by the analytical method.
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mLThe lowest concentration of the dye that can be quantified with acceptable precision and accuracy.
Specificity No interference from blank/placeboThe ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

Experimental Protocol: Representative HPLC-DAD Method

This protocol is a general guideline for the quantification of C.I. Direct Violet 47 and similar dyes. Method optimization and validation are required for specific applications.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Ammonium acetate buffer (e.g., 20 mM, pH 6.5).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute the dye. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) for the specific violet dye should be used. This can be determined by running a spectrum on the DAD. For many violet dyes, this is in the range of 540-580 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are accurately weighed and dissolved in the initial mobile phase composition or a suitable solvent to a known concentration. Filtration through a 0.45 µm filter is recommended before injection.

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for the quantification of acid and direct dyes.

1. Capillary Electrophoresis (CE)

CE separates molecules based on their electrophoretic mobility in an electric field. It is particularly well-suited for the analysis of charged species like acid and direct dyes.

2. UV-Visible Spectrophotometry

This technique measures the absorbance of light by a substance at a specific wavelength. It is a simpler and more rapid method than HPLC and CE but is less specific and may be prone to interference from other components in the sample that absorb at the same wavelength.

Comparison of Analytical Methods

The following table provides a comparative overview of HPLC, CE, and UV-Visible Spectrophotometry for the quantification of acid and direct dyes.

FeatureHPLC-DADCapillary Electrophoresis (CE)UV-Visible Spectrophotometry
Specificity High (separation of isomers and impurities)High (efficient separation of charged species)Low (potential for spectral overlap)
Sensitivity High (LOD in the µg/mL to ng/mL range)Very High (LOD can be lower than HPLC)Moderate (LOD typically in the µg/mL range)
Speed Moderate (run times of 15-30 minutes)Fast (run times often less than 15 minutes)Very Fast (measurements take seconds to minutes)
Sample Throughput High (with autosampler)Moderate to HighHigh
Cost (Instrument) HighModerate to HighLow
Cost (Operational) Moderate (solvents and columns)Low (minimal solvent and capillary usage)Very Low
Quantitative Accuracy ExcellentGood to ExcellentGood (with proper controls)
Quantitative Precision ExcellentGood to ExcellentGood

Methodology Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method according to ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use Dev Method Development & Optimization Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine Implement

Caption: Workflow for HPLC Method Validation.

Degradation of C.I. Acid Violet 47: A Comparative Guide to Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: November 2025

The effective removal of textile dyes like C.I. Acid Violet 47 from wastewater is a significant environmental challenge. Advanced Oxidation Processes (AOPs) have emerged as a promising suite of technologies for the degradation of these recalcitrant organic pollutants. This guide provides a comparative analysis of the efficacy of different AOPs for the degradation of C.I. Acid Violet 47, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable treatment method.

Comparative Efficacy of Advanced Oxidation Processes

The degradation of C.I. Acid Violet 47 has been investigated using several AOPs, including Fenton and sono-Fenton processes, ozonation, photocatalysis, and UV/H₂O₂. The efficiency of each process is highly dependent on operational parameters such as pH, catalyst dosage, oxidant concentration, and reaction time.

Advanced Oxidation ProcessCatalyst/OxidantOptimal pHReaction TimeDegradation Efficiency (%)Reference
Ozonation Ozone (O₃)77.5 min97.16[1]
Fenton Fe²⁺ / H₂O₂3Not Specified89.9[2]
Sono-Fenton Fe²⁺ / H₂O₂ + Ultrasound3Not Specified91.8[2]
Photocatalysis TiO₂ / UVNot SpecifiedNot SpecifiedEnhanced with acid modification[3]
UV/H₂O₂ UV light / H₂O₂11 (for Acid Red 17)25 min (for Acid Red 17)100 (for Acid Red 17)[4]

Note: Data for Fenton and Sono-Fenton processes were based on studies on C.I. Reactive Orange 127, a reactive azo dye, and may serve as a proxy for the degradation of C.I. Acid Violet 47. Similarly, data for the UV/H₂O₂ process is for Acid Red 17. The photocatalysis data indicates enhanced efficiency with acid-modified TiO₂ but does not provide specific quantitative degradation percentages from the available search results.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of results. Below are summaries of the experimental protocols for the cited AOPs.

Ozonation: In a typical ozonation experiment for an Acid Violet dye, a synthetic solution with an initial concentration of 50 mg/L is prepared. The ozonation is carried out in a batch reactor with an ozone dose of 0.375 g/L.h. The pH of the solution is adjusted to 7. The degradation of the dye is monitored over time, with maximum efficiency being achieved in 7.5 minutes.[1]

Fenton and Sono-Fenton Processes: For the Fenton process, the optimal conditions for the decolorization of a synthetic textile wastewater containing an azo dye involve a pH of 3, a ferrous ion (Fe²⁺) concentration of 20 mg/L, and a hydrogen peroxide (H₂O₂) concentration of 15 mg/L. In the sono-Fenton process, the optimal conditions are a pH of 3, a Fe²⁺ concentration of 25 mg/L, and a H₂O₂ concentration of 5 mg/L. The sono-Fenton process is conducted in an ultrasonic water bath with a fixed frequency of 35 kHz and a power of 80 W.[2]

Photocatalysis with TiO₂: The photocatalytic degradation of azo dyes can be enhanced by modifying the surface of the TiO₂ catalyst with hydrochloric acid. This modification improves the coupling between the dye and the catalyst, leading to a more efficient transfer of electrons from the conduction band of TiO₂ to the dye molecule under UV radiation.[3]

UV/H₂O₂ Process: The degradation of an acid dye (Acid Red 17) using the UV/H₂O₂ process was investigated in a batch reactor. The study evaluated the effects of pH, initial dye concentration, and reaction time. The maximum decolorization of a 100 ppm dye solution was achieved at pH 11 after 25 minutes of treatment.[4]

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the general mechanism of AOPs and a comparative experimental workflow.

AOP_Mechanism cluster_AOPs Advanced Oxidation Processes cluster_Radicals Generation of Reactive Species cluster_Degradation Dye Degradation Pathway AOPs e.g., Fenton, Ozonation, Photocatalysis, Sonolysis Radicals Highly Reactive Radicals (e.g., •OH, O₂⁻•) AOPs->Radicals Initiation Dye C.I. Acid Violet 47 (Complex Organic Molecule) Radicals->Dye Oxidative Attack Intermediates Simpler Organic Intermediates Dye->Intermediates Degradation EndProducts Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->EndProducts Mineralization

Caption: General mechanism of dye degradation by Advanced Oxidation Processes.

Experimental_Workflow cluster_prep Preparation cluster_aops AOP Application cluster_analysis Analysis Prep Prepare C.I. Acid Violet 47 Solution Fenton Fenton (Fe²⁺/H₂O₂) Prep->Fenton PhotoFenton Photo-Fenton (Fe²⁺/H₂O₂/UV) Prep->PhotoFenton Ozonation Ozonation (O₃) Prep->Ozonation Photocatalysis Photocatalysis (e.g., TiO₂/UV) Prep->Photocatalysis Sonolysis Sonolysis (Ultrasound) Prep->Sonolysis Analysis Monitor Degradation (UV-Vis Spectroscopy) Fenton->Analysis PhotoFenton->Analysis Ozonation->Analysis Photocatalysis->Analysis Sonolysis->Analysis Data Compare Degradation Efficiency and Reaction Kinetics Analysis->Data

Caption: Comparative experimental workflow for evaluating different AOPs.

References

Cytotoxicity of C.I. Acid Violet 47 and its Degradation Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available toxicological data reveals a significant lack of specific cytotoxicity information for the textile dye C.I. Acid Violet 47 and its degradation byproducts. While safety data sheets suggest low acute toxicity for the parent dye, detailed in vitro cytotoxicity studies and analyses of its degradation products are not publicly available. This guide provides a comparative analysis based on available information for C.I. Acid Violet 47 and structurally related compounds to offer a preliminary assessment for researchers, scientists, and drug development professionals.

Executive Summary

Direct experimental data on the cytotoxicity of C.I. Acid Violet 47 and its specific degradation byproducts is not available in the public domain. Material Safety Data Sheets (MSDS) for "Acid Violet 17," a synonym for C.I. Acid Violet 47, indicate low acute oral toxicity in rats (LD50 > 2000 mg/kg) and classify it as a non-hazardous substance. However, these data sheets lack the detailed quantitative cytotoxicity data, such as IC50 values on various cell lines, necessary for a thorough risk assessment. Furthermore, there is no available research identifying the specific chemical entities formed during the degradation of C.I. Acid Violet 47.

In the absence of direct evidence, this guide will draw comparisons with structurally similar compounds, namely other sulfonated aromatic dyes and their potential degradation products like sulfonated aromatic amines. This approach provides a theoretical framework for potential cytotoxic effects but should be interpreted with caution.

Comparative Data on C.I. Acid Violet 47 and Related Compounds

Due to the absence of specific data for C.I. Acid Violet 47, the following table presents available toxicological information for the parent dye and general data for related compounds to provide a contextual comparison.

Compound/Compound ClassAssayCell LineEndpointResultCitation
C.I. Acid Violet 47 (Acid Violet 17) Acute Oral ToxicityRatLD50> 2000 mg/kg[1]
C.I. Acid Violet 47 (Acid Violet 17) Skin IrritationRabbit-Non-irritating[1]
C.I. Acid Violet 47 (Acid Violet 17) Eye IrritationRabbit-Non-irritating[1]
C.I. Acid Violet 47 (Acid Violet 17) Mutagenicity--Data reported (details not specified)[2]
Sulfonated Aromatic Amines (General) BiodegradabilityAerobic/Anaerobic BacteriaMineralizationGenerally poor biodegradability[3]
Sulfonated Aromatic Amines (General) Toxicity to BacteriaAerobic/Anaerobic Bacteria-No toxic effects observed on tested populations[3]
Aromatic Amines (General, from azo dyes) Carcinogenicity/Genotoxicity--Potential for carcinogenicity and/or genotoxicity[4]

Experimental Protocols: General Methodologies for Cytotoxicity Testing

While specific protocols for C.I. Acid Violet 47 are unavailable, the following are standard in vitro methods used to assess the cytotoxicity of textile dyes and their byproducts.

Cell Viability Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Neutral Red Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

  • Crystal Violet Assay: This method involves staining the DNA of adherent cells with crystal violet. The amount of dye retained is proportional to the number of viable cells.[5]

Genotoxicity Assays
  • Ames Test (Bacterial Reverse Mutation Assay): This assay uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis to test for the mutagenic potential of a chemical.

  • Micronucleus Test: This test detects chromosomal damage by identifying the presence of micronuclei (small, extra-nuclear bodies) in the cytoplasm of interphase cells.

Degradation of Acid Dyes and Potential Byproducts

The degradation of acid dyes like C.I. Acid Violet 47 can occur through various mechanisms, including biodegradation and advanced oxidation processes (AOPs). The resulting byproducts are often simpler aromatic compounds.

Potential Degradation Pathways

The degradation of complex dyes often involves the breakdown of the chromophore. For many dyes, this can lead to the formation of aromatic amines. In the case of sulfonated dyes, this would likely result in sulfonated aromatic amines. The toxicity of these byproducts can sometimes be higher than that of the parent dye.

Caption: Potential Degradation Pathway of C.I. Acid Violet 47.

Experimental Workflow for Cytotoxicity Comparison

A typical workflow to compare the cytotoxicity of a parent dye and its degradation byproducts would involve the following steps.

Experimental_Workflow A C.I. Acid Violet 47 Solution Preparation B Degradation of Dye (e.g., AOP, Biodegradation) A->B D Preparation of Test Solutions (Parent Dye and Byproducts) A->D C Identification of Degradation Byproducts (e.g., GC-MS, LC-MS) B->C C->D F Exposure of Cells to Test Solutions D->F E Cell Culture (e.g., Human keratinocytes, hepatocytes) E->F G Cytotoxicity Assessment (e.g., MTT, Neutral Red, Crystal Violet) F->G H Data Analysis and Comparison (IC50 determination) G->H

Caption: General Experimental Workflow for Cytotoxicity Analysis.

Conclusion and Future Directions

The current body of scientific literature lacks specific quantitative data on the cytotoxicity of C.I. Acid Violet 47 and its degradation byproducts. While the parent dye is suggested to have low acute toxicity, the potential for adverse effects from the dye and its degradation products, particularly under chronic exposure, cannot be ruled out without further investigation. There is a critical need for studies that:

  • Perform comprehensive in vitro cytotoxicity testing of C.I. Acid Violet 47 on various human cell lines.

  • Investigate the degradation of C.I. Acid Violet 47 under different environmental conditions to identify its major byproducts.

  • Evaluate the cytotoxicity of the identified degradation byproducts to provide a complete toxicological profile.

Until such data becomes available, any assessment of the risks associated with C.I. Acid Violet 47 and its environmental fate will remain speculative and must rely on comparisons with structurally related compounds.

References

Absence of Specific Data for C.I. Acid Violet 47 Necessitates Broader Analysis of Anthraquinone Dyes for Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations for the colorimetric response of C.I. Acid Violet 47 to different metal ions have not yielded specific experimental data for this particular dye. However, a broader examination of anthraquinone-based dyes, the chemical class to which Acid Violet 47 belongs, reveals a wealth of information on their successful application as colorimetric and fluorometric sensors for a variety of metal ions. This guide, therefore, provides a comparative overview of the performance of several anthraquinone-derived chemosensors, offering insights into their detection capabilities, the experimental protocols for their use, and the underlying signaling mechanisms. This information serves as a valuable resource for researchers and professionals in drug development and scientific research who are interested in the potential of this class of dyes for metal ion detection.

The utility of anthraquinone derivatives as sensors stems from their unique photophysical properties and their ability to be chemically modified to create specific binding sites for target analytes.[1] These modifications often involve incorporating moieties that can chelate with metal ions, leading to observable changes in their absorption and emission spectra, which manifest as a color change.[2][3]

Comparative Performance of Anthraquinone-Based Sensors

The following table summarizes the performance of different anthraquinone-based sensors in detecting various metal ions. The data highlights the selectivity, sensitivity, and the nature of the response for each sensor.

Sensor CompoundTarget Metal Ion(s)Observed Color ChangeLimit of Detection (LOD)Technique(s)
2-(1-Amino-2-anthraquinonyliminomethyl)phenol (L)Cu²⁺Pink to Blue8.95 x 10⁻⁸ MColorimetric, Fluorometric
2-(furan-2-yl)-1H-anthra[1,2-d]imidazole-6,11-dione (FAI)Ag⁺Yellow to Orange66 nMColorimetric, Fluorometric
Anthraquinone-based sensor with urea moietiesCo²⁺Not specifiedNot specifiedColorimetric

Table 1: Performance comparison of various anthraquinone-based colorimetric sensors for metal ion detection.[2][3][4]

The data clearly indicates that anthraquinone-based sensors can be designed for high selectivity and sensitivity. For instance, the sensor 'L' demonstrates a distinct color change from pink to blue upon binding with Cu²⁺ ions, with a very low limit of detection.[2] Similarly, the 'FAI' sensor shows a clear visual transition from yellow to orange in the presence of Ag⁺ ions, also with a nanomolar detection limit.[3] While specific color change details for the cobalt sensor were not provided in the abstract, its effectiveness as a colorimetric detector was highlighted.[4]

Experimental Protocols

The following is a generalized experimental protocol for evaluating the colorimetric response of an anthraquinone-based dye to metal ions, based on the methodologies described in the reviewed literature.[2][3]

1. Preparation of Stock Solutions:

  • Dye Sensor Solution: A stock solution of the anthraquinone-based dye is prepared in a suitable solvent (e.g., 1:1 THF:Tris-HCl buffer, or 1,4-dioxane/water). The concentration is typically in the micromolar (µM) range.

  • Metal Ion Solutions: Stock solutions of various metal ions (e.g., Cu²⁺, Ag⁺, Co²⁺, Ni²⁺, Zn²⁺, etc.) are prepared from their salt forms (e.g., chlorides or nitrates) in deionized water.

2. UV-Vis Spectroscopic Titration:

  • A fixed volume of the dye sensor solution is placed in a quartz cuvette.

  • The initial UV-Vis absorption spectrum of the dye solution is recorded.

  • Incremental amounts of a specific metal ion stock solution are added to the cuvette.

  • After each addition, the solution is thoroughly mixed, and the UV-Vis spectrum is recorded again.

  • Changes in the absorption maxima (λmax) and the appearance of new peaks are monitored to determine the colorimetric response.

3. Selectivity Study:

  • To assess the selectivity of the dye sensor, the titration experiment is repeated with a range of different metal ions at the same concentration.

  • The changes in the absorption spectrum in the presence of each metal ion are compared to identify which ion(s) elicit a significant response.

4. Determination of the Limit of Detection (LOD):

  • The LOD is typically calculated based on the standard deviation of the blank measurement and the slope of the calibration curve (absorbance vs. concentration of the metal ion).

5. Job's Plot Analysis:

  • To determine the stoichiometry of the dye-metal ion complex, a Job's plot is constructed. This involves preparing a series of solutions with varying mole fractions of the dye and the metal ion while keeping the total concentration constant. The absorbance is then plotted against the mole fraction of the metal ion.

Visualizing the Process and Interaction

To better understand the experimental workflow and the underlying signaling mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Results prep_dye Prepare Dye Sensor Solution titration UV-Vis Spectroscopic Titration prep_dye->titration prep_metal Prepare Metal Ion Solutions prep_metal->titration selectivity Selectivity Study titration->selectivity lod LOD Determination titration->lod job Job's Plot Analysis titration->job data_analysis Data Analysis selectivity->data_analysis lod->data_analysis job->data_analysis conclusion Conclusion on Sensor Performance data_analysis->conclusion

Experimental workflow for colorimetric metal ion sensing.

The diagram above outlines the key steps involved in testing the colorimetric response of a dye sensor, from the initial preparation of solutions to the final analysis of the sensor's performance.

Signaling_Pathway Dye Anthraquinone Dye (Sensor) Complex Dye-Metal Complex Dye->Complex Chelation Metal Metal Ion (Analyte) Metal->Complex Response Colorimetric/Fluorometric Response Complex->Response Altered Photophysical Properties

Generalized signaling pathway for metal ion detection.

This second diagram illustrates the fundamental principle of the sensing mechanism. The anthraquinone dye acts as the sensor, which upon chelation with a target metal ion, forms a complex. This complexation alters the electronic properties of the dye, resulting in a detectable colorimetric or fluorometric response.

References

Safety Operating Guide

Proper Disposal of C.I. Acid Violet 47: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of C.I. Acid Violet 47, also commonly known as Aniline Blue WS or Acid Blue 22 (C.I. 42755).

For researchers, scientists, and drug development professionals, adherence to correct disposal protocols is a critical aspect of laboratory management. This document outlines essential safety and logistical information to facilitate the responsible handling of this substance.

Immediate Safety and Disposal Procedures

When handling C.I. Acid Violet 47 for disposal, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that disposal activities are carried out in a well-ventilated area.

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • Treat all C.I. Acid Violet 47 waste, including contaminated materials, as chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • For Spills and Contaminated Materials:

    • In the event of a spill, prevent further spread.

    • For solid powder, carefully sweep up the material and place it into a designated, sealable container for chemical waste. Avoid generating dust.

    • For solutions, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth) and place it in the chemical waste container.

    • Clean the spill area with water, collecting the cleaning water for disposal as chemical waste. Do not allow the cleaning water to enter drains.[1]

  • Disposal of Unused Product:

    • If the product is unused and uncontaminated, consult with your institution's environmental health and safety (EHS) office about the possibility of recycling or redistribution.

    • If recycling is not an option, the unused product must be disposed of as chemical waste.[2]

  • Container Management:

    • Empty containers should be managed as hazardous waste until they are properly cleaned.

    • To decontaminate empty containers, triple-rinse them with a suitable solvent (e.g., water). Collect all rinsate as chemical waste.

    • After thorough cleaning, the container can be disposed of as non-hazardous waste or recycled, depending on local regulations. Deface or remove the original label.

  • Final Disposal:

    • All waste must be handled in accordance with local, state, and federal regulations.[2]

    • Store the sealed and properly labeled chemical waste container in a designated satellite accumulation area (SAA) until it is collected by trained hazardous waste personnel.

    • Disposal methods may include incineration in a suitable plant or placement in an authorized landfill. The specific method will be determined by your institution's waste management provider.

Important Note: Never dispose of C.I. Acid Violet 47 or its solutions down the drain or in the regular trash.[2][3]

Summary of Disposal and Safety Information

For quick reference, the following table summarizes the key disposal and safety considerations for C.I. Acid Violet 47.

ParameterGuideline
Waste Classification Chemical Waste
PPE Requirements Safety goggles, gloves, lab coat
Spill Cleanup Sweep solid, absorb liquid; collect for disposal
Disposal of Unused Product Treat as chemical waste; inquire about recycling
Empty Containers Triple-rinse, collect rinsate; deface label
Prohibited Disposal Do not dispose in drains or regular trash
Regulatory Compliance Adhere to all local, state, and federal regulations

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of C.I. Acid Violet 47.

cluster_start cluster_type cluster_action cluster_waste cluster_end start C.I. Acid Violet 47 Waste Generated spill Spill or Contaminated Material start->spill unused Unused Product start->unused empty Empty Container start->empty collect_spill Sweep/Absorb and Collect spill->collect_spill recycle_option Recycle/Redistribute Possible? unused->recycle_option rinse Triple-Rinse Container empty->rinse chem_waste Place in Labeled Chemical Waste Container collect_spill->chem_waste recycle_option->chem_waste No non_haz Dispose as Non-Hazardous Waste/Recycle recycle_option->non_haz Yes collect_rinsate Collect Rinsate as Chemical Waste rinse->collect_rinsate rinse->non_haz saa Store in Satellite Accumulation Area for Pickup chem_waste->saa collect_rinsate->chem_waste

Caption: Disposal workflow for C.I. Acid Violet 47.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.